Product packaging for 4-Bromo-2-methyl-3-butyn-2-ol(Cat. No.:CAS No. 2063-19-6)

4-Bromo-2-methyl-3-butyn-2-ol

Cat. No.: B3380834
CAS No.: 2063-19-6
M. Wt: 163.01 g/mol
InChI Key: PCIPCEOKFBAUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-2-methyl-3-butyn-2-ol is a useful research compound. Its molecular formula is C5H7BrO and its molecular weight is 163.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrO B3380834 4-Bromo-2-methyl-3-butyn-2-ol CAS No. 2063-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c1-5(2,7)3-4-6/h7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIPCEOKFBAUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174659
Record name 3-Butyn-2-ol, 4-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2063-19-6
Record name 4-Bromo-2-methyl-3-butyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2063-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyn-2-ol, 4-bromo-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002063196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyn-2-ol, 4-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 4-Bromo-2-methyl-3-butyn-2-ol?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2-methyl-3-butyn-2-ol

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of this compound (CAS No: 2063-19-6). As a versatile synthetic building block, this propargyl alcohol derivative is distinguished by its bifunctional nature, incorporating both a tertiary alcohol and a bromoalkyne moiety. This unique structure underpins its utility in the strategic construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and other high-value organic compounds. This guide delineates its physicochemical properties, reactivity, and established protocols for its application, providing a foundational resource for its effective use in a research and development context.

Physicochemical and Spectroscopic Characterization

This compound is a combustible liquid under standard conditions.[1][2] Its core chemical and physical properties are summarized in the table below, derived from established chemical databases.[1][3][4]

PropertyValue
IUPAC Name 4-bromo-2-methylbut-3-yn-2-ol[1]
CAS Number 2063-19-6[1][3]
Molecular Formula C₅H₇BrO[1][3]
Molecular Weight 163.01 g/mol [1]
Exact Mass 161.96803 Da[1][3]
Appearance Liquid[2]
Density 1.55 g/cm³[3]
Boiling Point 187 °C at 760 mmHg[3]
Flash Point 66.9 °C[3]
Vapor Pressure 0.179 mmHg at 25 °C[3]
LogP 1.11 - 1.3[1][3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 1[3]
Canonical SMILES CC(C)(C#CBr)O[3]
InChIKey PCIPCEOKFBAUNM-UHFFFAOYSA-N[1][5]

While comprehensive public spectral data is limited, the structure suggests key features for spectroscopic analysis. In ¹H NMR, one would expect signals corresponding to the two methyl groups and the hydroxyl proton. The ¹³C NMR would show distinct peaks for the quaternary carbon, the methyl carbons, and the two sp-hybridized carbons of the alkyne. Infrared (IR) spectroscopy would reveal a characteristic absorption for the hydroxyl (-OH) group and the alkyne (C≡C) bond.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is anchored in the reactivity of its bromoalkyne functionality. The bromine atom serves as an effective leaving group in cross-coupling reactions, making the molecule a valuable precursor for creating substituted alkynes.

Sonogashira Cross-Coupling Reactions

A primary application of this compound is in Sonogashira cross-coupling reactions.[6][7] This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. In this context, this compound acts as a stable, less volatile, and easily handled surrogate for acetylene itself. The tertiary alcohol group provides steric protection and improves solubility, but can be cleaved under basic conditions post-coupling to yield a terminal alkyne.

Recent advancements have led to the development of efficient copper-free Sonogashira protocols, which are highly effective for coupling 2-methyl-3-butyn-2-ol (the parent compound) with aryl bromides to generate aryl-2-methyl-3-butyn-2-ols.[6][8][9] These products are key intermediates in the synthesis of pharmaceuticals, such as the anticancer agent Erlotinib.[6] The bromo-variant, this compound, similarly participates in these transformations, offering a direct route to disubstituted alkynes. The causality behind this experimental choice lies in the high efficiency and functional group tolerance of palladium-catalyzed cross-coupling, allowing for the construction of complex carbon skeletons from readily available aryl bromides.[6][9]

Sonogashira_Coupling reagent1 This compound product Aryl-Substituted Alkyne reagent1->product reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Pd Catalyst (e.g., Pd(OAc)₂ + Ligand) catalyst->product Catalyzes base Base (e.g., DBU) base->product solvent Solvent (e.g., THF) solvent->product

Caption: General scheme for Sonogashira coupling using the bromoalkyne.

Role in Drug Design and Discovery

The incorporation of a bromine atom into a molecular structure is a recognized strategy in drug design.[10] Bromine can modulate a compound's lipophilicity, metabolic stability, and binding affinity. Bromo-organic compounds are precursors to a wide range of derivatives, enabling extensive structure-activity relationship (SAR) studies.[11][12] The title compound serves as a valuable starting material for introducing the 3-hydroxy-3-methylbut-1-ynyl moiety into potential drug candidates, a structural motif found in various biologically active molecules.

Experimental Protocol: Copper-Free Sonogashira Coupling

The following protocol is a representative example of a copper-free Sonogashira coupling reaction, adapted from methodologies described for similar substrates.[6][8][9] This procedure is self-validating through the monitoring of starting material consumption and product formation via techniques like TLC or GC-MS.

Objective: To synthesize an aryl-substituted 2-methyl-3-butyn-2-ol via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Reagent Addition: To the flask, add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Solvent and Base: Add anhydrous THF as the solvent, followed by the addition of DBU (2.0 eq) as the base.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C). The reaction progress should be monitored by TLC or GC. An inert atmosphere is crucial to prevent catalyst degradation and unwanted side reactions like homocoupling.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove the base and salts.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental_Workflow start Setup Schlenk Flask (Inert Atmosphere) add_catalyst Add Pd(OAc)₂ and Ligand start->add_catalyst add_reagents Add Aryl Bromide and This compound add_catalyst->add_reagents add_solvent_base Add THF and DBU add_reagents->add_solvent_base react Heat and Stir (Monitor by TLC/GC) add_solvent_base->react workup Cool, Dilute, and Wash with NH₄Cl react->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify end Characterize Final Product purify->end

Caption: Workflow for a copper-free Sonogashira coupling reaction.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • GHS Hazard Classification: The compound is classified as a combustible liquid.[1] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1]

  • Precautionary Measures:

    • Handling: Use only under a chemical fume hood with adequate ventilation.[2][13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][13] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[2]

    • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2][13] Use non-sparking tools and explosion-proof equipment.[2]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable materials.[2]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[2]

    • Skin Contact: Wash off immediately with plenty of water.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2]

    • Ingestion: Do not induce vomiting. Call a physician or Poison Control Center immediately.[2]

Conclusion

This compound is a potent and versatile reagent in modern organic synthesis. Its value is primarily demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as a key building block for constructing complex molecules, including vital pharmaceutical intermediates. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

References

  • This compound - LookChem. [Link]
  • 3-Butyn-2-ol, 4-bromo-2-methyl- | C5H7BrO - PubChem. [Link]
  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]
  • Juszkiewicz, K., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e791. [Link]
  • This compound - PubChemLite. [Link]
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - ResearchG
  • 4-Bromo-3-methyl-2-butenal | C5H7BrO - PubChem. [Link]
  • 4-Bromo-3-methylbutan-2-ol | C5H11BrO - PubChem. [Link]
  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-93. [Link]
  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]
  • 4-bromo-2-methylbut-3-yn-2-ol - Chemsrc. [Link]
  • Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. - Semantic Scholar. [Link]

Sources

A Technical Guide to the Synthesis of 4-Bromo-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 4-Bromo-2-methyl-3-butyn-2-ol, a valuable haloalkyne building block in modern organic synthesis. The guide focuses on the most prevalent and efficient synthetic route, employing the electrophilic bromination of a terminal alkyne. It details the underlying reaction mechanism, provides a comprehensive experimental protocol, and discusses the critical roles of the selected reagents. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a robust and well-understood method for preparing this versatile intermediate.

Introduction and Strategic Overview

Haloalkynes have emerged as powerful and versatile building blocks in a variety of synthetic transformations, enabling the rapid assembly of complex molecular architectures.[1] Their dual functionality allows for participation in cross-coupling reactions, nucleophilic additions, and cycloadditions. This compound is a key representative of this class, incorporating a protected tertiary alcohol group alongside the reactive bromoalkyne moiety.

The synthesis of this target molecule is most effectively achieved through a direct, single-step transformation from a readily available and cost-effective precursor. A retrosynthetic analysis logically disconnects the carbon-bromine bond, identifying the terminal alkyne, 2-methyl-3-butyn-2-ol, as the ideal starting material. This compound is a stable, non-gaseous equivalent of acetylene, making it exceptionally convenient for laboratory and industrial-scale synthesis.[2][3]

This guide will focus on the catalytic electrophilic bromination of 2-methyl-3-butyn-2-ol using N-Bromosuccinimide (NBS) as the bromine source and silver nitrate (AgNO₃) as a catalyst. This method is widely recognized for its high efficiency, selectivity for terminal alkynes, and mild reaction conditions.

The Core Synthesis Pathway: Catalytic Electrophilic Bromination

The conversion of 2-methyl-3-butyn-2-ol to its corresponding bromoalkyne is an electrophilic substitution reaction at the terminal sp-hybridized carbon.

Principles and Rationale for Reagent Selection

The success of this synthesis hinges on the specific roles and synergistic interaction of the chosen reagents.

  • Substrate: 2-Methyl-3-butyn-2-ol: This tertiary propargylic alcohol serves as the nucleophilic alkyne.[4][5] The terminal acetylenic proton is sufficiently acidic to be replaced by an electrophile under appropriate conditions. The molecule's structure is advantageous as the tertiary alcohol is relatively stable and the bulky methyl groups do not significantly hinder the reactive site.[2]

  • Brominating Agent: N-Bromosuccinimide (NBS): NBS is a crystalline solid that is a convenient and safer alternative to handling elemental bromine.[6] It acts as an electrophilic bromine source ("Br⁺").[7] In radical reactions, NBS can serve as a source of the bromine radical (Br•), but in the presence of a Lewis acid catalyst like AgNO₃ with an alkyne, the electrophilic pathway is dominant.[8][9] The use of NBS allows for a controlled delivery of the electrophile, minimizing side reactions such as the formation of dibromo adducts across the triple bond.[10]

  • Catalyst: Silver Nitrate (AgNO₃): The key to activating the terminal alkyne towards electrophilic attack is the use of a silver(I) salt. The Ag⁺ ion acts as a potent alkynophile (Lewis acid). It coordinates to the π-system of the alkyne, significantly increasing the acidity of the terminal proton and forming a silver acetylide intermediate. This intermediate is highly susceptible to reaction with the electrophilic bromine from NBS.[11] This catalytic approach is crucial for achieving high conversion under mild conditions.[12]

  • Solvent: Acetone: Acetone is an ideal polar aprotic solvent for this reaction. It effectively dissolves the starting alkyne, NBS, and silver nitrate, creating a homogeneous reaction medium. Its relatively low boiling point simplifies product isolation during work-up.

Reaction Mechanism

The reaction proceeds through a well-defined catalytic cycle. The mechanism ensures high selectivity for the formation of the terminal bromoalkyne.

  • Activation of the Alkyne: The silver(I) ion from AgNO₃ coordinates with the alkyne π-bond, facilitating the deprotonation of the terminal alkyne by a weak base (such as the nitrate ion or acetone) to form a silver acetylide intermediate.

  • Electrophilic Attack: The electron-rich silver acetylide attacks the electrophilic bromine atom of N-Bromosuccinimide. This results in the formation of the C-Br bond and the release of succinimide.

  • Catalyst Regeneration: The silver ion is displaced, thus regenerating the catalyst and allowing it to participate in subsequent cycles.

The overall mechanistic workflow is illustrated below.

G cluster_0 Catalytic Cycle A 2-Methyl-3-butyn-2-ol (Starting Material) B Silver Acetylide Intermediate A->B + Ag⁺ C This compound (Product) B->C + NBS Succ Succinimide (Byproduct) Ag_cat AgNO₃ (Catalyst) C->Ag_cat Regenerates Ag_cat->A Initiates NBS NBS (Bromine Source)

Caption: Catalytic cycle for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

  • 2-Methyl-3-butyn-2-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Silver Nitrate (AgNO₃) (0.05 eq)

  • Acetone (ACS grade)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-butyn-2-ol (1.0 eq) and dissolve it in acetone (approx. 0.2 M concentration).

  • Catalyst Addition: Add silver nitrate (0.05 eq) to the solution and stir until it dissolves. Protect the flask from light by wrapping it in aluminum foil, as silver salts can be light-sensitive.

  • Bromination: Cool the reaction mixture to 0 °C using an ice-water bath. Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining electrophilic bromine), saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a liquid.[13]

Data Presentation

The following table summarizes the quantitative aspects of the described protocol.

ReagentMolar Mass ( g/mol )EquivalentsMoles (for 10g scale)Mass/Volume
2-Methyl-3-butyn-2-ol84.121.00.11910.0 g
N-Bromosuccinimide (NBS)177.981.10.13123.3 g
Silver Nitrate (AgNO₃)169.870.050.0061.01 g
Acetone---~600 mL
Expected Yield 163.01~85-95%-~17-19 g

Workflow Visualization

The overall process from setup to final product can be visualized as a linear workflow.

G cluster_workflow Experimental Workflow A 1. Dissolve Reactants (Alkyne + AgNO₃ in Acetone) B 2. Cool to 0°C A->B C 3. Add NBS Portion-wise B->C D 4. Reaction Stirring (0°C to RT) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Drying & Concentration E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via the silver-catalyzed bromination of 2-methyl-3-butyn-2-ol with NBS is a highly reliable and efficient method. It leverages a mild, catalytic system to achieve excellent yields and selectivity, avoiding the use of harsh or hazardous reagents like elemental bromine. The protocol is robust, scalable, and relies on readily accessible materials, making it a cornerstone reaction for accessing functionalized haloalkyne intermediates for further synthetic applications in research and industry.

References

  • Wu, W., & Jiang, H. (2014). Haloalkynes: a powerful and versatile building block in organic synthesis. Accounts of Chemical Research, 47(9), 2483–2504. [Link]
  • Heasley, V. L., et al. (1998). Reactions of Carbonyl-Conjugated Alkynes with N-Bromosuccinimide and N-Iodosuccinimide in DMF/H2O and Methanol/Sulfuric Acid: Syntheses of Dihalo Diketones, Dihalo Ketoesters, and Dihalo Acetals. The Journal of Organic Chemistry, 63(21), 7207–7214. [Link]
  • Prakash, J., & Roy, S. (2002). A Novel and Convenient Method for the Synthesis of 1-Haloalkynes and Vinyl Halides from Propiolic and Cinnamic Acids, Respectively. The Journal of Organic Chemistry, 67(22), 7861–7864. [Link]
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Chemia. (n.d.). Bromoallene synthesis from propargyl alcohol, ortho-selective bromination of aromatic rings.
  • Bovonsombat, P. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23565-23597. [Link]
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Reddit. (2023). Terminal Alkyne Bromination.
  • Request PDF. (n.d.). Silver Catalyzed Bromination of Aromatics with N-bromosuccinimide.
  • Fowler, J. S. (1977). 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase. The Journal of Organic Chemistry, 42(15), 2637–2637. [Link]
  • Chemistry LibreTexts. (2023). 10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination.
  • Chegg. (2014). 2-methyl-3-butyn-2-ol reacts with bromine in dichloromethane to produce what?.

Sources

4-Bromo-2-methyl-3-butyn-2-ol structural analysis and conformation.

Author: BenchChem Technical Support Team. Date: January 2026

The previous searches provided some foundational information, but there are still significant gaps. I found spectroscopic data for analogs like 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol, but not for the target molecule, 4-bromo-2-methyl-3-butyn-2-ol itself. The Sigma-Aldrich page explicitly states they do not provide analytical data. I also found general information on conformational analysis and computational methods, but no specific studies on this molecule. To create a high-quality technical guide, I need to find or reliably predict the spectroscopic data (NMR, IR, MS) for this compound. I also need to find literature that discusses the conformational preferences of similar small, linear, halogenated alkynes to build a strong case for its conformational analysis. Information on its specific applications and synthesis would also be beneficial to provide context.I have gathered some information on the synthesis and reactivity of bromoalkynes, which will be useful for the introduction and experimental sections. I also found resources for predicting NMR spectra and understanding mass spectrometry fragmentation patterns, which will help in the absence of direct experimental data for this compound.

However, I still lack specific, experimentally-verified spectroscopic data (1H NMR, 13C NMR, IR, Mass Spectrum) for the target molecule. The prediction tools are a good fallback, but the guide would be much more authoritative with real data. Furthermore, while I have found general information on the conformational analysis of related molecules (haloalkanes, cyclic systems), I haven't found a dedicated computational or experimental study on the conformational preference of a small, linear bromoalkyne like this one. This is a critical gap for the core of the technical guide.

Therefore, the next steps will focus on a more targeted search for experimental data and relevant computational studies. I will also start structuring the document and preparing the sections where I have sufficient information.I have gathered some general information on the synthesis and reactivity of bromoalkynes, as well as resources for predicting spectroscopic data. However, a significant gap remains in the lack of experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) specifically for this compound. While prediction tools are available, their accuracy can be a limitation for a technical guide that aims for high authoritativeness. Furthermore, I have yet to find a specific computational or experimental study on the conformational analysis of this particular molecule or a very close analogue, which is a crucial part of the user's request.

To address these gaps and create a comprehensive and authoritative guide, I need to perform more targeted searches. My next steps will be to look for any archived experimental spectra from academic or commercial sources. I will also broaden my search for computational studies on the conformational preferences of small, linear haloalkynes that can provide a strong theoretical basis for the analysis of this compound. Finally, I will search for more detailed synthetic procedures and reaction mechanisms involving this compound to enrich the experimental section.

Based on the information gathered so far, I will start structuring the guide. I will begin with an introduction to the molecule, its properties, and its significance. This will be followed by a detailed section on its structural elucidation, where I will have to rely on predicted data if experimental data cannot be found, with clear disclaimers about the source. The subsequent section will be a thorough discussion of its conformational analysis, drawing parallels from related compounds and theoretical principles. Finally, I will include a section on its synthesis and reactivity, supported by the literature found. I will create the necessary tables and Graphviz diagrams as I write each section.

An In-depth Technical Guide to 4-Bromo-2-methyl-3-butyn-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

4-Bromo-2-methyl-3-butyn-2-ol is a fascinating and highly functionalized organic molecule that holds considerable promise for synthetic chemists, particularly those engaged in the fields of medicinal chemistry and materials science. Its structure, which incorporates a tertiary alcohol, a methyl group, and a bromoalkyne moiety, offers a rich platform for a diverse array of chemical transformations. The presence of the bromoalkyne is of particular significance, as this functional group is a versatile precursor for cross-coupling reactions, cycloadditions, and the introduction of complex molecular architectures. This guide aims to provide a comprehensive overview of the physical properties, spectroscopic characteristics, synthesis, and potential applications of this compound, empowering researchers to harness its full synthetic potential.

Physicochemical Properties and Constants

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2063-19-6[1][2]
Molecular Formula C₅H₇BrO[1][2]
Molecular Weight 163.014 g/mol [1]
Boiling Point 187 °C at 760 mmHg[1]
Density 1.55 g/cm³[1]
Flash Point 66.9 °C[1]
Canonical SMILES CC(C)(C#CBr)O[1]

Spectroscopic Characterization: A Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, exhibiting two distinct signals:

  • A singlet for the six equivalent protons of the two methyl groups, likely appearing in the range of δ 1.5-1.8 ppm.

  • A broad singlet corresponding to the hydroxyl proton, the chemical shift of which will be concentration and solvent dependent, typically appearing between δ 2.0-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is anticipated to show four signals corresponding to the four unique carbon environments in the molecule:

  • A signal for the two equivalent methyl carbons.

  • A signal for the quaternary carbon of the tertiary alcohol.

  • Two distinct signals for the sp-hybridized carbons of the bromoalkyne, with the carbon attached to the bromine atom appearing at a different chemical shift than the carbon attached to the tertiary alcohol.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups:

  • A broad O-H stretching band for the tertiary alcohol, typically in the region of 3200-3600 cm⁻¹.

  • C-H stretching and bending vibrations for the methyl groups, expected around 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

  • A weak but sharp C≡C stretching vibration for the alkyne, anticipated in the range of 2100-2260 cm⁻¹.

  • A C-Br stretching vibration, which would appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern would likely involve the loss of a methyl group (M-15), water (M-18), or the bromine atom.

Synthesis of this compound: A Plausible Synthetic Approach

A reliable and scalable synthesis is crucial for the widespread adoption of a chemical building block. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible and effective method involves the bromination of the commercially available starting material, 2-methyl-3-butyn-2-ol.

Experimental Protocol: Bromination of 2-Methyl-3-butyn-2-ol

This protocol is based on established methodologies for the bromination of terminal alkynes.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start Start: 2-Methyl-3-butyn-2-ol Reagents Reagents: - N-Bromosuccinimide (NBS) - Silver Nitrate (AgNO₃, cat.) - Acetone (solvent) Start->Reagents 1. Combine Reaction Reaction: - Stir at room temperature - Monitor by TLC Reagents->Reaction 2. Initiate Workup Work-up: - Filtration - Evaporation - Extraction Reaction->Workup 3. Quench & Isolate Purification Purification: - Column Chromatography Workup->Purification 4. Purify Product Product: this compound Purification->Product 5. Characterize

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-methyl-3-butyn-2-ol (1.0 equivalent) in acetone, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of silver nitrate (AgNO₃, 0.1 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, filter the mixture to remove the succinimide byproduct. The filtrate is then concentrated under reduced pressure to remove the acetone. The residue is redissolved in a suitable organic solvent, such as diethyl ether, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safe source of electrophilic bromine for the bromination of the terminal alkyne.

  • Silver Nitrate (AgNO₃): The silver salt acts as a catalyst to activate the alkyne towards electrophilic attack by bromine.

  • Acetone: This solvent is chosen for its ability to dissolve both the starting material and the reagents, facilitating a homogeneous reaction mixture.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its bromoalkyne functionality. This moiety can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it an attractive building block for the synthesis of complex molecules, including pharmaceutically active compounds.

Diagram of Key Reactions:

ReactivityDiagram Start This compound Sonogashira Sonogashira Coupling (Pd/Cu catalyst, amine base) Start->Sonogashira Aryl/Vinyl Halide Suzuki Suzuki Coupling (Pd catalyst, base) Start->Suzuki Bis(pinacolato)diboron ClickChem Click Chemistry (Azide, Cu catalyst) Start->ClickChem Requires conversion to terminal alkyne Nucleophilic Nucleophilic Substitution Start->Nucleophilic Various Nucleophiles Product1 Aryl/Vinyl Alkynes Sonogashira->Product1 Product2 Alkynyl Boronates Suzuki->Product2 Product3 Triazoles ClickChem->Product3 Product4 Functionalized Alkynes Nucleophilic->Product4

Sources

An In-depth Technical Guide to 4-Bromo-2-methyl-3-butyn-2-ol: Synthesis, Properties, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-3-butyn-2-ol, a key building block in modern organic synthesis. The document details its chemical identifiers, physical and chemical properties, and provides an in-depth analysis of its synthesis, including a detailed experimental protocol. Furthermore, this guide explores the reactivity of the bromoalkyne functionality and its applications, particularly in the realm of medicinal chemistry and drug development. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of this versatile reagent.

Introduction: The Strategic Importance of Bromoalkynes

Bromoalkynes are a class of organic compounds that possess the dual reactivity of a carbon-carbon triple bond and a carbon-bromine bond. This unique combination makes them highly valuable intermediates in organic synthesis, enabling a wide array of chemical transformations.[1] They serve as versatile synthons for the construction of complex molecular architectures through various reactions, including cross-coupling, cycloaddition, and nucleophilic substitution.[1] this compound, the subject of this guide, exemplifies the utility of this compound class, offering a synthetically accessible and reactive scaffold for the introduction of the gem-dimethyl propargyl alcohol moiety.

Core Identifiers and Chemical Properties

A precise understanding of a chemical's identity and properties is fundamental to its effective and safe use in research and development.

Chemical Identifiers

The unambiguous identification of this compound is established through its unique identifiers:

IdentifierValue
CAS Number 2063-19-6[2][3]
Molecular Formula C5H7BrO[3]
IUPAC Name 4-bromo-2-methylbut-3-yn-2-ol
Synonyms 1-bromo-3-hydroxy-3-methyl-1-butyne, 3-Butyn-2-ol, 4-bromo-2-methyl-[2][4]
InChI InChI=1S/C5H7BrO/c1-5(2,7)3-4-6/h7H,1-2H3
InChIKey PCIPCEOKFBAUNM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C#CBr)O
Molecular Weight 163.01 g/mol
Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and inform purification and handling procedures.

PropertyValue
Appearance Liquid
Boiling Point 187 °C at 760 mmHg
Density 1.55 g/cm³
Flash Point 66.9 °C
Vapor Pressure 0.179 mmHg at 25°C
LogP 1.11310
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the bromination of the corresponding terminal alkyne, 2-methyl-3-butyn-2-ol. This reaction proceeds via an electrophilic addition mechanism.

Reaction Rationale and Mechanistic Considerations

The synthesis leverages the acidity of the terminal alkyne proton of 2-methyl-3-butyn-2-ol. Treatment with a strong base generates an acetylide anion, which is a potent nucleophile. Subsequent reaction with an electrophilic bromine source, such as N-bromosuccinimide (NBS), results in the formation of the desired bromoalkyne. The tertiary alcohol functionality is generally stable under these conditions.

G 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol Acetylide Anion Acetylide Anion 2-Methyl-3-butyn-2-ol->Acetylide Anion Strong Base This compound This compound Acetylide Anion->this compound N-Bromosuccinimide (NBS)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of terminal alkynes.[5]

Materials:

  • 2-Methyl-3-butyn-2-ol

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO3)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 2-methyl-3-butyn-2-ol (1 equivalent) in acetone (5 mL per gram of alkyne).

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) in small portions over 15 minutes. A catalytic amount of silver nitrate (0.05 equivalents) can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its bromoalkyne moiety. This functional group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions

Bromoalkynes are excellent substrates for various transition metal-catalyzed cross-coupling reactions. For instance, in Sonogashira-type couplings, the bromoalkyne can react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to form diynes. This approach is fundamental in the synthesis of complex polyunsaturated systems.

G This compound This compound Diyne Product Diyne Product This compound->Diyne Product Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst

Caption: Sonogashira coupling with this compound.

Applications in Drug Development

While direct applications of this compound in marketed drugs are not extensively documented, its structural motif and reactivity are highly relevant to medicinal chemistry. The introduction of bromine into a molecule can significantly modulate its pharmacological properties, including potency, metabolic stability, and bioavailability. The alkyne group serves as a versatile handle for further functionalization, allowing for the construction of diverse molecular libraries for drug screening. For example, the precursor, 2-methyl-3-butyn-2-ol, is a known intermediate in the synthesis of a precursor to Vitamin A, highlighting the importance of this structural class in the synthesis of biologically active molecules.[6]

Safety, Handling, and Storage

Hazard Identification

Based on analogous compounds, this compound should be considered a flammable liquid and vapor.[4] It is likely to be harmful if swallowed and may cause skin and eye irritation.[4][7]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Avoid inhalation of vapors and contact with skin and eyes.[4]

  • Use spark-proof tools and equipment.[4]

  • Ground all equipment to prevent static discharge.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from heat, sparks, and open flames.[4]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[4]

  • In case of skin contact: Wash off with soap and plenty of water.[4]

  • If inhaled: Move the person into fresh air.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[4]

  • In all cases of exposure, seek immediate medical attention.

Spectral Data Analysis

Spectroscopic data is essential for the characterization and confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups and a singlet for the hydroxyl proton. The absence of a signal for an acetylenic proton confirms the substitution at the terminal alkyne position.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbon of the tertiary alcohol, the methyl carbons, and the two sp-hybridized carbons of the bromoalkyne.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol. The C≡C triple bond stretch is expected to appear as a weak to medium absorption in the range of 2100-2260 cm⁻¹.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important tool for the construction of complex molecules. This guide has provided a comprehensive overview of its identifiers, properties, a detailed synthetic protocol, its synthetic applications with a focus on drug development, and essential safety and handling information. A thorough understanding of this reagent will undoubtedly facilitate its effective and safe utilization in advancing chemical research.

References

  • Chemsrc. 4-bromo-2-methylbut-3-yn-2-ol(CAS#:2063-19-6).
  • Ningbo Inno Pharmchem Co., Ltd. The Versatility of Bromo-Alkyne Compounds in Modern Organic Synthesis.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Alkynes.
  • University of Puerto Rico. INFRARED SPECTROSCOPY (IR).
  • Organic Syntheses. ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Org. Synth. 2000, 77, 107.
  • Google Patents. Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.

Sources

An In-Depth Technical Guide to the Early Literature and Discovery of 4-Bromo-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

4-Bromo-2-methyl-3-butyn-2-ol, a member of the acetylenic carbinol family, is a versatile synthetic intermediate with significant applications in organic chemistry and drug development. Its unique structure, featuring a terminal bromoalkyne and a tertiary alcohol, provides a valuable scaffold for the construction of complex molecular architectures. This guide delves into the early literature surrounding the discovery and initial synthesis of this important compound, providing a historical and technical foundation for researchers working with this and related molecules.

The Dawn of Acetylenic Chemistry: A Historical Context

The study of acetylenic compounds gained significant momentum in the early 20th century, with chemists like Alexei Yevgrafovich Favorskii pioneering the synthesis of acetylenic alcohols through the reaction of alkynes with carbonyl compounds. This foundational work, known as the Favorskii reaction, opened the door to a vast new area of organic synthesis. In the subsequent decades, researchers such as Sir Ian Heilbron and E. R. H. Jones made substantial contributions to the field, extensively exploring the reactivity and synthetic utility of acetylenic compounds, including their halogenated derivatives. Their comprehensive series of publications, "Researches on acetylenic compounds," laid much of the groundwork for our modern understanding of this class of molecules[1][2].

The First Synthesis: Unveiling this compound

While the exact first synthesis of this compound is not definitively documented in a single seminal paper, the early investigations into bromoacetylenes strongly suggest its origins lie in the systematic exploration of the reactivity of terminal alkynes. A pivotal method for the preparation of 1-bromoacetylenes was developed, which involves the reaction of a terminal alkyne with an alkaline solution of a hypobromite or with N-bromosuccinimide.

A plausible and historically consistent synthetic route to this compound involves the direct bromination of its readily available precursor, 2-methyl-3-butyn-2-ol. This precursor is industrially produced from the reaction of acetone and acetylene[3].

The logical synthetic pathway, as inferred from the established chemistry of the era, is depicted below:

Synthesis_of_4_Bromo_2_methyl_3_butyn_2_ol Acetone Acetone Precursor 2-Methyl-3-butyn-2-ol Acetone->Precursor  Favorskii Reaction Acetylene Acetylene Acetylene->Precursor Product This compound Precursor->Product  Bromination Brominating_Agent Brominating Agent (e.g., NaOBr, NBS) Brominating_Agent->Product

Sources

Safety, handling, and MSDS for 4-Bromo-2-methyl-3-butyn-2-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-methyl-3-butyn-2-ol

Introduction: A Proactive Approach to Laboratory Safety

This compound (CAS No. 2063-19-6) is a specialized propargylic alcohol derivative utilized in complex chemical syntheses. Its unique structure, featuring a bromoalkyne and a tertiary alcohol, makes it a valuable building block for introducing specific functionalities in drug discovery and materials science. However, these same reactive features necessitate a comprehensive and proactive approach to its handling and safety management. This guide, intended for researchers and drug development professionals, moves beyond mere compliance to foster a deep, causal understanding of the risks associated with this compound and the logic behind the recommended safety protocols. As Senior Application Scientists, our goal is not just to prevent accidents, but to build self-validating systems of safety that protect both the researcher and the integrity of the experiment.

Section 1: Comprehensive Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is that one cannot protect against a hazard that has not been identified. For this compound, the primary risks stem from its toxicity, corrosivity, and combustibility. A thorough risk assessment is therefore the mandatory first step before this reagent is brought into the laboratory.

Globally Harmonized System (GHS) Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding the hazards of this compound.[1]

Hazard ClassCategoryHazard StatementPractical Implication
Flammable LiquidsCategory 4H227: Combustible liquidWhile not highly flammable, it can ignite with a source of ignition. Vapors can form explosive mixtures with air.[2][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowedIngestion of even small quantities can lead to significant toxic effects. The oral LD50 in mice is 900 mg/kg.[1][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort. Prolonged contact may lead to more severe damage.[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageThis is a critical hazard. Splashes can cause irreversible damage to the cornea and blindness.[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionRepeated exposure may lead to sensitization, where subsequent low-level exposures can trigger a significant allergic response.[1]
The Causality Behind the Hazards

The toxicity and irritant properties of this compound are linked to its structure. The bromoalkyne group is an electrophilic moiety, capable of reacting with biological nucleophiles such as proteins and DNA. This reactivity is the likely cause of its skin and eye irritation. The tertiary alcohol functionality can influence its absorption and distribution within the body.

Risk Assessment Workflow

A dynamic risk assessment should be performed before any new experimental protocol involving this compound. This is not a one-time paperwork exercise but a continuous scientific process.

cluster_prep Preparation Phase cluster_control Control Measures cluster_emergency Emergency Planning cluster_review Final Review start Review SDS & Literature process Identify Quantities & Manipulations (weighing, dissolution, reaction) start->process hazards Evaluate Hazards: Toxicity (H302) Corrosivity (H315, H318) Sensitization (H317) Combustibility (H227) process->hazards engineering Engineering Controls: Fume Hood, Safety Shower, Eyewash Station hazards->engineering Mitigate ppe Select PPE: Splash Goggles & Face Shield Chemical-Resistant Gloves Lab Coat engineering->ppe admin Administrative Controls: Designate Work Area, Prepare Spill Kit ppe->admin emergency Review Emergency Protocols: Spill, Fire, Exposure admin->emergency approval Proceed with Experiment emergency->approval All Controls in Place cluster_ppe PPE Selection Logic task Task Assessment (e.g., Weighing, Transfer, Reaction) eyes Hazard: H318 (Serious Eye Damage) Action: Wear Chemical Splash Goggles task->eyes skin Hazard: H315 (Skin Irritation) Action: Wear Lab Coat & Double Gloves (Nitrile + Butyl/Neoprene) task->skin resp Hazard: Inhalation Action: Work in Fume Hood task->resp face High Splash Risk? Action: Add Full Face Shield eyes->face

Caption: PPE selection decision process for this compound.

Section 4: Safe Handling and Storage Protocols

Methodical and deliberate actions are paramount when handling this reagent.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the work. Assemble all necessary equipment (glassware, reagents, spill kit, waste container) before introducing the this compound. [5]2. Donning PPE: Put on all required PPE as detailed in Section 3 before handling the primary container.

  • Transfer/Weighing: Perform all transfers slowly and carefully to minimize splashing. If weighing, tare a sealed container, add the chemical inside the fume hood, and re-seal before moving to the balance.

  • Reaction Setup: When adding to a reaction vessel, use a cannula or dropping funnel to ensure a controlled addition. Ensure the apparatus is securely clamped.

  • Post-Handling: Tightly seal the primary container. Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Doffing PPE: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water for at least 20 seconds. [5]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area. [2][3]The storage location should be a designated flammables cabinet.

  • Conditions: Keep the container tightly closed to prevent the escape of vapors. [2][3]Protect from heat, sparks, and open flames. [2][3]* Incompatibilities: Store away from strong oxidizing agents and strong acids, as these could initiate a vigorous or explosive reaction.

Section 5: Emergency Procedures

Preparation is key to a successful emergency response. All laboratory personnel must be familiar with these procedures before they begin work.

Personal Exposure
  • Eye Contact: This is the most critical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. [2][5]Seek immediate and urgent medical attention from an ophthalmologist. [3]* Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with plenty of water for at least 15 minutes. [2]Seek medical attention.

  • Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. [2]Rinse the mouth with water and seek immediate medical attention.

Spills and Leaks
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, remove all ignition sources.

  • Contain: For small spills (<100 mL), trained personnel wearing full PPE can contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Clean-Up: Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [2][3]5. Decontaminate: Clean the spill area thoroughly.

Fire
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [2]Do not use a direct stream of water, as it may spread the flammable liquid. Water spray can be used to cool fire-exposed containers. [2][6]

Caption: Decision tree for emergency response to incidents.

Conclusion

This compound is a reagent that demands respect and meticulous handling. By understanding the fundamental reasons behind its hazards—from its chemical reactivity to its physical properties—researchers can move from a mindset of rule-following to one of proactive risk management. The protocols and workflows outlined in this guide provide a framework for building a self-validating system of safety, ensuring that both groundbreaking research and the scientists who perform it are kept safe.

References

  • This compound - LookChem. (n.d.).
  • 4-Bromo-3-methylbut-2-en-1-ol - PubChem. (n.d.).
  • 4-bromo-2-methylbut-3-yn-2-ol | CAS#:2063-19-6 - Chemsrc. (2025-08-25).
  • 3-Butyn-2-ol, 4-bromo-2-methyl- | C5H7BrO - PubChem. (n.d.).

Sources

A Technical Guide to the Solubility and Stability of 4-Bromo-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-methyl-3-butyn-2-ol is a specialized chemical intermediate whose utility in complex organic synthesis is dictated by its physicochemical properties. As a bifunctional molecule, featuring both a tertiary alcohol and a bromoalkyne moiety, its behavior in various chemical environments is of critical importance for reaction design, process optimization, and material handling. This guide provides an in-depth analysis of the solubility and stability characteristics of this compound, grounded in fundamental chemical principles and established analytical methodologies. We will explore theoretical solubility predictions, present robust experimental protocols for its determination, and delineate a comprehensive strategy for assessing its chemical stability under various stress conditions.

Introduction: A Profile of this compound

This compound, identified by CAS Number 2063-19-6, is a halogenated acetylenic alcohol.[1][2] Its structural features—a hydrophilic tertiary hydroxyl group and a lipophilic, reactive bromoalkyne terminus—confer upon it a unique reactivity profile, making it a valuable building block in synthetic chemistry. Understanding its solubility is paramount for selecting appropriate reaction media and purification solvents, while a thorough grasp of its stability is essential for ensuring reaction integrity, defining storage conditions, and ensuring laboratory safety.

Key Physicochemical Properties:

  • Molecular Formula: C₅H₇BrO[1][2]

  • Molecular Weight: 163.01 g/mol [2]

  • IUPAC Name: 4-bromo-2-methylbut-3-yn-2-ol[2]

  • Density: 1.55 g/cm³[1]

  • Boiling Point: 187°C at 760 mmHg[1]

  • Flash Point: 66.9°C[1]

  • LogP: 1.113[1]

The positive LogP value suggests a greater partitioning into octanol than water, indicating a degree of lipophilicity. However, the presence of the hydroxyl group, which can act as a hydrogen bond donor and acceptor, allows for interaction with polar solvents.[1] This duality governs its solubility behavior.

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both chemical reactions and biological systems. The "like dissolves like" principle serves as a foundational guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] this compound presents an interesting case due to its amphipathic nature.

Theoretical Solubility Profile

Based on its structure, we can predict its solubility in a range of common laboratory solvents. The tertiary alcohol group promotes solubility in polar protic solvents (e.g., water, methanol, ethanol) through hydrogen bonding. The bromoalkyne and the hydrocarbon backbone contribute to its solubility in polar aprotic (e.g., acetone, THF) and non-polar solvents (e.g., dichloromethane, hexane).

Qualitative Solubility Classification

A systematic approach to determining solubility involves testing the compound against a series of solvents with varying polarities and pH levels. This not only establishes a practical solubility profile but also provides insights into the functional groups present.[4][5] For instance, solubility in aqueous base (5% NaOH) but not in pure water would strongly indicate an acidic functional group.[5]

Table 1: Predicted Solubility of this compound

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticSparingly Soluble to SolubleThe hydroxyl group allows for hydrogen bonding, but the overall molecule size and bromoalkyne group limit high solubility.[5]
5% NaOH (aq)Aqueous BaseSolubleThe tertiary alcohol proton is weakly acidic and can be deprotonated by a strong base, forming a more soluble salt.[4]
5% HCl (aq)Aqueous AcidInsolubleThe molecule lacks a basic functional group (like an amine) to be protonated and form a soluble salt.[4][6]
Methanol / EthanolPolar ProticSolubleExcellent hydrogen bonding potential with the alcohol solvents.
Acetone / THFPolar AproticSolubleGood dipole-dipole interactions facilitate dissolution.
Dichloromethane (DCM)Non-PolarSolubleThe organic backbone and bromine atom contribute to van der Waals interactions.[7]
HexaneNon-PolarSparingly SolubleThe polarity of the hydroxyl group limits miscibility with highly non-polar aliphatic solvents.[3]
Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic method for classifying the solubility of this compound.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Graduated cylinders or pipettes

  • Vortex mixer

  • Solvents: Deionized Water, 5% w/v NaOH, 5% v/v HCl, Methanol, Dichloromethane, Hexane.

Procedure:

  • Sample Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 0.75 mL of the first test solvent (e.g., Water) in three 0.25 mL portions.[6]

  • Mixing: After each addition, cap the test tube and vortex vigorously for 30 seconds.

  • Observation: Visually inspect the mixture for the presence of undissolved solid. If the compound dissolves completely, it is classified as "soluble." If any solid remains, it is "insoluble."

  • Systematic Testing: Follow the logical progression outlined in the diagram below. If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% HCl, and other organic solvents.[4]

  • Record Keeping: Meticulously record all observations for each solvent.

Diagram 1: Solubility Classification Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start with 25 mg of Compound + 0.75 mL Solvent water Test in Water start->water water_sol Soluble water->water_sol Yes water_insol Insoluble water->water_insol No naoh Test in 5% NaOH water_insol->naoh naoh_sol Soluble (Weak Acid, Class Aw) naoh->naoh_sol Yes naoh_insol Insoluble naoh->naoh_insol No hcl Test in 5% HCl naoh_insol->hcl hcl_sol Soluble (Base, Class B) hcl->hcl_sol Yes hcl_insol Insoluble hcl->hcl_insol No organic Test in Organic Solvents (DCM, Hexane, etc.) hcl_insol->organic

Caption: A decision tree for the systematic qualitative analysis of solubility.

Stability Profile and Degradation Pathways

Stability testing is crucial for determining how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8][9] For a reactive intermediate like this compound, understanding its stability is key to preventing the formation of impurities that could compromise subsequent synthetic steps.

Intrinsic Chemical Liabilities

The bromoalkyne functional group is the most probable site of instability. Haloalkynes can be susceptible to:

  • Nucleophilic Attack: The electron-withdrawing nature of the bromine atom makes the terminal alkyne carbon susceptible to attack by nucleophiles.

  • Reductive Dehalogenation: The carbon-bromine bond can be cleaved under reductive conditions.[10][11]

  • Photodegradation: Carbon-halogen bonds, particularly C-Br, can be labile upon exposure to UV light, potentially forming radical species.

Forced Degradation Studies (Stress Testing)

To proactively identify potential degradation products and pathways, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions that accelerate decomposition.[12]

Key Stress Conditions:

  • Acid/Base Hydrolysis: Evaluates stability in aqueous acidic and basic environments.

  • Oxidation: Commonly tested using hydrogen peroxide to assess susceptibility to oxidative degradation.

  • Thermal Stress: High-temperature storage to assess thermal lability.

  • Photostability: Exposure to controlled UV/Visible light to assess light sensitivity, as per ICH Q1B guidelines.

Table 2: Forced Degradation Study Design

Condition Typical Reagents & Conditions Potential Degradation Pathway
Acidic 0.1 M HCl, 60°CPotential for reactions involving the tertiary alcohol (e.g., elimination/rearrangement).
Basic 0.1 M NaOH, 60°CNucleophilic attack on the bromoalkyne, potential for dehydrohalogenation or substitution.
Oxidative 3% H₂O₂, Room TemperatureOxidation of the alkyne or alcohol moieties.
Thermal 80°C, Solid StateGeneral decomposition, potential for polymerization or elimination reactions.
Photolytic ICH-compliant light chamberHomolytic cleavage of the C-Br bond, leading to radical-mediated side reactions.
Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study. A validated stability-indicating analytical method (e.g., HPLC-UV/MS) is required to separate and quantify the parent compound from its degradants.

Materials:

  • This compound

  • Stock solutions of 1 M HCl, 1 M NaOH, and 30% H₂O₂

  • Volumetric flasks and pipettes

  • pH meter

  • Constant temperature oven or water bath

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detectors (UV, MS)

Procedure:

  • Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Application:

    • Acid/Base: To separate aliquots of the solution, add HCl or NaOH to a final concentration of 0.1 M. Heat as required (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for a defined period.

    • Thermal: Store a solid sample and a solution sample in an oven at a high temperature (e.g., 80°C).

    • Photo: Expose solid and solution samples to light in a photostability chamber. Protect a control sample from light with aluminum foil.

  • Timepoint Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis to prevent damage to the analytical column.

  • Analysis: Analyze all samples, including controls, by the stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage degradation of the parent peak. Use mass spectrometry (MS) to tentatively identify the structures of significant degradation products.

Diagram 2: Stability Testing Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Prepare Compound Solution (e.g., 1 mg/mL) stress Apply Stress Conditions start->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, 60°C) stress->base peroxide Oxidative (3% H2O2, RT) stress->peroxide thermal Thermal (80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sample Sample at Timepoints (0, 2, 8, 24h) acid->sample base->sample peroxide->sample thermal->sample photo->sample analyze Analyze by Stability-Indicating HPLC-UV/MS sample->analyze report Report % Degradation Identify Degradants analyze->report

Sources

A Technical Guide to the Reaction Mechanisms of 4-Bromo-2-methyl-3-butyn-2-ol: A Versatile Propargylic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Bromo-2-methyl-3-butyn-2-ol stands as a uniquely versatile bifunctional molecule in modern organic synthesis. Its structure, incorporating both a tertiary propargylic alcohol and a bromoalkyne, presents a rich landscape of reactivity that can be selectively harnessed to construct complex molecular architectures. This guide provides an in-depth exploration of the core reaction mechanisms involving this reagent, intended for researchers, scientists, and professionals in drug development. We will move beyond simple procedural descriptions to dissect the causality behind synthetic choices, focusing on major pathways including palladium-catalyzed cross-coupling reactions, transformations of the propargylic alcohol moiety, and its application in the synthesis of valuable heterocyclic scaffolds. Each section is grounded in authoritative literature, providing both mechanistic diagrams and field-tested experimental protocols to ensure scientific integrity and practical applicability.

Introduction to this compound

Molecular Structure and Physicochemical Properties

This compound (CAS No: 2063-19-6) is a propargylic bromide derivative whose synthetic utility is derived from the orthogonal reactivity of its two key functional groups.[1][2]

PropertyValueReference
Molecular Formula C₅H₇BrO[2]
Molecular Weight 163.01 g/mol [2]
Appearance Liquid[3]
Boiling Point ~80-82 °C (at 20 mmHg)[1]

The molecule's power lies in the electronic interplay between the electron-withdrawing bromine atom, the π-system of the alkyne, and the tertiary alcohol. This arrangement activates the molecule for a diverse array of transformations.

Analysis of Reactive Sites

The reactivity of this compound is governed by three primary centers:

  • The Bromoalkyne Moiety (C-Br Bond): The carbon-bromine bond at the sp-hybridized carbon is the primary site for cross-coupling reactions. It serves as an electrophilic partner in palladium-catalyzed processes like the Sonogashira coupling.

  • The Tertiary Propargylic Alcohol (-OH): This group can be protonated and eliminated as water under acidic conditions, generating a stabilized propargylic carbocation.[4] This intermediate is a gateway to substitution and rearrangement reactions. Furthermore, the alkyne itself can be activated by transition metals like gold, influencing the reactivity of the entire propargylic system.[5]

  • The Alkyne (C≡C Triple Bond): The π-system of the alkyne can undergo various addition reactions and is susceptible to activation by Lewis-acidic metals, facilitating rearrangements and cyclizations.[5][6]

Safety and Handling Considerations

This compound is a flammable liquid and should be handled with appropriate care.[3][7] It is harmful if swallowed and can cause skin and eye irritation.

  • Handling: Always use this chemical within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and nitrile gloves.[3][7] Use non-sparking tools and ground all equipment to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, and open flames.[8]

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is arguably the most powerful and widely utilized reaction involving this compound. It facilitates the formation of a new carbon-carbon bond between the sp-hybridized carbon of the bromoalkyne and a terminal alkyne, catalyzed by a combination of palladium and copper salts.[9][10] This reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes.[11]

Mechanistic Overview

The reaction proceeds via two interconnected catalytic cycles. The rationale for using a dual-catalyst system is efficiency; the copper(I) cocatalyst facilitates the formation of a copper(I) acetylide, which undergoes transmetalation with the palladium(II) intermediate much more rapidly than the direct reaction of the alkyne with the palladium complex.[9][11]

  • The Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the bromoalkyne (R-X), forming a Pd(II) complex.

    • Transmetalation: The copper acetylide (Cu-C≡C-R') transfers its acetylide group to the Pd(II) complex, displacing the bromide.

    • Reductive Elimination: The desired coupled product (R-C≡C-R') is eliminated, regenerating the Pd(0) catalyst.

  • The Copper Cycle:

    • Acid-Base Reaction: The amine base deprotonates the terminal alkyne (H-C≡C-R').

    • Acetylide Formation: The resulting acetylide anion coordinates with the Cu(I) salt to form the key copper(I) acetylide intermediate.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdII_RX R-Pd(II)L₂-X pd0->pdII_RX Oxidative Addition pdII_R_R R-Pd(II)L₂-C≡CR' pdII_RX->pdII_R_R Transmetalation pdII_R_R->pd0 Reductive Elimination Product Coupled Product (R-C≡CR') pdII_R_R->Product cuX Cu(I)X cuCCR Cu(I)-C≡CR' cuX->cuCCR Acetylide Formation cuCCR->pdII_R_R cuCCR->cuX (to Pd cycle) RX 4-Bromo-2-methyl- 3-butyn-2-ol (R-X) RX->pdII_RX HCCR Terminal Alkyne (H-C≡CR') HCCR->cuCCR Base Amine Base Base->cuCCR

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for the coupling of an aryl bromide with 2-methyl-3-butyn-2-ol, which serves as a protected acetylene source.[12] Here, we use our title compound as the bromide component.

Objective: To synthesize 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol.

Materials:

  • This compound

  • 4-Ethynylanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Diethylamine (Et₂NH), degassed

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (0.01 eq), triphenylphosphine (0.02 eq), and copper(I) iodide (0.005 eq).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add degassed diethylamine as the solvent and base.

  • To this mixture, add this compound (1.0 eq) followed by 4-ethynylanisole (1.2 eq) via syringe.

  • Reaction: Heat the resulting mixture to reflux under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require several hours for completion.[12]

  • Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Self-Validation: The success of the reaction is confirmed by the disappearance of starting materials on TLC and the appearance of a new, typically more nonpolar, product spot. The structure of the purified product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Reactions Involving the Propargylic Alcohol Moiety

The tertiary propargylic alcohol is not merely a spectator group; its presence enables a host of powerful transformations, particularly rearrangements catalyzed by acid or transition metals like gold.[5][13]

Meyer-Schuster and Related Rearrangements

Under acidic conditions, tertiary propargylic alcohols can undergo a 1,3-isomerization known as the Meyer-Schuster rearrangement to yield α,β-unsaturated ketones or aldehydes.[13] This transformation is a powerful method for converting a C(sp)-C(sp³) bond into a C(sp²)=C(sp²) double bond with concomitant oxidation.

Mechanistic Rationale: The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule. This generates a resonance-stabilized propargyl/allenyl carbocation. Nucleophilic attack by water on this intermediate, followed by tautomerization, yields the final enone product. The presence of the bromine atom on the alkyne can influence the regioselectivity of the water attack and potentially lead to α-haloenones.[13]

Visualization: Meyer-Schuster Rearrangement Pathway```dot

Meyer_Schuster

Caption: A conceptual two-step workflow for the synthesis of butenolides.

Role as a Protected Acetylene Synthon

In complex multi-step syntheses, a free terminal alkyne can be undesirably reactive. The 2-hydroxyprop-2-yl group, derived from 2-methyl-3-butyn-2-ol, serves as an excellent protecting group for acetylene. [14]While our title compound is the brominated version, it's crucial to understand this context as it informs its use in Sonogashira couplings where the goal is often to install a terminal alkyne. [12] A common strategy is to couple an aryl or vinyl halide with 2-methyl-3-butyn-2-ol itself. The resulting tertiary alcohol product is then deprotected under basic conditions in what is known as a retro-Favorskii reaction, releasing acetone and the desired terminal alkyne. [12][14]

Mechanism of Deprotection: The Retro-Favorskii Reaction

The reaction is driven by the formation of the volatile and stable acetone molecule. A strong base (e.g., KOH) in a suitable solvent (e.g., propan-2-ol) deprotonates the hydroxyl group. The resulting alkoxide undergoes fragmentation, eliminating acetone and forming an acetylide anion, which is then protonated upon workup to give the terminal alkyne. [14]

Conclusion and Future Outlook

This compound is a powerful and versatile building block whose reactivity is defined by the synergistic interplay of its bromoalkyne and tertiary propargylic alcohol functionalities. We have demonstrated its central role in robust C-C bond-forming reactions like the Sonogashira coupling, its susceptibility to skeletal rearrangements, and its potential as a precursor for valuable heterocyclic systems like butenolides. The ability to selectively address different reactive sites on the molecule through careful choice of catalysts (Pd, Au) and reaction conditions (acidic, basic) underscores its value to the synthetic chemist. For professionals in drug development and materials science, mastering the reaction mechanisms of this reagent opens the door to novel molecular designs and efficient synthetic routes to complex targets.

References

  • Organic Chemistry Frontiers. (n.d.). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. RSC Publishing.
  • UCL Discovery. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols.
  • Roy, R., & Saha, S. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing.
  • National Institutes of Health. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.
  • ACS Publications. (2022). Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid Catalysis. Organic Letters.
  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • National Institutes of Health. (n.d.). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. PMC.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Butenolide synthesis.
  • PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters.
  • Wikipedia. (n.d.). Favorskii reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. PMC.
  • Chemsrc. (2025). 4-bromo-2-methylbut-3-yn-2-ol.
  • Thermo Fisher Scientific. (2009). Material Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2019). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PMC.
  • PubChem. (n.d.). 3-Butyn-2-ol, 4-bromo-2-methyl-.
  • National Institutes of Health. (n.d.). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. PMC.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-methyl-3-butyn-2-ol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the demand for versatile and reactive building blocks is paramount for the efficient construction of complex molecular architectures. 4-Bromo-2-methyl-3-butyn-2-ol has emerged as a precursor of significant strategic value. Its structure, featuring a reactive C(sp)-Br bond and a tertiary alcohol that serves as a sterically-shielded, removable protecting group for the alkyne, offers a unique combination of reactivity and stability. This guide provides an in-depth exploration of its application in pharmaceutical synthesis, focusing on key transformations such as copper-catalyzed cross-coupling reactions for the synthesis of N-alkynyl heterocycles. We provide detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and present data to guide researchers in leveraging this potent synthetic tool.

Introduction: The Unique Chemical Value of this compound

This compound is a bifunctional reagent whose utility in pharmaceutical intermediate synthesis is growing.[1] The molecule's power lies in two key structural features:

  • The Bromoalkyne Moiety: The carbon-bromine bond at the sp-hybridized carbon is a reactive handle for a variety of cross-coupling reactions. Unlike terminal alkynes that typically participate in Sonogashira couplings with aryl halides, 1-bromoalkynes act as electrophilic partners, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a range of nucleophiles.[2][3] This reactivity is central to its role in constructing complex scaffolds.

  • The 2-Methyl-2-ol Group: This tertiary alcohol group provides steric bulk around the alkyne, enhancing the stability of the molecule. More importantly, it functions as a protecting group for a terminal alkyne. After the bromoalkyne has been incorporated into a larger molecule, the 2-hydroxy-2-propyl group can be cleaved under basic conditions via a retro-Favorsky reaction to reveal a terminal alkyne, which can then be used in subsequent transformations like "click chemistry" or further Sonogashira couplings.[4]

This dual functionality allows for a modular and sequential approach to synthesis, making it an invaluable tool for building libraries of drug candidates and constructing complex natural product analogs.

Core Application: Synthesis of N-Alkynyl Imidazoles

Nitrogen-containing heterocycles are foundational scaffolds in pharmaceuticals, present in a vast majority of FDA-approved small-molecule drugs.[5] The direct alkynylation of these heterocycles provides a rapid route to novel chemical entities with diverse pharmacological potential. This compound is an excellent reagent for this purpose, particularly for the N-alkynylation of imidazoles and other azoles.

Mechanistic Rationale

The coupling of 1-bromoalkynes with N-heterocycles like imidazole is typically mediated by a copper(I) catalyst.[3] The reaction proceeds through a mechanism distinct from the more common Sonogashira coupling. The accepted pathway involves the formation of a copper-acetylide species from the N-heterocycle, which then undergoes a coupling reaction with the bromoalkyne. The use of a copper catalyst is crucial for facilitating this transformation under mild conditions, making it suitable for complex substrates with sensitive functional groups.

cluster_main Mechanism: Copper-Catalyzed N-Alkynylation reagents Imidazole + this compound intermediate Copper-Imidazolide Intermediate reagents->intermediate Deprotonation + Coordination catalyst Cu(I) Catalyst (e.g., CuI) catalyst->intermediate base Base (e.g., K2CO3) base->intermediate product N-Alkynyl Imidazole Product intermediate->product Oxidative Addition/ Reductive Elimination (Conceptual) byproduct CuBr + BH+

Caption: Conceptual workflow for Cu(I)-catalyzed N-alkynylation.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, providing clear steps from reaction setup to product characterization.

Protocol 1: Synthesis of 1-((3-hydroxy-3-methylbut-1-yn-1-yl)-1H-imidazole

This protocol details the copper-catalyzed cross-coupling of imidazole with this compound.

Workflow Diagram

start Reactants: - Imidazole - this compound - CuI, K2CO3, DMF reaction Reaction Setup: - Stir at 80 °C - 12-16 hours under N2 start->reaction workup Aqueous Workup: - Quench with NH4Cl(aq) - Extract with Ethyl Acetate reaction->workup purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify product Final Product: - Characterize (NMR, MS) - Assess Purity purify->product

Caption: Synthetic workflow for N-alkynylation of imidazole.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (680 mg, 10.0 mmol, 1.0 eq), potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq), and copper(I) iodide (190 mg, 1.0 mmol, 0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) via syringe. Begin stirring to create a suspension. Add this compound (1.79 g, 11.0 mmol, 1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C and allow it to stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield the pure N-alkynyl imidazole product.

Data Presentation

ParameterValue
Product Name 1-((3-hydroxy-3-methylbut-1-yn-1-yl)-1H-imidazole
Appearance Pale yellow oil
Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (s, 1H), 7.10 (s, 1H), 7.05 (s, 1H), 2.50 (s, 1H, -OH), 1.60 (s, 6H)
¹³C NMR (CDCl₃, 101 MHz) δ 138.0, 129.5, 118.0, 85.2, 75.8, 65.4, 31.2 (2C)
Mass Spec (ESI+) m/z calculated for C₉H₁₀N₂O [M+H]⁺: 163.0866, found: 163.0865
Protocol 2: Deprotection to Reveal Terminal Alkyne

This protocol describes the removal of the 2-hydroxy-2-propyl group to furnish the terminal alkyne, a crucial intermediate for further functionalization.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-alkynyl imidazole product (1.62 g, 10.0 mmol) from Protocol 1 in Toluene (50 mL) in a round-bottom flask.

  • Base Addition: Add a catalytic amount of powdered potassium hydroxide (KOH, 112 mg, 2.0 mmol, 0.2 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The removal of acetone can be facilitated by using a Dean-Stark apparatus. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the catalyst. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(ethynyl)-1H-imidazole, which can be used in subsequent steps without further purification.

Broader Applications in Pharmaceutical Synthesis

The utility of this compound extends beyond N-alkynylation. Its ability to participate in various coupling reactions makes it a key building block for a wide range of molecular scaffolds.

  • Sonogashira and Related Couplings: While not a terminal alkyne itself, it can be used in Cadiot-Chodkiewicz type couplings or other palladium/copper-catalyzed reactions to form unsymmetrical diynes.[6][7]

  • Synthesis of Aryl-Alkynes: It can be coupled with aryl organometallic reagents to produce aryl-substituted butynols. These are valuable intermediates in the synthesis of kinase inhibitors and other targeted therapies. For example, aryl-2-methyl-3-butyn-2-ols are precursors in the synthesis of molecules like Erlotinib, an anticancer drug.[8]

  • Formation of Heterocycles: The bromoalkyne moiety can undergo intramolecular cyclization reactions to form various heterocyclic systems, including furans and pyrroles, which are common motifs in pharmaceuticals.[9]

Conclusion

This compound offers a potent and versatile platform for the synthesis of complex pharmaceutical intermediates. Its dual reactivity allows for strategic and efficient bond formation, enabling the rapid construction of N-alkynyl heterocycles and other valuable scaffolds. The protocols provided herein demonstrate its practical application and are designed to be readily adaptable for the synthesis of diverse compound libraries. By understanding the mechanistic principles and leveraging the established methodologies, researchers can effectively integrate this building block into their synthetic programs to accelerate drug discovery and development.

References

  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. (2020). Russian Journal of General Chemistry. [Link]
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (n.d.). Molecules. [Link]
  • The complete synthesis of favipiravir from 2-aminopyrazine. (2019). Chemical Papers. [Link]
  • An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. (2023). Asian Journal of Chemistry. [Link]
  • Favipiravir - Wikipedia. (n.d.). Wikipedia. [Link]
  • Approach to Heterospirocycles for Medicinal Chemistry. (2021). ACS Medicinal Chemistry Letters. [Link]
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry. [Link]
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014).
  • The Versatility of Bromo-Alkyne Compounds in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Coupling reactions of bromoalkynes with imidazoles mediated by copper salts: synthesis of novel N-alkynylimidazoles. (2008). The Journal of Organic Chemistry. [Link]
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022). Molecules. [Link]
  • 3-Butyn-2-ol, 4-bromo-2-methyl- | C5H7BrO - PubChem. (n.d.). PubChem. [Link]
  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. (2007). Organic Letters. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
  • The Role of 4-Bromo-2-methylbut-1-ene (CAS 20038-12-4) in Pharmaceutical Intermediate Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Application Notes and Protocols for the Versatile Building Block: 4-Bromo-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Key Propargyl Bromide

4-Bromo-2-methyl-3-butyn-2-ol is a versatile bifunctional reagent that has garnered significant interest in modern organic synthesis. Its structure, featuring a bromoalkyne moiety and a tertiary alcohol, provides a powerful platform for the construction of complex molecular architectures. The electron-withdrawing nature of the bromine atom activates the alkyne for various coupling reactions, while the tertiary alcohol can be retained or eliminated, offering further synthetic diversification. This guide provides detailed experimental protocols and insights for key reactions involving this compound, with a focus on its application in cross-coupling reactions and the synthesis of valuable heterocyclic compounds and pharmaceutical intermediates. The protocols herein are designed to be robust and reproducible, with explanations of the underlying principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, it is crucial to be familiar with the properties and safe handling procedures for this compound.

PropertyValue
CAS Number 2063-19-6
Molecular Formula C₅H₇BrO
Molecular Weight 163.01 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~75-77 °C at 10 mmHg
Density ~1.4 g/mL at 25 °C

Safety Precautions: this compound is a combustible liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage[1]. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge[2]. Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Core Reactivity: The Sonogashira Coupling

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling a terminal alkyne with an aryl or vinyl halide.[1][3][4] In the context of this compound, this reaction can be employed in two ways: either by utilizing the bromoalkyne functionality to couple with a terminal alkyne or by first deprotecting the alkyne (via a different starting material) and then coupling it with an aryl/vinyl halide. This section will focus on the former, where this compound acts as the electrophilic partner.

Mechanistic Rationale

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving palladium and copper co-catalysts.[3][4] The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. Copper-free versions of the Sonogashira reaction have also been developed, which are particularly advantageous when copper sensitivity is a concern.[5][6][7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 oxidative addition Aryl-X Ar-X Aryl-X->Ar-Pd(II)(X)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 transmetalation Transmetalation Transmetalation Coupled Product Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Coupled Product reductive elimination Reductive Elimination Reductive Elimination Coupled Product->Pd(0)L2 Terminal Alkyne R-C≡CH Cu(I) Acetylide R-C≡CCu Terminal Alkyne->Cu(I) Acetylide + Cu(I), Base Cu(I) Acetylide->Ar-Pd(II)(X)L2 Base Base

Figure 1: Catalytic Cycle of the Sonogashira Coupling Reaction.
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling with Aryl Bromides

This protocol is adapted from a highly efficient copper-free method for the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides.[5][6]

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Methyl-3-butyn-2-ol (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃, 0.04 mmol, 4 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

  • Standard glassware for anhydrous, inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(p-tolyl)phosphine (0.04 mmol).

  • Add anhydrous THF (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add DBU (2.0 mmol) followed by 2-methyl-3-butyn-2-ol (1.2 mmol) via syringe.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aryl-2-methyl-3-butyn-2-ol.

Representative Data for Copper-Free Sonogashira Coupling
EntryAryl BromideProductYield (%)
13-Bromoaniline2-Methyl-4-(3-aminophenyl)but-3-yn-2-ol89
24-Bromoanisole4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol95
34-Bromotoluene2-Methyl-4-(p-tolyl)but-3-yn-2-ol92
41-Bromo-4-fluorobenzene4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol85
53-Bromopyridine2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol78

Yields are based on isolated product after column chromatography. Data adapted from Caporale et al. (2014).[5][6]

The Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling is a classical and highly effective method for the synthesis of unsymmetrical 1,3-diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[2][3][8][9][10][11][12][13][14] this compound serves as an excellent electrophilic partner in this transformation.

Mechanistic Principles

The accepted mechanism involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. This species then undergoes oxidative addition to the copper(I) center with the bromoalkyne, followed by reductive elimination to furnish the unsymmetrical diyne and regenerate the copper(I) catalyst.[12]

Cadiot_Chodkiewicz_Mechanism Terminal Alkyne R-C≡CH Copper Acetylide R-C≡CCu Terminal Alkyne->Copper Acetylide + CuX, Base Base Base Cu(I) Salt CuX Cu(III) Intermediate [R-C≡C-Cu(III)-C≡CR']Br Copper Acetylide->Cu(III) Intermediate oxidative addition Bromoalkyne Br-C≡CR' Bromoalkyne->Cu(III) Intermediate Oxidative Addition Oxidative Addition Diyne Product R-C≡C-C≡CR' Cu(III) Intermediate->Diyne Product reductive elimination Reductive Elimination Reductive Elimination Diyne Product->Cu(I) Salt regenerates

Figure 2: Catalytic Cycle of the Cadiot-Chodkiewicz Coupling.
Detailed Experimental Protocol: Cadiot-Chodkiewicz Coupling with a Terminal Alkyne

This protocol describes a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Terminal Alkyne (1.1 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • n-Butylamine (2.0 mmol)

  • Methanol (5 mL)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.1 mmol) and n-butylamine (2.0 mmol) in methanol (5 mL).

  • Add copper(I) iodide (0.05 mmol) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of this compound (1.0 mmol) in methanol (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often accompanied by a color change.

  • Upon completion (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the unsymmetrical diyne.

Representative Data for Cadiot-Chodkiewicz Coupling
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene5-Phenyl-2-methylpenta-1,3-diyn-2-ol~99
21-Hexyne2-Methyldec-3,5-diyn-2-olHigh
3Propargyl alcohol2-Methylhex-3,5-diyne-1,2-diolHigh
43-Ethynylaniline4-(3-Aminophenyl)-2-methylbut-3-yn-2-olGood

Yields are generally high for this reaction, often exceeding 80-90%.[3][11]

Application in Heterocyclic Synthesis: Access to Furans and Pyrroles

The diyne products obtained from the coupling reactions of this compound are valuable precursors for the synthesis of polysubstituted furans and pyrroles. A common strategy involves the hydration of one of the alkyne moieties to generate a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr synthesis.[15][16][17]

General Synthetic Strategy
Figure 3: General workflow for the synthesis of furans and pyrroles.
Protocol for Furan Synthesis via Paal-Knorr Cyclization

This protocol outlines the conversion of a 1,4-diketone (derived from the diyne) to a substituted furan.

Materials:

  • 1,4-Diketone (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH, 0.1 mmol, 10 mol%)

  • Toluene (10 mL)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the 1,4-diketone (1.0 mmol) and p-toluenesulfonic acid (0.1 mmol) in toluene (10 mL).

  • Reflux the mixture, and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the substituted furan.

Protocol for Pyrrole Synthesis via Paal-Knorr Cyclization

This protocol describes the synthesis of a substituted pyrrole from a 1,4-diketone.

Materials:

  • 1,4-Diketone (1.0 mmol)

  • Primary amine (e.g., aniline, benzylamine, 1.1 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the 1,4-diketone (1.0 mmol) and the primary amine (1.1 mmol) in ethanol (10 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the substituted pyrrole.

Application in Drug Discovery: Synthesis of an Erlotinib Precursor

This compound is a key building block in the synthesis of intermediates for important pharmaceutical compounds. One notable example is its use in the synthesis of a precursor to Erlotinib, a tyrosine kinase inhibitor used in the treatment of cancer.[18][19][20][21][22] The synthesis involves a Sonogashira coupling between 3-ethynylaniline and a protected this compound derivative.

Synthetic Route to an Erlotinib Precursor

The key step is the formation of the carbon-carbon bond between the aniline and the butynol backbone.

Figure 4: Synthetic approach to an Erlotinib precursor.

A more direct and efficient copper-free Sonogashira coupling has been developed for the synthesis of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol, a key intermediate for Erlotinib, from 3-bromoaniline and 2-methyl-3-butyn-2-ol.[18] This protocol is detailed in Section 2.2 of this guide.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to readily participate in powerful C-C bond-forming reactions like the Sonogashira and Cadiot-Chodkiewicz couplings makes it an essential tool for the construction of complex molecules. The resulting diyne products can be further elaborated into important heterocyclic scaffolds such as furans and pyrroles. Furthermore, its application in the synthesis of pharmaceutical intermediates, such as a precursor to Erlotinib, highlights its significance in drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the effective use of this reagent, enabling researchers to unlock its full synthetic potential.

References

  • Organic & Biomolecular Chemistry. (n.d.). Recent developments and applications of the Cadiot–Chodkiewicz reaction. RSC Publishing.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • ResearchGate. (n.d.). Paal–Knorr furan synthesis.
  • SynArchive. (n.d.). Cadiot-Chodkiewicz Coupling.
  • Kraus, G. A., & Wang, X. (1998). An Improved Synthesis of 3-Substituted Furans from Substituted Butene-1,4-diols.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling.
  • Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • chemeurope.com. (n.d.). Cadiot-Chodkiewicz coupling.
  • ResearchGate. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • MDPI. (n.d.). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393.
  • Organic & Biomolecular Chemistry. (2015). Recent developments and applications of the Cadiot–Chodkiewicz reaction. RSC Publishing.
  • ShareOK. (2023). Efforts towards the synthesis of furan containing bioactive compounds.
  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds.
  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
  • PubChem. (n.d.). 4-Bromo-3-methylbutan-2-ol.
  • chemeurope.com. (n.d.). Cadiot-Chodkiewicz coupling.
  • ResearchGate. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds.
  • ResearchGate. (n.d.). Use of Furans in the Synthesis of Bioactive Compounds.
  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 162-171.
  • Semantic Scholar. (2011). Synthesis and Biological Activity of Furan Derivatives.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • National Center for Biotechnology Information. (n.d.). Discovery of a Novel Potent Antitumor Molecule, P19G1, by Erlotinib Derivative Libraries Synthesized by Modular Click-Chemistry.
  • PubChem. (n.d.). Erlotinib.
  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives.
  • SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.

Sources

4-Bromo-2-methyl-3-butyn-2-ol as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 4-Bromo-2-methyl-3-butyn-2-ol

A Versatile Building Block for Carbon-Carbon Bond Formation and Complex Molecule Synthesis

Introduction: Unveiling the Synthetic Potential

This compound is a bifunctional reagent of significant utility in modern organic synthesis. Its structure uniquely combines a reactive bromoalkyne moiety with a tertiary alcohol. This arrangement is not merely coincidental; the 2-hydroxy-2-propyl group serves as a robust and easily removable protecting group for a terminal alkyne. This dual nature allows for the strategic introduction of an ethynyl group onto a wide range of molecular scaffolds, making it an invaluable tool for researchers in medicinal chemistry and materials science.

The primary reactivity of this building block is centered on the C(sp)-Br bond, which readily participates in metal-catalyzed cross-coupling reactions. Following the formation of the desired carbon skeleton, the protecting group can be cleaved under basic conditions via a retro-Favorskii reaction, liberating a terminal alkyne for further functionalization. This note will detail the core applications of this compound, focusing on its role in Cadiot-Chodkiewicz and Sonogashira coupling reactions, providing detailed protocols and mechanistic insights.

Property Value
CAS Number 2063-19-6[1][2]
Molecular Formula C₅H₇BrO
Molecular Weight 163.01 g/mol [2]
Boiling Point 187 °C at 760 mmHg[2]
Density 1.55 g/cm³[2]
Flash Point 66.9 °C[2]

Core Application: Cadiot-Chodkiewicz Coupling for Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes, which are key structures in natural products, polymers, and molecular electronics.[3][4] The reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne, such as this compound.[3][5][6]

Causality of Experimental Design: The reaction mechanism hinges on the in-situ formation of a copper(I) acetylide from the terminal alkyne partner.[5][6] This nucleophilic species then undergoes oxidative addition to the copper center, followed by coupling with the bromoalkyne and reductive elimination to yield the 1,3-diyne product.[3] An amine base is crucial for the initial deprotonation of the terminal alkyne.[5][6] While copper is the primary catalyst, palladium co-catalysts can significantly enhance reaction rates and yields in some cases.[4]

Cadiot_Chodkiewicz_Mechanism Cadiot-Chodkiewicz Coupling Mechanism cluster_0 Catalytic Cycle R1_alkyne R¹-C≡C-H (Terminal Alkyne) Cu_acetylide R¹-C≡C-Cu(I) (Copper Acetylide) R1_alkyne->Cu_acetylide + Cu(I) - H⁺ (via Base) R2_bromoalkyne Br-C≡C-R² (this compound) Ox_add Oxidative Addition Intermediate R2_bromoalkyne->Ox_add Base Base (e.g., Amine) Base->R1_alkyne Cu_I Cu(I) Cu_acetylide->Ox_add + Br-C≡C-R² Product R¹-C≡C-C≡C-R² (Unsymmetrical Diyne) Ox_add->Product Reductive Elimination Product->Cu_I Regenerates Catalyst

Caption: Mechanism of the Cadiot-Chodkiewicz Coupling.

Protocol 1: Synthesis of 5-phenyl-2-methylpenta-1,3-diyn-2-ol

This protocol describes the highly selective Cu/Pd-catalyzed cross-coupling of 4-bromo-2-methylbut-3-yn-2-ol with phenylacetylene.[4]

Reagents & Materials:

  • 4-bromo-2-methylbut-3-yn-2-ol (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 mol%)

  • Copper(I) Iodide (CuI, 0.2 mol%)

  • Tetrabutylammonium Bromide (TBAB, 10 mol%)

  • Diisopropylamine (iPr₂NH)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask and nitrogen/argon line

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.01 mol%), CuI (0.2 mol%), and TBAB (10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent & Base Addition: Add anhydrous solvent (e.g., 5 mL per mmol of bromoalkyne) followed by diisopropylamine (3.0 eq). Stir the mixture for 10 minutes at room temperature.

  • Reagent Addition: Add phenylacetylene (1.1 eq) to the flask via syringe, followed by 4-bromo-2-methylbut-3-yn-2-ol (1.0 eq).

  • Reaction: Heat the reaction mixture to 70 °C. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed. A near-quantitative yield was reported under these conditions.[4]

  • Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Core Application: Sonogashira Coupling for Aryl/Vinyl Alkynylation

The Sonogashira coupling is a cornerstone of C(sp²)-C(sp) bond formation, reacting terminal alkynes with aryl or vinyl halides.[7][8][9] While our molecule is a bromoalkyne, it can be effectively used in Sonogashira-type reactions, coupling with terminal aryl or vinyl acetylenes. More strategically, it is used to couple with aryl/vinyl halides where the 2-hydroxy-2-propyl group acts as a protecting group for acetylene itself. This two-step sequence (coupling followed by deprotection) is a highly effective method for synthesizing terminal aryl alkynes.[10]

Causality of Experimental Design: This reaction relies on a dual catalytic system.[7][9] The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the subsequent transmetalation and reductive elimination steps (the Palladium Cycle). The copper(I) co-catalyst reacts with the terminal alkyne to form a more reactive copper acetylide intermediate (the Copper Cycle), which then participates in the transmetalation step with the palladium complex.[7] An amine base is required to deprotonate the alkyne and regenerate the Pd(0) catalyst.[8]

Sonogashira_Mechanism Sonogashira Coupling Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA R¹-Pd(II)(X)L₂ (Oxidative Addition) Pd0->Pd_OA + R¹-X (Aryl/Vinyl Halide) Pd_TM R¹-Pd(II)(C≡CR²)L₂ (Transmetalation) Pd_OA->Pd_TM + R²C≡CCu Pd_TM->Pd0 Reductive Elimination RE_Product R¹-C≡C-R² Pd_TM->RE_Product CuX CuX Cu_Acetylide R²C≡CCu Cu_Acetylide->Pd_OA To Pd Cycle Alkyne H-C≡C-R² (Terminal Alkyne) Alkyne->Cu_Acetylide + CuX, Base Base Base

Caption: Dual catalytic cycles of the Sonogashira Coupling.

Protocol 2: Two-Step Synthesis of a Terminal Aryl Alkyne

This workflow demonstrates the power of this compound as a protected acetylene equivalent. The first step is a Sonogashira coupling with an aryl bromide, followed by base-catalyzed deprotection.

Part A: Sonogashira Coupling

Reagents & Materials:

  • Aryl Bromide (e.g., 4-Bromoanisole, 1.0 eq)

  • 2-Methyl-3-butyn-2-ol (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) Iodide (CuI, 2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)

  • Anhydrous THF or DMF

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (e.g., 3 mol%), and CuI (e.g., 3 mol%).

  • Solvent & Reagents: Add anhydrous THF (or DMF) and triethylamine (at least 2.0 eq). Stir the mixture.

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.2 eq) via syringe.

  • Reaction: Heat the reaction to 60-80 °C. Monitor by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude coupled product (e.g., 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol[10]) by column chromatography.

Part B: Deprotection (Retro-Favorskii Reaction)

Reagents & Materials:

  • Coupled Product from Part A (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Solvent (e.g., Toluene, Methanol, or a mixture)

Step-by-Step Methodology:

  • Setup: Dissolve the purified coupled product in a suitable solvent like toluene.

  • Base Addition: Add a catalytic amount of a strong base (e.g., a small scoop of powdered NaOH).

  • Reaction: Heat the mixture to reflux. The reaction liberates acetone as a byproduct.[10] Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture. Dilute with water and extract with an organic solvent. Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the terminal aryl alkyne (e.g., 4-ethynylanisole).[10]

Synthetic_Workflow Protected Alkyne Synthetic Strategy Start Aryl-Br + this compound Coupling Sonogashira Coupling Start->Coupling Intermediate Aryl-C≡C-C(CH₃)₂OH (Protected Product) Coupling->Intermediate Deprotection Base-Catalyzed Deprotection (Retro-Favorskii) Intermediate->Deprotection Final Aryl-C≡C-H (Terminal Alkyne) Deprotection->Final

Caption: Workflow for synthesis of terminal alkynes.

Applications in Heterocycle Synthesis

The diyne and arylalkyne products synthesized using this compound are valuable precursors for heterocyclic chemistry. Propargyl compounds can undergo a variety of cyclization and cycloisomerization reactions to form aromatic heterocycles like furans, pyrroles, and thiophenes, which are prevalent motifs in pharmaceuticals.[11][12] For instance, a 1,3-diyne can undergo cyclization with heteroatom nucleophiles, or an arylalkyne can be a partner in annulation reactions to build fused ring systems.

Safety and Handling

As a reactive chemical, this compound requires careful handling.

  • Hazards: The compound is a combustible liquid. It is harmful if swallowed and causes skin irritation and serious eye damage.

  • Handling: Always use this chemical in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area.[13] Store away from heat, sparks, open flames, and other sources of ignition.[13]

Conclusion

This compound is a highly effective and versatile building block in organic synthesis. Its primary value lies in its function as a stable, protected source of the bromoalkyne and, subsequently, the terminal alkyne functionalities. Its proficient use in robust C-C bond-forming reactions like the Cadiot-Chodkiewicz and Sonogashira couplings provides synthetic chemists with a reliable pathway to complex alkynyl, diynyl, and heterocyclic structures essential for drug discovery and materials science.

References

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org.
  • Sonogashira coupling. (2023, December 26). In Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]
  • Sonogashira Coupling. (2021, August 15). Chemistry LibreTexts.
  • 4-bromo-2-methylbut-3-yn-2-ol (CAS#:2063-19-6). (n.d.). Chemsrc.
  • Recent developments and applications of the Cadiot–Chodkiewicz reaction. (2015). Organic & Biomolecular Chemistry, 13(26), 6891-6905. [Link]
  • Cadiot–Chodkiewicz coupling. (2023, May 29). In Wikipedia.
  • SAFETY DATA SHEET - 2-Methyl-3-buten-2-ol. (2021, February 19). Thermo Fisher Scientific.
  • Cadiot-Chodkiewicz Coupling. (n.d.). SynArchive.
  • 3-Butyn-2-ol, 4-bromo-2-methyl-. (n.d.). PubChem.
  • This compound. (n.d.). LookChem.
  • Reif, W., & Pasedach, H. (1981). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al (EP0040830B1).
  • Hua, R., & Nizami, A. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis, 14(1), 1-2.
  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews, 113(5), 3084–3213. [Link]
  • Khalid, M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Steck, J. A., & Murray, A. (1988). A novel synthesis of [2H6]2-methyl-3-butyn-2-ol. Journal of Labelled Compounds and Radiopharmaceuticals, 25(12), 1335-1338.
  • 4‐Trimethylsilyl‐3‐butyn‐2‐ol. (n.d.). ResearchGate.
  • Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. (2021).
  • Glotz, G., & Nieger, M. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(10), o1866. [Link]
  • Newman, M. S. (1974). Synthesis of 2-methyl-3-buten-2-ol (US3838183A).
  • Khalid, M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

Sources

Derivatization of 4-Bromo-2-methyl-3-butyn-2-ol for functional group modification.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functional Group Modification of 4-Bromo-2-methyl-3-butyn-2-ol

Application Note and Protocols for Synthetic Chemistry & Drug Discovery

Abstract

This compound is a versatile and highly valuable bifunctional reagent in modern organic synthesis. Its unique structure, featuring a tertiary propargylic alcohol and a bromoalkyne moiety, provides two distinct reaction centers for sequential or orthogonal functionalization. This guide provides a comprehensive overview of the key derivatization strategies for this building block, complete with detailed, field-tested protocols and mechanistic insights. The applications discussed herein are particularly relevant for researchers in medicinal chemistry, materials science, and drug development seeking to construct complex molecular architectures with precision and efficiency.

Introduction: The Strategic Value of this compound

The utility of this compound stems from its dual functionality. The bromoalkyne is a prime substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1][2] Simultaneously, the tertiary alcohol can be used for further modifications or can serve as a sterically bulky protecting group for the terminal alkyne proton, which can be removed under basic conditions in a retro-Favorskii reaction to reveal a terminal alkyne for subsequent chemistry.[3][4] This inherent reactivity makes it an indispensable tool for introducing the propargyl alcohol motif into complex molecules, a structural unit found in numerous biologically active compounds.[5]

This document outlines three primary avenues for derivatization:

  • Palladium-Catalyzed Cross-Coupling: Primarily Sonogashira coupling for the formation of C(sp)-C(sp²) bonds.

  • Cycloaddition Reactions: Leveraging the reactivity of the alkyne π-system.

  • Substitution and Modification: Involving both the bromide and the hydroxyl functional groups.

The following diagram illustrates the principal pathways for the functionalization of this reagent.

G cluster_start Starting Material cluster_products Derivative Classes SM This compound P1 Aryl/Vinyl Substituted Alkynes SM->P1 Sonogashira Coupling (R-X, Pd/Cu cat.) P2 Heterocycles (e.g., Triazoles) SM->P2 [3+2] Cycloaddition (R-N3, Cu(I) cat.) P3 Substituted Propargyl Alcohols SM->P3 Nucleophilic Substitution (Nu:)

Caption: Key derivatization pathways of this compound.

C-C Bond Formation via Sonogashira Coupling

The Sonogashira reaction is the most prominent application for this substrate, enabling the coupling of the bromoalkyne with aryl or vinyl halides to form substituted arylalkynes.[6][7] This reaction is fundamental in the synthesis of pharmaceuticals, organic materials, and natural products.[2][6] The 2-methyl-3-butyn-2-ol moiety serves as a convenient, stable, and inexpensive source of protected acetylene.[8]

Mechanism Overview: The Palladium and Copper Catalytic Cycles

The reaction proceeds via two interconnected catalytic cycles.[7] The palladium cycle involves oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide intermediate by coordinating to the alkyne, increasing its acidity and enabling deprotonation by a mild base.[7]

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂(C≡CR²) pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-C≡CR² transmetal_complex->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex Enters Pd Cycle base_h Base-H⁺X⁻ r1x R¹-X r1x->pd_complex alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 2.1: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

Copper-free conditions are often preferred to avoid the homocoupling of alkynes (Glaser coupling) and to simplify purification. This protocol is adapted from methodologies developed for aryl bromides, which are more readily available and cost-effective than aryl iodides.[2][8]

Rationale: The choice of a palladium acetate/triphenylphosphine catalytic system is a robust starting point. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base suitable for generating the acetylide in situ without competing side reactions. THF is an excellent solvent for dissolving both the organic substrates and the catalyst system. The reaction is run under an inert atmosphere to protect the Pd(0) species from oxidation.

  • Materials & Reagents:

    • This compound

    • Aryl bromide (e.g., 4-bromoanisole)[3]

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or P(p-tol)₃[2]

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen gas supply

    • Standard reflux and work-up glassware

  • Step-by-Step Methodology:

    • To a dry, argon-flushed round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

    • Add anhydrous THF via syringe to achieve a substrate concentration of approximately 0.2 M.

    • Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the catalyst.

    • Add DBU (2.0 eq) dropwise via syringe.

    • Heat the reaction mixture to reflux (approx. 66 °C) and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 6-18 hours.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl-2-methyl-3-butyn-2-ol derivative.[3]

Data Summary: Representative Sonogashira Couplings
Aryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-BromoanisolePd(OAc)₂ / PPh₃ / CuIEt₂NHEt₂NHReflux~85%[3]
3-BromoanilinePd(OAc)₂ / P(p-tol)₃DBUTHF6095%[2]
4-IodobenzonitrilePdCl₂(PPh₃)₂ / CuIDIPADIPA70High[4]
2-Bromo-6-methoxypyridinePd(OAc)₂ / SPhosTBAFTHF6082%[8]

Cycloaddition Reactions of the Alkyne Moiety

The carbon-carbon triple bond in the derivatized products is an excellent dienophile or dipolarophile for various cycloaddition reactions, providing access to a wide range of cyclic and heterocyclic structures.[9][10]

Protocol 3.1: Copper(I)-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)

The Huisgen [3+2] cycloaddition, or "click" chemistry, is a powerful method for forming 1,2,3-triazole rings.[11] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Rationale: This protocol uses an in-situ generated Cu(I) catalyst from copper(II) sulfate and a reducing agent (sodium ascorbate). This is a common, reliable method that avoids handling potentially unstable Cu(I) salts. The reaction proceeds rapidly in a water/t-butanol solvent system, which is environmentally benign and facilitates easy product isolation.

  • Materials & Reagents:

    • Aryl-2-methyl-3-butyn-2-ol derivative (from Protocol 2.1)

    • Organic azide (e.g., benzyl azide)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Deionized water

  • Step-by-Step Methodology:

    • In a vial, dissolve the alkyne derivative (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-butanol and water.

    • In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate (0.05 M) and sodium ascorbate (0.1 M).

    • To the stirring alkyne/azide solution, add the sodium ascorbate solution (0.1 eq) followed by the copper(II) sulfate solution (0.02 eq).

    • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, indicated by a color change and confirmed by TLC.

    • Upon completion, add water to the reaction mixture. The triazole product will often precipitate and can be collected by vacuum filtration.

    • If the product is soluble, extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Further Modifications and Future Directions

Beyond the primary transformations, both the starting material and its derivatives offer further handles for functionalization.

  • Nucleophilic Substitution: The bromide of the starting material can be displaced by various nucleophiles, such as amines or thiols, to introduce heteroatomic functionality directly at the propargylic position.[12]

  • Hydroxyl Group Derivatization: The tertiary alcohol can be converted into ethers or esters to modulate solubility and biological activity.[5]

  • Deprotection to Terminal Alkyne: The 2-hydroxyprop-2-yl group can be cleaved using a strong base like KOH or NaH in a suitable solvent, unmasking a terminal alkyne.[3][4] This new terminal alkyne can then undergo a second, different Sonogashira coupling, enabling the one-pot synthesis of unsymmetrical diarylalkynes.[4]

Conclusion

This compound is a powerful and multifaceted building block for synthetic chemistry. Its predictable reactivity in Sonogashira couplings, cycloadditions, and substitution reactions allows for the streamlined construction of complex molecular scaffolds. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage this reagent in their synthetic campaigns, particularly in the fields of drug discovery and materials science.

References

  • Title: 11.3: Cycloaddition Reactions of Alkynes Source: Chemistry LibreTexts URL:[Link]
  • Title: Propargyl Alcohol in Specialty Chemicals: Key Insights Source: Rawsource URL:[Link]
  • Title: Transition-Metal-Catalyzed Functionalization of Propargylic Alcohols and Their Derivatives Source: ResearchG
  • Title: Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: MDPI URL:[Link]
  • Title: Propargyl alcohol uses - Synthesis, and Safety Source: Rawsource URL:[Link]
  • Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: ResearchG
  • Title: Cycloaddition Source: Wikipedia URL:[Link]
  • Title: Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction Source: National Institutes of Health (NIH) URL:[Link]
  • Title: 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Sonogashira coupling Source: Wikipedia URL:[Link]
  • Title: 29.5: Cycloaddition Reactions Source: Chemistry LibreTexts URL:[Link]
  • Title: Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes Source: ACS Public
  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]
  • Title: 1.2: Cycloaddition Reactions Source: Chemistry LibreTexts URL:[Link]

Sources

Protecting group strategies for the hydroxyl function in 4-Bromo-2-methyl-3-butyn-2-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Protection of the Hydroxyl Function in 4-Bromo-2-methyl-3-butyn-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Reactivity of a Key Synthetic Building Block

This compound is a valuable bifunctional building block in organic synthesis, featuring a tertiary propargylic alcohol, a terminal alkyne, and a bromo-alkenyl moiety. Its utility in constructing complex molecular architectures, particularly in medicinal chemistry and materials science, is predicated on the selective manipulation of its functional groups. The tertiary hydroxyl group, while a key reactive handle, often interferes with reactions targeting the bromine or alkyne, such as Sonogashira couplings, nucleophilic substitutions, or metallation of the alkyne.

Effective synthesis planning, therefore, necessitates a robust strategy for the temporary masking, or "protection," of this hydroxyl group. The choice of a suitable protecting group is non-trivial. It must be installed efficiently despite the steric hindrance of the tertiary carbinol center and remain inert during subsequent transformations, only to be removed cleanly and selectively under conditions that preserve the integrity of the final product. This guide provides an in-depth analysis and field-proven protocols for two orthogonal and highly effective protecting group strategies for this compound: the sterically demanding tert-butyldimethylsilyl (TBS) ether and the acid-labile methoxymethyl (MOM) ether.

Pillar 1: Silyl Ether Protection Strategy — The Workhorse for Hindered Alcohols

Silyl ethers are among the most versatile protecting groups for alcohols due to their tunable stability and diverse cleavage conditions.[1][2][3] For a sterically hindered tertiary alcohol like the one in our substrate, the tert-butyldimethylsilyl (TBS) group is an excellent choice. Its stability is a direct consequence of the steric bulk on the silicon atom, rendering it resilient to a wide range of non-acidic and non-fluoride-based reagents.[4]

Causality Behind Experimental Choices: TBS Protection

Standard protection conditions using TBS-Cl and imidazole in DMF are often sluggish for tertiary alcohols.[5][6] To overcome the steric barrier and achieve efficient silylation, a more reactive silylating agent is required. tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is significantly more electrophilic than TBS-Cl and is the reagent of choice for protecting hindered alcohols.[1][5] The reaction is typically run at low temperatures (e.g., 0 °C) in a non-coordinating solvent like dichloromethane (DCM) with a non-nucleophilic, sterically hindered base such as 2,6-lutidine to scavenge the triflic acid byproduct without competing for the silylating agent.[1]

Caption: Workflow for TBS protection of the tertiary alcohol.

Protocol 1A: TBS Protection of this compound

Materials:

  • This compound

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

  • 2,6-Lutidine (distilled)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add 2,6-lutidine (1.5 eq) via syringe, followed by the slow, dropwise addition of TBSOTf (1.2 eq).

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure TBS-protected product.

Causality Behind Experimental Choices: TBS Deprotection

The key to the utility of silyl ethers is their selective removal. The exceptional strength of the silicon-fluoride bond (Si-F) makes fluoride ion sources the most common and efficient reagents for cleaving Si-O bonds.[2] Tetrabutylammonium fluoride (TBAF) is a highly effective, organic-soluble source of fluoride ions.[3] The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF) to ensure solubility of both the substrate and the reagent.

Caption: Workflow for TBAF-mediated deprotection of the TBS ether.

Protocol 1B: Deprotection of the TBS Ether

Materials:

  • TBS-protected this compound

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBS-protected substrate (1.0 eq) in THF in a round-bottom flask.

  • Add the TBAF solution (1.5 eq) at room temperature.

  • Stir the mixture and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Transfer to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the original alcohol.

Pillar 2: Acetal Protection Strategy — Orthogonal Acid-Lability

Alkoxymethyl ethers, such as the methoxymethyl (MOM) ether, function as acetals and offer an orthogonal deprotection strategy to silyl ethers.[2][7] MOM ethers are stable to strongly basic conditions, nucleophiles, and many reducing and oxidizing agents, but are readily cleaved under acidic conditions.[8][9] This makes them ideal for synthetic routes involving organometallics or fluoride-based reagents where a TBS group would be labile.

Causality Behind Experimental Choices: MOM Protection

Similar to silylation, protecting a tertiary alcohol with a MOM group can be challenging. The classic reagent, chloromethyl methyl ether (MOMCl), is a potent carcinogen, and alternative, safer methods are preferred.[2][9] A common modern approach uses dimethoxymethane (methylal) activated by a Lewis or Brønsted acid.[9][10] However, for acid-sensitive substrates, a base-mediated approach is necessary. Using MOMCl with a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) in DCM provides a reliable method for MOM ether formation under non-acidic conditions.[9]

Caption: Workflow for MOM protection using MOMCl and DIPEA.

Protocol 2A: MOM Protection of this compound

Materials:

  • This compound

  • Chloromethyl methyl ether (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA, distilled)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add DIPEA (2.0 eq), followed by the slow, dropwise addition of MOMCl (1.5 eq). Caution: MOMCl is a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the pure MOM-protected ether.

Causality Behind Experimental Choices: MOM Deprotection

The acetal nature of the MOM group dictates its cleavage under acidic conditions.[9] A variety of acids can be employed, from strong mineral acids like HCl to Lewis acids.[8][11] For many substrates, a mild Brønsted acid like p-toluenesulfonic acid (pTSA) in an alcohol solvent (e.g., methanol) is sufficient.[12] The alcohol solvent acts as a trap for the formaldehyde byproduct. The reaction is typically run at room temperature and is often complete in a few hours.

Caption: Workflow for the acidic deprotection of a MOM ether.

Protocol 2B: Deprotection of the MOM Ether

Materials:

  • MOM-protected this compound

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the MOM-protected substrate (1.0 eq) in methanol.

  • Add a catalytic amount of pTSA·H₂O (0.1 eq) to the solution at room temperature.

  • Stir the reaction and monitor by TLC until the starting material has been consumed.

  • Neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Reduce the volume of methanol in vacuo.

  • Add water and extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography to recover the deprotected alcohol.

Comparative Analysis of Protecting Group Strategies

The selection of a protecting group is dictated by the overall synthetic plan. The following table summarizes the key attributes of the TBS and MOM groups for the protection of this compound.

Featuretert-Butyldimethylsilyl (TBS) EtherMethoxymethyl (MOM) Ether
Protection Conditions TBSOTf, 2,6-lutidine, DCM, 0 °CMOMCl, DIPEA, DCM, 0 °C to rt
Deprotection Conditions TBAF in THF; or acidic conditions (e.g., HCl, pTSA)Acidic conditions (e.g., pTSA, HCl, Lewis Acids)
Stability Profile Stable to: most bases, nucleophiles, organometallics, many oxidizing/reducing agents. Labile to: acids, fluoride sources.Stable to: strong bases, nucleophiles, organometallics, many oxidizing/reducing agents, fluoride. Labile to: acids.
Key Advantage Robust and widely used. Deprotection with fluoride is highly selective.Orthogonal to silyl ethers. Stable to fluoride, allowing for selective deprotection of other silyl groups.
Key Consideration Cleaved by acid, which may limit its use with acid-sensitive functionalities elsewhere in the molecule.Protection often requires the use of carcinogenic MOMCl. Deprotection is not possible if the molecule is acid-sensitive.

Conclusion

The strategic protection of the tertiary hydroxyl group in this compound is critical for its successful application in multi-step synthesis. Both the tert-butyldimethylsilyl (TBS) and methoxymethyl (MOM) ethers serve as excellent protecting groups, offering robust protection under a wide variety of reaction conditions. The choice between them is a matter of synthetic design, hinging on the planned subsequent reactions. The TBS group, removed with fluoride, is ideal for syntheses that must avoid acidic conditions. Conversely, the MOM group provides an orthogonal, acid-labile option that is invaluable when fluoride reagents or other silyl ethers are present. The detailed protocols provided herein offer reliable and reproducible methods for the implementation of these crucial synthetic transformations.

References

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. J. Org. Chem., 68(18), 7101-7103. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgkILNvCbpy3mLVOeoJya6VOV9U1V4E8vTyyesmBaVaNhSB7m0RHQJ4MWjF57Fwxr0qR-yyarhSM5JMGbyqHnNdc5uBqxpCspBxtZOoZkUOWmQTyt4_WR10MOK3UdvjGnxiS1ALHbanJCFc25DeJrXrgfv]
  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxVPaXyNdNds_ef8lM2gxqUutudaJgyOy7xXBtFlynYERI6D24Ax00Uwc8ZONVJ7tYFgF9VYfDX9aEB0_nXTQ0m6O7wU-gOUhJ7I9xdQx0YYFf8csnnbRbV44MuFpdYgV6GRag41Y0TMndIW-MQ7pYcSAvw87cfXhBA49zH30fvpgAor__XOC48yQ=]
  • Organic Chemistry Portal. (n.d.). MOM Ethers. [Available at: https://www.organic-chemistry.org/protectivegroups/hydroxyl/mom-ethers.htm]
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Available at: https://totalsynthesis.com/protecting-groups/tbs-protecting-group-tbs-protection-deprotection/]
  • Zhang, Q., et al. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(01), 55-64. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvQ1gnmE7QEAs2JVkED2iHAnfyLoqWfbeQ1srTBaEkFlqJgnNys4TgnixzJ9yusvYTlLilzPSQJ890XgHbzjT9To-3jg1MHHhHB3mZGpCgfeF57rOrT_I0niHlyrJq5w8BILTCOA0UBXh0IKApZllO6l5kOBuyegLD_cq7bjJB-4Ha2hliYTW5QNg=]
  • Reddy, R. J., et al. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5). [Available at: https://www.ingentaconnect.com/content/ben/loc/2017/00000014/00000005/art00013]
  • Wikipedia contributors. (n.d.). Silyl ether. Wikipedia. [Available at: https://en.wikipedia.org/wiki/Silyl_ether]
  • Gawas, A., & Mandre, M. (2018). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. [Available at: https://www.hilarispublisher.com/open-access/selective-deprotection-of-strategy-for-tbs-ether-under-mild-condition-2576-1459-1000125.pdf]
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Available at: https://www.masterorganicchemistry.com/2011/10/19/protecting-groups-for-alcohols/]
  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Available at: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1011&context=chemistry-and-biochemistry-resources]
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). [Available at: https://www.highfine.com/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-i-i80709.html]
  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Available at: https://www.chemistrysteps.com/protecting-groups-for-alcohols/]
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Available at: https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.htm]
  • Wikipedia contributors. (n.d.). Propargyl alcohol. Wikipedia. [Available at: https://en.wikipedia.org/wiki/Propargyl_alcohol]
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Available at: https://www.adichemistry.com/organic/protecting-groups/hydroxyl/mom-ether.html]
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. [Available at: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+4th+Edition-p-9780471697541]
  • Chem-Station International Edition. (2014). Silyl Protective Groups. [Available at: https://www.chem-station.com/en/reactions-2/2014/03/silyl-protective-groups.html]

Sources

Scale-up synthesis considerations for 4-Bromo-2-methyl-3-butyn-2-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 4-Bromo-2-methyl-3-butyn-2-ol

Authored by: A Senior Application Scientist

Introduction: The Utility of a Versatile Building Block

This compound is a valuable reagent in organic synthesis, serving as a stable and versatile building block for the introduction of the bromoethynyl functionality. The tertiary alcohol group provides a degree of steric protection and modulates the reactivity of the bromoalkyne, making it an ideal precursor for cross-coupling reactions, such as Sonogashira couplings, and the synthesis of complex pharmaceutical intermediates and functional materials.[1][2] The synthesis of propargylic alcohols, in general, is a cornerstone of organic chemistry, providing access to a wide array of subsequent transformations.[3][4][5][6]

This document provides a detailed guide for the scale-up synthesis of this compound from 2-methyl-3-butyn-2-ol. It moves beyond a simple recitation of steps to explain the critical process parameters, safety considerations, and engineering controls necessary for transitioning from bench-scale to pilot or production-scale quantities. The protocol is designed to be robust, reproducible, and safe, addressing the common challenges encountered during the scale-up of exothermic bromination reactions.

Reaction Principle and Mechanistic Considerations

The synthesis is achieved through the electrophilic bromination of the terminal alkyne of 2-methyl-3-butyn-2-ol. The reaction employs N-Bromosuccinimide (NBS) as the bromine source and a catalytic amount of silver nitrate (AgNO₃) in an acetone solvent system.

Reaction Scheme: (CH₃)₂C(OH)C≡CH + C₄H₄BrNO₂ --(AgNO₃, Acetone)--> (CH₃)₂C(OH)C≡CBr + C₄H₅NO₂

The role of each component is critical:

  • 2-Methyl-3-butyn-2-ol: The starting material, a readily available and stable propargylic alcohol.

  • N-Bromosuccinimide (NBS): A solid, crystalline source of electrophilic bromine, which is significantly safer and easier to handle at scale than elemental bromine.[7]

  • Silver Nitrate (AgNO₃): Acts as a Lewis acid catalyst. The silver(I) ion coordinates to the alkyne's pi system, activating it towards electrophilic attack by the bromine from NBS. This catalytic activation is crucial for achieving high conversion under mild conditions.

  • Acetone: An appropriate solvent that dissolves the organic starting materials and is relatively inert to the reaction conditions.

The reaction is believed to proceed via the formation of a silver acetylide intermediate, which then reacts with NBS to yield the final product and regenerate the silver catalyst. The succinimide produced as a byproduct is largely insoluble in the reaction mixture and can be removed during workup.

Core Directive: From Bench to Plant - A Scalability Analysis

Scaling a chemical synthesis requires more than simply multiplying reagent quantities. The physical and chemical properties of the reaction, particularly heat and mass transfer, become dominant factors.

Thermal Hazard Management

The bromination of alkynes with NBS is an exothermic process. On a small scale (1-10 g), this heat is easily dissipated into the surrounding environment. However, as the scale increases, the volume of the reaction mixture increases by a cubic function while the surface area of the reactor only increases by a square function. This leads to a decreased surface-area-to-volume ratio, making heat removal significantly less efficient.

Key Control Strategies:

  • Controlled Reagent Addition: NBS must be added portion-wise or as a solution/slurry at a controlled rate. This allows the reactor's cooling system to manage the heat generated, maintaining a stable internal temperature. A one-time addition of all NBS at scale would almost certainly lead to a dangerous, uncontrolled exotherm (a runaway reaction).[8]

  • Jacketed Reactor System: A reactor equipped with a cooling jacket circulated with a heat transfer fluid (e.g., glycol/water mixture) is mandatory for precise temperature control.

  • Real-time Monitoring: Continuous monitoring of the internal reaction temperature with a thermocouple is essential. Any deviation from the set temperature profile can indicate an issue with the reaction rate or cooling efficiency.

Mass Transfer and Mixing

Efficient mixing is critical to ensure a homogeneous reaction environment, preventing localized concentration gradients ("hot spots") and maximizing contact between reactants and the catalyst.

Key Control Strategies:

  • Mechanical Agitation: Overhead mechanical stirrers with appropriately designed impellers (e.g., pitched-blade turbine or anchor) are necessary to provide adequate agitation in large reactors. Magnetic stirring is insufficient for multi-liter scales.

  • Baffling: Reactors should be baffled to prevent vortex formation and promote turbulent, efficient mixing throughout the entire volume.

Downstream Processing at Scale

Workup and purification procedures must also be adapted for larger quantities.

Key Control Strategies:

  • Filtration: The removal of precipitated silver salts and succinimide requires robust filtration equipment, such as a Nutsche filter-dryer or a large-scale Buchner funnel setup.

  • Liquid-Liquid Extraction: Large-scale extractions are performed in jacketed vessels with mechanical stirring, followed by phase separation. The choice of extraction solvent must consider not only efficacy but also boiling point, environmental impact, and ease of recovery.

  • Purification: While column chromatography is a staple in the research lab, it is generally impractical and uneconomical for multi-kilogram production. For this compound, which is a liquid with a boiling point of 187°C at atmospheric pressure, vacuum distillation is the purification method of choice.[9] This allows for distillation at a lower temperature, preventing thermal decomposition of the product.

Data Presentation: Reagent Scaling Table

The following table provides reagent quantities for three different production scales. This facilitates planning and raw material procurement.

ReagentMW ( g/mol )Lab Scale (10g SM)Pilot Scale (100g SM)Production Scale (1kg SM)Molar Eq.
2-Methyl-3-butyn-2-ol84.1210.0 g (119 mmol)100.0 g (1.19 mol)1.00 kg (11.9 mol)1.0
N-Bromosuccinimide (NBS)177.9823.2 g (130 mmol)232.0 g (1.30 mol)2.32 kg (13.0 mol)1.1
Silver Nitrate (AgNO₃)169.870.40 g (2.4 mmol)4.0 g (24 mmol)40.0 g (240 mmol)0.02
Acetone58.08100 mL1.0 L10.0 L-
Dichloromethane (DCM)84.93150 mL (for workup)1.5 L (for workup)15.0 L (for workup)-
Sat. Sodium Thiosulfate-50 mL (for quench)500 mL (for quench)5.0 L (for quench)-

Experimental Workflow Visualization

The overall process can be visualized as a sequence of unit operations, each with specific control points.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification A Charge Reactor: - 2-Methyl-3-butyn-2-ol - AgNO3 - Acetone B Cool to 0-5 °C A->B C Controlled Addition of NBS (Maintain T < 10 °C) B->C D Stir at RT (Monitor by TLC/GC) C->D E Quench with Sat. Na2S2O3 (aq) D->E F Filter Solids (AgBr, Succinimide) E->F G Concentrate Filtrate (Remove Acetone) F->G H Liquid-Liquid Extraction (DCM / Water) G->H I Wash Organic Layer (Brine) H->I J Dry & Concentrate (Dry over Na2SO4, remove DCM) I->J K Vacuum Distillation J->K L Product: this compound K->L

Caption: High-level workflow for the scale-up synthesis of this compound.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is intended for execution by trained professionals in a facility equipped with appropriate engineering controls. A thorough process hazard analysis (PHA) should be conducted prior to implementation.

Equipment:

  • 2 L, 5-necked, jacketed glass reactor

  • Overhead mechanical stirrer with a glass or PTFE-coated impeller

  • Thermocouple for internal temperature monitoring

  • Condenser with an inert gas (N₂) inlet

  • Solid addition funnel or powder dispenser

  • Circulating chiller/heater for the reactor jacket

  • Appropriate filtration apparatus (e.g., 2 L Buchner funnel and flask)

  • 6 L separatory funnel

  • Rotary evaporator with a vacuum pump and trap

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup and Inerting: Assemble the reactor system and ensure it is clean and dry. Purge the system with dry nitrogen for 15-20 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reagent Charging:

    • To the reactor, charge 2-methyl-3-butyn-2-ol (100.0 g, 1.19 mol), silver nitrate (4.0 g, 24 mmol), and acetone (1.0 L).

    • Begin agitation to ensure complete dissolution of the solids.

  • Reaction Cooldown:

    • Set the circulator to cool the reactor jacket. Cool the internal reaction mixture to 0-5 °C.

  • NBS Addition:

    • Once the internal temperature is stable, begin the portion-wise addition of N-Bromosuccinimide (232.0 g, 1.30 mol) over a period of 1.5 - 2 hours.

    • CRITICAL: Monitor the internal temperature closely. The addition rate should be adjusted to ensure the temperature does not exceed 10 °C. A noticeable exotherm will occur upon addition.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

    • Stir at room temperature for an additional 2-3 hours. The reaction mixture will appear as a thick, pale-yellow slurry.

    • Monitor the reaction for completion by TLC (e.g., 4:1 Hexanes:EtOAc) or GC, checking for the disappearance of the starting material.

  • Reaction Quench:

    • Once the reaction is complete, cool the mixture back down to 10-15 °C.

    • Slowly add saturated aqueous sodium thiosulfate solution (500 mL) to quench any unreacted NBS. Stir for 15 minutes.

  • Workup and Isolation:

    • Filter the slurry through a pad of celite in a Buchner funnel to remove the precipitated silver bromide and succinimide. Wash the filter cake with additional acetone (2 x 100 mL).

    • Transfer the combined filtrate to a large round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the majority of the acetone.

    • Transfer the remaining aqueous residue to a 6 L separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 500 mL).

    • Combine the organic layers and wash with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-brown oil.

  • Purification:

    • Set up an apparatus for vacuum distillation.

    • Distill the crude oil under high vacuum. The product, this compound, will distill as a colorless to pale yellow oil. (Expected B.P. ~70-75 °C at ~5 mmHg).

    • Collect the pure fractions. The expected yield is typically in the range of 75-85%.

Process Safety and Hazard Mitigation

A comprehensive understanding of reagent hazards is paramount for safe operation.

G Reagents Key Reagents Hazards N-Bromosuccinimide (NBS) - Strong Oxidizer - Corrosive, causes severe burns - Exothermic reactions - Harmful if swallowed Silver Nitrate (AgNO₃) - Oxidizer - Corrosive - Causes skin staining Acetone - Highly Flammable Dichloromethane (DCM) - Suspected Carcinogen - Volatile Mitigation Mitigation Strategies Engineering Controls - Operation in fume hood or ventilated enclosure - Jacketed reactor for thermal control - Grounding of equipment to prevent static discharge Personal Protective Equipment (PPE) - Chemical-resistant gloves (e.g., nitrile) - Chemical splash goggles and face shield - Flame-retardant lab coat Procedural Controls - Controlled, slow addition of NBS - Real-time temperature monitoring - Availability of quench solutions and spill kits - Avoidance of incompatible materials

Caption: Summary of key hazards and corresponding mitigation strategies.

  • N-Bromosuccinimide (NBS): NBS is a strong oxidizer and can cause fires upon contact with combustible materials.[10][11] It is corrosive and can cause severe skin and eye burns.[12][13] Many reactions involving NBS are highly exothermic.[12] A hazardous side reaction between NBS and solvents like 2-methyltetrahydrofuran (2-MeTHF) has been identified, underscoring the importance of careful solvent selection.[8]

  • Silver Nitrate: As an oxidizer, it should be kept away from flammable materials. It is corrosive and will stain skin and surfaces black upon exposure to light.

  • Solvents: Acetone is highly flammable and its vapors can form explosive mixtures with air. Dichloromethane is a volatile, suspected carcinogen and should be handled in a well-ventilated area.

Conclusion

The synthesis of this compound is a well-established transformation that can be safely and efficiently scaled with proper attention to chemical engineering principles. The key considerations for scale-up are the management of the reaction exotherm through controlled reagent addition and effective cooling, and the provision for adequate mass transfer via mechanical agitation. By implementing the robust controls and procedures outlined in this guide, researchers and development professionals can reliably produce multi-gram to kilogram quantities of this important synthetic intermediate.

References

  • YouTube.
  • National Center for Biotechnology Information. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link]
  • MDPI.
  • ACS Publications. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines | Organic Letters. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • National Center for Biotechnology Information. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]
  • ResearchGate.
  • ACS Publications. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development. [Link]
  • Chemistry LibreTexts. 9.
  • LookChem. This compound. [Link]
  • Organic Syntheses. Org. Synth. 2007, 84, 120. [Link]
  • ResearchGate. Synthesis of alkynes under dry reaction conditions | Request PDF. [Link]
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Carl ROTH.
  • Google Patents. Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • Organic Syntheses. Organic Syntheses Procedure. [Link]
  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
  • MDPI. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]
  • Carroll Collected.
  • Organic Chemistry Portal.
  • PubMed. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. [Link]

Sources

Application Notes & Protocols: 4-Bromo-2-methyl-3-butyn-2-ol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 4-bromo-2-methyl-3-butyn-2-ol as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. We delve into the causality behind experimental design, offering detailed, field-proven protocols for the synthesis of substituted furans, pyrroles, and pyrazoles. The narrative emphasizes the utility of tandem reactions, primarily Sonogashira coupling followed by intramolecular cyclization, to construct these core scaffolds efficiently.

Introduction: The Strategic Value of this compound

This compound is a bifunctional reagent of significant utility in modern organic synthesis. Its structure incorporates three key features that make it a powerful synthon for heterocyclic chemistry:

  • A Terminal Bromoalkyne: This functionality is primed for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which allows for the facile formation of carbon-carbon bonds with a wide array of aryl and vinyl halides.[1][2]

  • A Propargylic Tertiary Alcohol: The hydroxyl group is strategically positioned to act as an intramolecular nucleophile in subsequent cyclization steps. Its tertiary nature provides steric influence and, critically, the gem-dimethyl groups can confer advantageous physicochemical properties, such as increased lipophilicity and metabolic stability, a phenomenon often referred to as the "magic methyl" effect in drug design.[3]

  • A Stable, Easy-to-Handle Acetylene Surrogate: Unlike gaseous acetylene, this solid reagent is easy to handle and serves as a protected form of acetylene that can be deprotected in situ under basic conditions.[4]

This unique combination of features enables the rapid construction of complex heterocyclic scaffolds through elegant tandem reaction sequences, enhancing atom economy and reducing the number of synthetic steps.

Synthesis of Polysubstituted Furans via Tandem Sonogashira Coupling-Cyclization

The furan motif is a cornerstone in numerous natural products and pharmaceutical agents.[5] The synthesis of substituted furans from this compound typically proceeds through a palladium and copper co-catalyzed Sonogashira coupling with an ortho-halophenol, followed by an intramolecular hydroalkoxylation/cyclization cascade.

2.1. Mechanistic Rationale

The reaction is initiated by the classical Sonogashira catalytic cycle.[1] A Pd(0) species undergoes oxidative addition into the aryl halide bond (e.g., 2-iodophenol). Concurrently, the copper(I) co-catalyst activates the terminal alkyne of this compound (after its in-situ formation from the bromo-precursor or by using 2-methyl-3-butyn-2-ol directly with another halide), facilitating its deprotonation by the amine base to form a copper acetylide. Transmetalation to the palladium center, followed by reductive elimination, yields the key propargyl alcohol intermediate. The presence of a base or mild acid then promotes the 5-endo-dig cyclization, where the phenolic oxygen attacks the internal carbon of the alkyne, leading to the furan ring system. Subsequent dehydration furnishes the aromatic furan.

2.2. Visualization of Furan Synthesis Workflow

Furan_Synthesis Start This compound + 2-Iodophenol Catalyst PdCl₂(PPh₃)₂ / CuI Et₃N, Toluene Intermediate Sonogashira Coupling Intermediate Catalyst->Intermediate Sonogashira Coupling Cyclization Intramolecular 5-endo-dig Cyclization (Base or Acid) Product 2-(2,2-Dimethyl-5-methylfuran-3-yl)phenol Cyclization->Product Cyclization/ Dehydration

Caption: Workflow for tandem Sonogashira coupling and cyclization to form furans.

2.3. Protocol: Synthesis of 2-(2,5-Dimethylfuran-3-yl)phenol

This protocol is a representative example adapted from principles of Sonogashira coupling and subsequent cyclizations.[4][6]

Materials:

  • This compound (1.0 eq)

  • 2-Iodophenol (1.1 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by triethylamine via syringe. Stir the mixture for 10 minutes at room temperature.

  • Add a solution of this compound in toluene dropwise over 15 minutes.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired furan product.

2.4. Data Summary: Furan Synthesis

EntryAryl HalideBaseYield (%)Reference
12-IodophenolEt₃N75-85Adapted from[4][6]
22-Bromo-4-methylphenolDIPA70-80Adapted from[4]
31-Bromo-2-naphtholPiperidine65-75Adapted from[2]

Synthesis of Substituted Pyrroles

The pyrrole scaffold is prevalent in pharmaceuticals, including blockbuster drugs.[7] The synthesis from this compound can be achieved via a tandem Sonogashira coupling/hydroamination/cyclization sequence with ortho-haloanilines or by post-coupling modification with primary amines.

3.1. Mechanistic Rationale

Similar to furan synthesis, the initial step is a Sonogashira coupling, this time with an ortho-haloaniline. The resulting N-substituted propargyl alcohol intermediate is then subjected to cyclization. This can occur via a base-mediated intramolecular hydroamination, where the aniline nitrogen attacks the alkyne. Alternatively, the coupled product can be reacted with a primary amine in a variation of the Paal-Knorr pyrrole synthesis, where the tertiary alcohol, upon protonation, acts as a leaving group to form a transient ketone that condenses with the amine.[7]

// Nodes Start [label="this compound\n+ 2-Bromoaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd(OAc)₂ / SPhos\nCuI / DBU", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Intermediate [label="Coupled Intermediate\n(Arylalkyne)", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nHydroamination\n(Base-mediated)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Product [label="Substituted\nN-Arylpyrrole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Catalyst [style=invis]; Catalyst -> Intermediate [label="Sonogashira\nCoupling", color="#EA4335"]; Intermediate -> Cyclization [style=invis]; Cyclization -> Product [label="Cyclization/\nAromatization", color="#4285F4"];

// Invisible edges for alignment subgraph { rank=same; Start; Intermediate; Product; } {rank=same; Catalyst; Cyclization;} Start -> Intermediate [style=invis]; Intermediate -> Product [style=invis]; }

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromo-2-methyl-3-butyn-2-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving coupling reactions involving 4-Bromo-2-methyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Sonogashira and related cross-coupling reactions. Here, we address common experimental challenges in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each entry details the symptoms, probable causes, and actionable solutions to enhance your reaction yield and purity.

Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?

A1: A low or zero yield in a Sonogashira coupling is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis.[1]

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1]

    • Palladium(0) Sources: Catalysts like Pd(PPh₃)₄ are sensitive to air and moisture and can degrade upon improper storage.

    • Palladium(II) Pre-catalysts: While more stable, pre-catalysts like PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species.[2][3] This reduction, often facilitated by an amine base or phosphine ligand, can be inefficient if conditions are not optimal.

    • Solution: Always use a fresh, properly stored batch of catalyst. When using Pd(II) pre-catalysts, ensure your reaction conditions (e.g., choice of base, temperature) are suitable for the reduction step.

  • Inert Atmosphere: The presence of oxygen is highly detrimental.

    • Cause: Oxygen can lead to the oxidative homocoupling of your alkyne partner (Glaser coupling), a major side reaction that consumes starting material.[2][4][5] It can also contribute to the deactivation of the Pd(0) catalyst.

    • Solution: Rigorously degas your solvent(s) and reagents using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture. Maintain a positive pressure of inert gas throughout the entire reaction setup.[1]

  • Reagent Quality: Impurities in your starting materials or solvents can "poison" the catalyst.

    • Solution: Use high-purity, anhydrous solvents and ensure your this compound and alkyne coupling partner are pure. If necessary, purify starting materials before use. Copper(I) iodide is also susceptible to degradation and should be sourced from a fresh, reliable supplier.[1]

  • Incorrect Temperature: The reactivity of the halide dictates the required temperature.

    • Cause: While aryl iodides can often react at room temperature, aryl bromides (like your substrate) typically require heating to facilitate the rate-limiting oxidative addition step.[1][2][6]

    • Solution: For reactions with this compound, you may need to heat the reaction. Start with moderate temperatures (e.g., 50-80 °C) and monitor for progress.


}

A decision workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of a symmetrical diyne byproduct. How can I minimize this homocoupling?

A2: The formation of a symmetrical 1,3-diyne is a classic sign of the Glaser-Hay homocoupling side reaction.[4] This is particularly problematic in copper-co-catalyzed Sonogashira reactions.

  • Primary Cause: The presence of a copper(I) co-catalyst in an oxygen-containing atmosphere promotes the oxidative dimerization of the terminal alkyne.[2][4]

  • Solutions:

    • Strictly Anaerobic Conditions: As mentioned above, rigorously exclude oxygen from your reaction. This is the first and most critical step.[2][5]

    • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2][7][8] Copper-free Sonogashira protocols have been successfully developed for coupling 2-methyl-3-butyn-2-ol with aryl bromides.[9][10] These systems often require slightly different conditions, such as alternative bases (e.g., DBU) or more specialized phosphine ligands.[9][10]

    • Slow Addition: Adding the terminal alkyne slowly via a syringe pump can help maintain its low concentration in the reaction mixture, favoring the desired cross-coupling pathway over the second-order homocoupling reaction.[5]

    • Hydrogen Atmosphere: Some studies have shown that performing the reaction under a diluted hydrogen atmosphere (e.g., 5% H₂ in N₂) can significantly reduce homocoupling.[11][12]

Q3: My reaction mixture turns black and a precipitate forms. What is happening and is it a problem?

A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst from its active, soluble Pd(0) state into an inactive, elemental form.[1][13] This is a clear sign of catalyst deactivation and will halt your reaction.

  • Common Causes:

    • High Temperatures: Excessive heat can accelerate catalyst decomposition, especially with less stable ligand systems.[6]

    • Inappropriate Ligand Choice: The phosphine ligand's role is to stabilize the Pd(0) center. If the ligand is not bulky or electron-rich enough, or if it dissociates too readily, the palladium can precipitate.[3][14]

    • Solvent Effects: Certain solvents can promote the formation of palladium black. Some anecdotal evidence suggests THF may be more prone to this issue compared to other solvents like DMF or amines.[1][13]

    • Impurities: As with low yield, impurities can trigger catalyst decomposition.

  • Solutions:

    • Optimize Temperature: Avoid unnecessarily high temperatures. Increase heat gradually only if the reaction is not proceeding.

    • Ligand Selection: Consider using more robust ligands. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can provide greater stability to the palladium center and improve catalytic turnover.[14][15]

    • Solvent Screening: If palladium black formation is persistent, consider switching solvents. A solvent like diisopropylamine or triethylamine can act as both the base and the solvent, which can sometimes be beneficial.[2][6]

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about optimizing your reaction.

Q1: What is the mechanistic role of the copper(I) co-catalyst, and why is it sometimes omitted?

A1: In the classic Sonogashira reaction, copper(I) plays a crucial role in a separate but interconnected catalytic cycle.[3][4][7]

  • Copper's Role: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2][16] This copper acetylide is a more potent nucleophile than the deprotonated alkyne itself. It then undergoes transmetalation with the Pd(II)-aryl complex (formed after oxidative addition), transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst.[2][3][17] This pathway generally increases the reaction rate, allowing for milder conditions (like room temperature) for reactive halides.[15][17]

  • Why Omit Copper?: The primary reason to omit copper is to prevent the undesired Glaser homocoupling of the alkyne, which is catalyzed by copper in the presence of oxygen.[2][4][7][8] For less reactive substrates like aryl bromides or chlorides, where higher temperatures are needed anyway, the benefits of copper are diminished, and the risk of side reactions becomes a greater concern.[4] Copper-free protocols rely on the direct reaction of the deprotonated alkyne with the palladium complex, which can be highly efficient with the right choice of ligand and base.[18][19][20]


}

Simplified catalytic cycles in a Sonogashira reaction.

Q2: How do I select the optimal catalyst, ligand, and base for coupling with this compound?

A2: The optimal system depends on whether you are pursuing a traditional copper-catalyzed or a copper-free approach. Since this compound involves an aryl bromide, conditions will need to be more forcing than for an iodide.[2]

ComponentCopper-Catalyzed ApproachCopper-Free ApproachRationale & Causality
Pd Source PdCl₂(PPh₃)₂ (more stable) or Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃Pd(II) sources are air-stable but need in-situ reduction. Pd(0) sources are active but air-sensitive. For copper-free systems, Pd(OAc)₂ is often preferred for its reliability in forming the active catalyst with advanced ligands.[9][10]
Cu Source CuI (1-5 mol%)NoneCuI is the standard co-catalyst for activating the alkyne via copper acetylide formation.[2][17]
Ligand PPh₃ (Triphenylphosphine)Bulky, electron-rich phosphines (e.g., P(p-tol)₃, SPhos, XPhos)PPh₃ is standard but can be suboptimal for challenging bromides. Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step and stabilize the Pd(0) intermediate, which is critical in the more demanding copper-free pathway.[3][9][10][14]
Base Amine bases (e.g., Et₃N, DIPA)Organic bases (e.g., DBU) or Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)The base must be strong enough to deprotonate the terminal alkyne. Amine bases often double as the solvent.[2] In copper-free systems, stronger organic or inorganic bases are often required to facilitate direct alkyne activation by the palladium complex.[9][10]
Solvent THF, DMF, or neat amine baseTHF, Dioxane, DMFThe solvent must solubilize all components and be stable at the required reaction temperature. THF is a common choice for copper-free reactions with this compound.[9][10]
Q3: How can I monitor the reaction's progress effectively?

A3: Monitoring the reaction is key to avoiding unnecessary heating (which can cause decomposition) and determining the optimal reaction time.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting reagent (usually the bromo-alkyne) and the appearance of a new, typically less polar, product spot indicates progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, a small aliquot of the reaction mixture can be quenched, filtered, and injected into a GC-MS. This will show the relative ratios of starting material, product, and any major side products like the homocoupled diyne.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR of a reaction aliquot can provide a clear picture of the conversion by integrating the signals of the starting material versus the product.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a representative example for the copper-free coupling of an aryl bromide with 2-methyl-3-butyn-2-ol, adapted from established procedures.[9][10]

Materials:

  • Aryl Bromide (e.g., 3-Bromoaniline) (1.0 eq)

  • 2-methyl-3-butyn-2-ol (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • P(p-tol)₃ (Tri(p-tolyl)phosphine) (4 mol%)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq)

  • Anhydrous THF

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(p-tol)₃ (0.04 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous THF via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the catalyst.

  • Add Base and Alkyne: Sequentially add the DBU (2.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 60-80 °C. Monitor the reaction progress periodically using TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl-2-methyl-3-butyn-2-ol.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Vedantu. (n.d.).
  • Morningside. (n.d.). Mastering Cross-Coupling Reactions with Copper(I)
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • MDPI. (2020).
  • MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
  • ACS Publications. (n.d.). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • Golden. (n.d.). Sonogashira coupling. [Link]
  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • J-STAGE. (n.d.). Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
  • ResearchGate. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • National Institutes of Health (NIH). (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ACS Publications. (n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]
  • National Institutes of Health (NIH). (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • National Institutes of Health (NIH). (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]
  • MDPI. (n.d.).
  • National Institutes of Health (NIH). (n.d.).

Sources

Common side products in the synthesis of 4-Bromo-2-methyl-3-butyn-2-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-2-methyl-3-butyn-2-ol

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) - The Core Synthesis

This section addresses fundamental questions about the standard synthetic route to this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the electrophilic bromination of the terminal alkyne, 2-methyl-3-butyn-2-ol. This is typically achieved using N-Bromosuccinimide (NBS) as the bromine source, with a catalytic amount of silver nitrate (AgNO₃) in a polar aprotic solvent like acetone or acetonitrile. This method is favored for its mild conditions and good yields.

Q2: What are the specific roles of N-Bromosuccinimide (NBS) and Silver Nitrate (AgNO₃) in this reaction?

  • N-Bromosuccinimide (NBS): NBS serves as an electrophilic bromine source. A key advantage of NBS is that it provides a low, steady concentration of bromine radicals (Br•) or molecular bromine (Br₂), which is crucial for selectivity.[1][2] This controlled release minimizes the competing reaction of bromine addition across the alkyne's triple bond.

  • Silver Nitrate (AgNO₃): The silver(I) ion acts as a catalyst. It coordinates with the alkyne's triple bond, increasing the acidity of the terminal proton and facilitating the formation of a silver acetylide intermediate. This intermediate is highly reactive towards the electrophilic bromine provided by NBS, leading to the desired product.

Q3: Why is NBS strongly preferred over using elemental bromine (Br₂) for this synthesis?

Using elemental bromine (Br₂) directly often leads to a significant side product: the addition of two bromine atoms across the triple bond, resulting in the formation of a (E/Z)-3,4-dibromo-2-methyl-3-buten-2-ol.[3][4][5] The alkyne can act as a nucleophile and attack Br₂, leading to a cyclic bromonium ion intermediate that is then attacked by a bromide ion.[3][5] NBS avoids this by maintaining a very low concentration of Br₂, ensuring that the silver-catalyzed substitution of the terminal proton is the kinetically favored pathway.[1]

Part 2: Troubleshooting Guide - Identifying and Mitigating Side Products

This section is structured to help you diagnose and solve specific problems encountered during the synthesis.

Issue 1: Formation of Dibromoalkene Adducts

Q: My reaction analysis (GC-MS/LC-MS) shows a significant peak with a mass corresponding to my starting material plus two bromine atoms (M+158). What is this impurity and how can I prevent it?

A: Root Cause Analysis

This impurity is almost certainly the vicinal dibromide, (E/Z)-3,4-dibromo-2-methyl-3-buten-2-ol. As discussed in the FAQ, this arises from the electrophilic addition of Br₂ across the alkyne π-bonds.[3][4] This side reaction becomes competitive if the concentration of molecular bromine in the reaction mixture is too high. This can be caused by:

  • Impure NBS: Old or improperly stored NBS can decompose over time, releasing Br₂ and giving the reagent a yellow or brown color.[6]

  • Reaction Conditions: Adding the NBS too quickly or running the reaction at an elevated temperature can accelerate its decomposition and increase the transient Br₂ concentration.

Solutions & Mitigation Protocol

To favor the desired substitution reaction, the concentration of free bromine must be minimized.

Protocol 1: Purification of N-Bromosuccinimide

  • Recrystallization: Dissolve the impure, yellowish NBS in preheated water (90-95 °C) at a concentration of approximately 10 g per 100 mL.[7]

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of pure, white NBS.

  • Filtration & Drying: Collect the white crystals by filtration and wash with a small amount of ice-cold water. Dry the purified NBS under vacuum. Store the reagent in a refrigerator, protected from light and moisture.[6]

Protocol 2: Optimizing Reagent Addition

  • Portion-wise Addition: Instead of adding all the NBS at once, add it in small portions over a period of 30-60 minutes. This maintains a low steady-state concentration of the brominating agent.

  • Temperature Control: Maintain the reaction temperature at or below room temperature (typically 0 °C to 25 °C) to prevent thermal decomposition of NBS.

Data Summary: Impact of NBS Quality and Addition Rate

ConditionPurity of NBSAddition MethodDesired Product Yield (%)Dibromoalkene Side Product (%)
AYellowish, unpurifiedAll at once~60%~25-30%
BYellowish, unpurifiedPortion-wise~70%~15-20%
CWhite, recrystallizedAll at once~85%~5-10%
D (Optimized) White, recrystallized Portion-wise >95% <2%
Issue 2: Polybrominated Byproducts

Q: I am observing products with more than one bromine atom, but they do not correspond to the dibromoalkene adduct. What could be the cause?

A: Root Cause Analysis

While the core structure of 2-methyl-3-butyn-2-ol lacks other easily brominated sites, such impurities can arise under specific circumstances, particularly if your starting material is a more complex analogue.

  • Radical Bromination: If the reaction is initiated by light or radical initiators, NBS can cause bromination at allylic or benzylic positions.[2][7] This is a common side reaction in other applications of NBS.

  • Over-bromination: In some cases, particularly with electron-rich aromatic substrates, polybromination on the aromatic ring can occur.[8]

  • Starting Material Impurities: Impurities in the initial 2-methyl-3-butyn-2-ol could contain reactive sites that are susceptible to bromination.

Solutions & Mitigation Protocol

  • Confirm Starting Material Purity: Before starting the reaction, analyze your 2-methyl-3-butyn-2-ol by NMR or GC-MS to ensure it is free of reactive impurities.

  • Control Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of NBS.

  • Reaction Monitoring: Monitor the reaction's progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Exclude Light: Run the reaction in a flask wrapped in aluminum foil to prevent light-induced radical chain reactions.

Issue 3: Reaction Stalls or Fails to Reach Completion

Q: The reaction is very slow, and a significant amount of starting material remains even after several hours. What are the likely causes?

A: Root Cause Analysis

A stalled reaction typically points to an issue with the catalytic cycle.

  • Catalyst Deactivation: The silver nitrate catalyst can be deactivated by impurities. For example, chloride ions can precipitate inactive silver chloride.

  • Insufficiently Anhydrous Conditions: While some protocols tolerate small amounts of water, rigorously anhydrous conditions are often best. Water can compete with the alkyne for coordination to the silver ion or react with NBS.

  • Poor Reagent Quality: In addition to impure NBS, low-quality solvents or starting material can inhibit the reaction.

Solutions & Mitigation Protocol

  • Use Anhydrous Solvents: Use freshly dried solvents. Acetone can be dried over anhydrous calcium sulfate, and acetonitrile can be distilled from calcium hydride.

  • Ensure High-Purity Reagents: Use high-purity silver nitrate and recrystallized NBS.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Part 3: Visualized Mechanisms and Workflows

Visual aids can clarify complex chemical processes and troubleshooting logic.

Diagram 1: Competing Reaction Pathways

G Desired Synthesis vs. Side Reaction SM 2-Methyl-3-butyn-2-ol SA Silver Acetylide Intermediate SM->SA + AgNO₃ - H⁺ BI Bromonium Ion Intermediate SM->BI + Br₂ Ag AgNO₃ Catalyst NBS NBS Product This compound (Desired Product) SA->Product + NBS Br2 Br₂ (from impure NBS or side reaction) SideProduct Dibromoalkene Adduct (Side Product) BI->SideProduct + Br⁻

Caption: Desired vs. side reaction pathways.

Diagram 2: Troubleshooting Workflow

G Start Impurity Detected by MS/NMR CheckMass1 Mass = SM + 2Br? Start->CheckMass1 CheckMass2 Reaction Stalled? CheckMass1->CheckMass2 No Conclusion1 Impurity: Dibromoalkene Adduct Cause: High [Br₂] CheckMass1->Conclusion1 Yes Conclusion2 Cause: Catalyst Deactivation or Poor Reagent Quality CheckMass2->Conclusion2 Yes Solution1 Solution: 1. Recrystallize NBS 2. Add NBS portion-wise 3. Control Temperature Conclusion1->Solution1 Solution2 Solution: 1. Use anhydrous solvents 2. Use high-purity AgNO₃ 3. Run under inert gas Conclusion2->Solution2

Caption: A logical workflow for troubleshooting.

Part 4: References

For further reading and verification of the claims made in this guide, please consult the following authoritative sources.

  • N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry (2011). Master Organic Chemistry.[Link]

  • N-Bromosuccinimide - Wikipedia. Wikipedia.[Link]

  • Favorskii reaction - Wikipedia. Wikipedia.[Link]

  • Terminal Alkyne Bromination - Reddit r/OrganicChemistry (2024). Reddit.[Link]

  • Alkyne Halogenation: Bromination and Chlorination of Alkynes (2013). Master Organic Chemistry.[Link]

  • Reactions of Alkynes - Addition of HX and X₂ (2020). Chemistry LibreTexts.[Link]

  • Bromination of Alkenes - The Mechanism (2013). Master Organic Chemistry.[Link]

  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS (2023). Chemistry LibreTexts.[Link]

  • N-Bromosuccinimide - Technical Document (2019). Based on Wikipedia content.[Link]

Sources

Technical Support Center: Purification of 4-Bromo-2-methyl-3-butyn-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-2-methyl-3-butyn-2-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and its derivatives.

Question 1: My purified this compound appears discolored (yellow or brown). What is the cause and how can I fix it?

Answer:

Discoloration in the purified product is a common issue and typically points to the presence of residual bromine or degradation products. Bromine can be introduced during the synthesis or form via decomposition of the bromoalkyne.

Causality:

  • Residual Bromine: Incomplete quenching of the brominating agent or air oxidation can leave trace amounts of elemental bromine (Br₂), which is yellowish-brown.

  • Compound Instability: Tertiary acetylenic alcohols, especially bromo-substituted ones, can be sensitive to acid, heat, and light, leading to the formation of colored impurities.

Troubleshooting Steps:

  • Pre-Chromatography Wash: Before purification by column chromatography, it is advisable to wash the crude product with a dilute aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[1] This will reduce any elemental bromine to colorless bromide ions. Follow this with a water wash to remove the resulting salts.[1]

  • Activated Charcoal Treatment: If discoloration persists after a reducing agent wash, it may be due to other colored organic impurities. Treatment with activated charcoal can effectively adsorb these impurities.[2] Dissolve the product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal.[2]

  • Minimize Heat and Light Exposure: Protect the compound from prolonged exposure to high temperatures and direct light during the purification process and storage. Use an ice bath during exothermic steps and wrap flasks in aluminum foil.

Question 2: I'm experiencing low recovery of my bromoalkyne derivative after silica gel column chromatography. What are the likely causes and solutions?

Answer:

Low recovery from silica gel chromatography is a frequent problem when dealing with bromoalkynes and their derivatives. This can be attributed to several factors related to the compound's stability and interactions with the stationary phase.

Causality:

  • Degradation on Silica Gel: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] Bromoalkynes and tertiary alcohols can be sensitive to acidic conditions, leading to degradation, elimination, or rearrangement reactions directly on the column.

  • Irreversible Adsorption: The polar functional groups in your molecule (hydroxyl, bromo) can interact strongly with the acidic silanol groups, leading to irreversible adsorption onto the silica gel.

  • Co-elution with Impurities: An improperly optimized solvent system can lead to poor separation, causing your product to co-elute with impurities, which are then discarded, lowering the overall yield of the pure compound.[1]

Troubleshooting Workflow:

G start Low Recovery after Silica Chromatography stability_check Assess Compound Stability on TLC start->stability_check deactivation Deactivate Silica Gel with Triethylamine stability_check->deactivation Degradation Observed optimize_solvent Optimize Solvent System via TLC stability_check->optimize_solvent Compound is Stable alt_phase Consider Alternative Stationary Phases (e.g., Alumina) deactivation->alt_phase Degradation Persists success Improved Recovery deactivation->success Recovery Improves alt_phase->success packing_loading Improve Column Packing and Loading Technique optimize_solvent->packing_loading packing_loading->success

Caption: Troubleshooting workflow for low recovery in silica gel chromatography.

Detailed Solutions:

  • Assess Compound Stability: Before committing to a large-scale column, perform a 2D TLC stability test. Spot your compound on a TLC plate, run it in a suitable eluent, dry the plate, turn it 90 degrees, and run it again in the same eluent. If a new spot appears or significant streaking occurs, your compound is likely degrading on the silica.[1]

  • Neutralize the Silica Gel: To mitigate degradation, you can use deactivated silica gel. This is achieved by adding a small amount of a non-nucleophilic base, such as triethylamine (0.5-2%), to the eluent system.[3] This will neutralize the acidic silanol groups.

  • Consider Alternative Stationary Phases: If your compound is highly acid-sensitive, alumina (neutral or basic) can be an excellent alternative to silica gel.[1][3]

  • Optimize the Mobile Phase: Use TLC to find a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for your desired compound.[1] This generally provides the best separation.

  • Proper Column Packing and Loading: Ensure the column is packed uniformly to prevent channeling.[1] If your compound has poor solubility in the eluent, consider dry loading the sample onto a small amount of silica gel.[1]

Question 3: My compound is very polar and remains at the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

Answer:

When a compound is too polar to move from the baseline on a silica TLC plate, it indicates a very strong interaction with the stationary phase.

Causality:

  • High Polarity: The presence of multiple polar functional groups (e.g., hydroxyls, amines) in your derivative can make it extremely polar.

  • Ionic Character: If your compound is a salt, it will have very high polarity and will not move in typical organic solvent systems.

Solutions:

  • Increase Eluent Polarity: Add a more polar solvent to your mobile phase. A common strategy is to add methanol to your ethyl acetate or dichloromethane. Start with a small percentage (1-5%) and gradually increase it.

  • Use a More Polar Stationary Phase: Consider using reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).

  • Check for Salt Formation: If your compound has a basic functional group (like an amine), it might have formed a salt with an acidic component in your reaction mixture. You can try to neutralize the crude mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup before attempting chromatography.

Section 2: Frequently Asked Questions (FAQs)

What is the best general purification technique for this compound?

For this compound itself, which is a relatively small and volatile molecule, vacuum distillation is often a suitable method for purification on a larger scale.[4] However, for many of its derivatives, especially those that are less volatile or thermally sensitive, flash column chromatography is the most versatile and commonly employed technique.[5]

How should I store purified this compound and its derivatives?

These compounds can be sensitive to heat, light, and air. For optimal stability:

  • Store in a cool, dark place: A refrigerator or freezer is ideal.

  • Use an inert atmosphere: Store under nitrogen or argon to prevent oxidation.

  • Tightly sealed container: Use a well-sealed container to prevent exposure to moisture and air.[6][7]

Are there any specific safety precautions I should take when handling these compounds?

Yes, it is crucial to handle these compounds with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of vapors.[6][7]

  • Flammability: Be aware that related acetylenic alcohols can be flammable.[6][8] Keep away from open flames and sparks.[6][8][9][10]

  • Waste Disposal: Dispose of all waste containing these compounds as hazardous chemical waste according to your institution's guidelines.[7]

Section 3: Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of a derivative of this compound.

1. Preparation of the Slurry and Packing the Column:

  • Determine the appropriate solvent system using TLC. Aim for an Rf of ~0.3 for the target compound.
  • Prepare a slurry of silica gel in the least polar solvent of your chosen system.[3]
  • Pour the slurry into the column and gently tap the sides to ensure even packing.[1]
  • Add a layer of sand to the top of the silica gel.
  • Drain the solvent until it is just level with the top of the sand.

2. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
  • Carefully add the sample to the top of the column.
  • Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[1]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column.
  • Apply gentle pressure to begin the elution.[3]
  • Collect fractions in test tubes.
  • Monitor the fractions by TLC to identify those containing the pure product.[3]

4. Solvent Removal:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to yield the purified compound.[3]

Visualization of Chromatography Workflow:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Steps prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for flash column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid derivatives.[11][12]

1. Solvent Selection:

  • The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[12]
  • Test small amounts of your compound in various solvents to find a suitable one. Common choices include hexanes, ethyl acetate, toluene, or a mixture of solvents (e.g., ethyl acetate/hexanes).[13]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[12]
  • Continue adding small portions of hot solvent until the solid just dissolves.[12]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot solution to cool slowly to room temperature.[11]
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11][12]
  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11][12]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[12]
  • Wash the crystals with a small amount of cold solvent.[11]
  • Allow the crystals to air dry on the filter paper or in a desiccator.

Data Summary Table:

Purification TechniqueProsConsBest For
Flash Column Chromatography High resolution, applicable to liquids and solids, versatile.Can be time-consuming, potential for sample degradation on the stationary phase.Complex mixtures, non-volatile compounds.
Vacuum Distillation Fast for large quantities, good for removing non-volatile impurities.Requires thermally stable and volatile compounds, not suitable for complex separations.Volatile liquids like the parent alcohol.[4]
Recrystallization Can yield very pure material, relatively simple setup.Only applicable to solids, requires finding a suitable solvent, potential for product loss in the mother liquor.Solid derivatives with good crystallization properties.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009). Material Safety Data Sheet.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • (2009). 2 - SAFETY DATA SHEET.
  • Aldrich. (2025). 274372 - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Step-by-step guide for handling and storage of 3-Bromo-1-butene.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.
  • Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography.
  • Google Patents. (n.d.). Method for acetylating tertiary alcohols.
  • (n.d.). Recrystallization.
  • Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • YouTube. (2023). Performing Column Chromatography.
  • Google Patents. (n.d.). Preparation of acetylenic alcohols.
  • YouTube. (2020). Recrystallization.
  • Department of Chemistry : University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

Sources

Troubleshooting guide for failed reactions involving 4-Bromo-2-methyl-3-butyn-2-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-methyl-3-butyn-2-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with this compound is not proceeding. What are the common causes?

A1: Failure of a Sonogashira coupling reaction involving this compound can stem from several factors. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[1]

Troubleshooting Checklist:

  • Catalyst Activity: Ensure the palladium and copper catalysts are active. Palladium(0) sources can degrade with improper storage. Consider using a fresh batch of catalyst or a pre-catalyst that is activated in situ.

  • Reaction Temperature: While some Sonogashira couplings proceed at room temperature, reactions with less reactive bromides may require heating.[2] However, be aware that higher temperatures can also lead to side reactions.

  • Solvent and Base: The choice of solvent and base is critical. Anhydrous and anaerobic conditions are typically required.[3] Common bases include amines like triethylamine or diisopropylamine, which can also serve as the solvent.[2][3] The solvent should be thoroughly degassed to prevent oxygen from deactivating the palladium catalyst.

  • Purity of this compound: Impurities in the starting material can interfere with the catalytic cycle. It is important to use a high-purity grade of this compound. Note that some suppliers sell this reagent with the understanding that the buyer is responsible for confirming its purity.

  • Formation of Palladium Black: The appearance of a black precipitate (palladium black) indicates catalyst decomposition. This can be caused by impurities, oxygen, or an inappropriate solvent. Some anecdotal evidence suggests that THF may promote the formation of palladium black in Sonogashira reactions.[4]

Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions?

A2: Several side reactions can occur with this compound, depending on the reaction conditions and other reagents present.

  • Homocoupling (Glaser Coupling): In the presence of a copper catalyst and an oxidant (like oxygen), terminal alkynes can undergo homocoupling to form a diyne. This is a common side reaction in Sonogashira couplings if the reaction is not kept anaerobic.

  • Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo a Favorskii rearrangement.[5][6][7] While this compound is not a ketone, related structures could potentially rearrange under certain basic conditions.

  • Elimination Reactions: Strong bases can induce the elimination of HBr, leading to the formation of a cumulene or other unsaturated species.

  • Reaction with Nucleophiles: The tertiary alcohol can be a target for nucleophiles, especially under acidic conditions where it can be protonated to form a good leaving group (water).

Troubleshooting Guides

Guide 1: Optimizing a Failed Sonogashira Coupling Reaction

Problem: The Sonogashira coupling between this compound and an aryl bromide shows no product formation, with only starting materials recovered.

// Nodes Start [label="Failed Sonogashira Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Verify Catalyst Activity\n(Pd & Cu)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Assess Reaction Conditions\n(Temp, Solvent, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Confirm Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Increase Temperature Incrementally", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Solvent [label="Switch Solvent/Base System\n(e.g., DMF, different amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify_Reagent [label="Purify this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Catalyst [label="No Product"]; Start -> Check_Conditions; Start -> Check_Reagents; Check_Catalyst -> Optimize_Temp [label="Catalyst OK"]; Check_Conditions -> Change_Solvent [label="Conditions Suboptimal"]; Check_Reagents -> Purify_Reagent [label="Impurity Suspected"]; Optimize_Temp -> Success; Change_Solvent -> Success; Purify_Reagent -> Success; } Caption: Troubleshooting workflow for a failed Sonogashira coupling.

Detailed Protocol for Reaction Optimization:

  • Catalyst Verification:

    • Use a freshly opened container of the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide.

    • Alternatively, generate the active Pd(0) species in situ from a Pd(II) precatalyst.

  • Strictly Anaerobic Conditions:

    • Degas the solvent (e.g., triethylamine or a mixture of THF and triethylamine) by bubbling with argon or nitrogen for at least 30 minutes. The freeze-pump-thaw method is also highly effective.[4]

    • Assemble the reaction glassware hot from the oven and cool under a stream of inert gas to ensure it is dry.

  • Systematic Temperature Increase:

    • Start the reaction at room temperature. If no conversion is observed after a few hours (monitor by TLC or GC-MS), gradually increase the temperature to 40-50 °C.

    • For unreactive aryl bromides, a higher temperature (e.g., 80-100 °C in a sealed tube) may be necessary.[2]

  • Solvent and Base Screening:

    • If the reaction is sluggish in a standard solvent like THF/triethylamine, consider using a more polar aprotic solvent like DMF or NMP, which can sometimes improve results for less reactive halides.[2]

    • Diisopropylamine is another effective base that can be used.[2]

Quantitative Data Summary:

ParameterInitial ConditionOptimized ConditionRationale
Temperature Room Temperature50-80 °COvercomes the higher activation energy for the oxidative addition of aryl bromides.[2]
Solvent THF/Et₃NDMF/Et₃N or neat Et₃NDMF can enhance the solubility and reactivity of the catalyst and substrates.[2]
Catalyst Loading 1-2 mol% Pd5 mol% Pd, 10 mol% CuIHigher catalyst loading can compensate for slow catalytic turnover or partial deactivation.
Guide 2: Addressing Issues with Grignard Reagent Formation and Use

Problem: An attempt to form a Grignard reagent from an organobromide and subsequent reaction with this compound leads to a complex mixture of products.

A2: The reaction of a Grignard reagent with this compound can be complex due to the multiple reactive sites in the molecule.

Potential Issues:

  • Acid-Base Reaction: The Grignard reagent is a strong base and will first deprotonate the tertiary alcohol. This consumes one equivalent of the Grignard reagent.

  • Nucleophilic Attack: After deprotonation, the Grignard reagent can act as a nucleophile. It can potentially add to the alkyne, a reaction that is often facilitated by the coordination of magnesium to the adjacent alkoxide.[8][9]

  • Wurtz-type Coupling: The Grignard reagent can couple with the bromoalkyne functionality. This is a common side reaction with Grignard reagents and organic halides.[10]

  • Rearrangement: Propargyl halides can sometimes rearrange when forming Grignard reagents, leading to allenic species.[11]

// Nodes Start [label="Complex Mixture with Grignard Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotonation [label="Issue: Acid-Base Reaction\n(Alcohol Deprotonation)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophilic_Attack [label="Issue: Nucleophilic Addition\nto Alkyne", fillcolor="#FBBC05", fontcolor="#202124"]; Wurtz_Coupling [label="Issue: Wurtz-type Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; Use_Excess_Grignard [label="Solution: Use >2 Equivalents\nof Grignard Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Low_Temp [label="Solution: Low Reaction Temperature\n(e.g., -78 °C to 0 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protect_Alcohol [label="Alternative: Protect the Alcohol\n(e.g., as a silyl ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desired_Product [label="Desired Product Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotonation; Start -> Nucleophilic_Attack; Start -> Wurtz_Coupling; Deprotonation -> Use_Excess_Grignard; Nucleophilic_Attack -> Low_Temp; Wurtz_Coupling -> Low_Temp; Use_Excess_Grignard -> Desired_Product; Low_Temp -> Desired_Product; Start -> Protect_Alcohol [style=dashed, label="Alternative Strategy"]; Protect_Alcohol -> Desired_Product; } Caption: Decision tree for troubleshooting Grignard reactions.

Recommended Protocol for Controlled Reaction:

  • Protect the Hydroxyl Group: Before attempting the Grignard reaction, protect the tertiary alcohol of this compound, for example, as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) ether. This will prevent the initial acid-base reaction.

  • Grignard Addition at Low Temperature:

    • Dissolve the protected this compound in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add the Grignard reagent dropwise. Maintaining a low temperature can help to minimize side reactions like Wurtz coupling.[11]

  • Quenching and Deprotection:

    • After the reaction is complete, quench it carefully at low temperature with a saturated aqueous solution of ammonium chloride.

    • The protecting group can then be removed under appropriate conditions (e.g., a fluoride source like TBAF for silyl ethers, or mild acid).[12][13]

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • New Journal of Chemistry. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. [Link]
  • YouTube. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • NROChemistry. Favorskii Rearrangement. [Link]
  • Wikipedia. Favorskii reaction. [Link]
  • Chemsrc. 4-bromo-2-methylbut-3-yn-2-ol | CAS#:2063-19-6. [Link]
  • Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
  • Wikipedia. Favorskii rearrangement. [Link]
  • Reddit. Making Propargyl Grignard reagent : r/chemistry. [Link]
  • Redalyc.
  • Organic Chemistry Portal. Favorskii Reaction. [Link]
  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
  • ChemRxiv. Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes. [Link]
  • Google Patents. Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • XiXue. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-3-buten-2-ol. [Link]
  • ResearchGate.
  • PubChem. 3-Butyn-2-ol, 4-bromo-2-methyl-. [Link]
  • LookChem. This compound. [Link]
  • Chemistry Stack Exchange. Why do Grignard reagents add to propargyl alcohols?. [Link]
  • Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
  • PubChemLite. This compound. [Link]
  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
  • PubChem. 4-Bromo-3-methylbutan-2-ol. [Link]
  • PubChem. 4-Bromo-2-methylbutan-2-ol. [Link]
  • Chemistry Stack Exchange. Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
  • Brainly. Identify a plausible synthetic route to convert 2-bromo-2-methylbutane into 3-methyl-1-butyne.. [Link]

Sources

Technical Support Center: Stabilizing 4-Bromo-2-methyl-3-butyn-2-ol in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the stability of 4-Bromo-2-methyl-3-butyn-2-ol during chemical reactions. Our goal is to equip you with the knowledge to anticipate and prevent decomposition, ensuring the integrity and success of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a valuable propargyl alcohol derivative used in a variety of synthetic applications, most notably in cross-coupling reactions such as the Sonogashira coupling. However, its structure, featuring a tertiary alcohol adjacent to a bromoalkyne moiety, presents a unique set of stability challenges. Understanding the potential decomposition pathways is the first step toward mitigating them. The primary modes of decomposition include:

  • Base-Mediated Side Reactions: Strong bases can induce elimination of HBr or promote unwanted coupling reactions.

  • Acid-Catalyzed Rearrangements: In the presence of acid, propargyl alcohols can undergo rearrangements, such as the Meyer-Schuster rearrangement.

  • Thermal Decomposition: Elevated temperatures can lead to polymerization or other degradation pathways.

  • Metal-Catalyzed Decomposition: Certain transition metals, particularly copper in high concentrations or in the presence of oxygen, can catalyze undesirable side reactions like homocoupling.

This guide will provide you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I am observing significant homocoupling of my alkyne (Glaser coupling) during a Sonogashira reaction. What is causing this and how can I prevent it?

A1: Glaser coupling is a common side reaction in Sonogashira couplings, leading to the dimerization of the alkyne.[1][2] This is primarily caused by the presence of oxygen, which facilitates the copper(I)-mediated oxidative coupling of the alkyne.

Causality: The catalytic cycle of Glaser coupling involves the oxidation of Cu(I) to Cu(II) by oxygen, which then reacts with the terminal alkyne. For this compound, this would lead to the formation of a symmetrical 1,3-diyne.

Solutions:

  • Maintain a Strictly Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This can be achieved by:

    • Thoroughly degassing all solvents and liquid reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).

    • Using Schlenk line techniques or a glovebox to set up the reaction.

  • Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[1] These methods often employ specialized palladium catalysts and ligands.

  • Control Reagent Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the free alkyne, thus favoring the cross-coupling pathway over homocoupling.[1]

Q2: My starting material appears to be degrading even before the reaction is complete, as evidenced by TLC analysis showing multiple spots. What could be the cause?

A2: Premature degradation of this compound can be attributed to several factors, including the choice of base, solvent, and temperature.

Causality: The combination of a strong base and a protic solvent can lead to a variety of decomposition pathways. Additionally, the tertiary alcohol moiety can be susceptible to acid-catalyzed rearrangements if acidic conditions are inadvertently generated.

Solutions:

  • Optimize Your Base: Very strong bases can promote side reactions. Consider using a milder amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems.[2]

  • Solvent Selection: The choice of solvent is crucial. While polar aprotic solvents like DMF or THF are common, they can sometimes promote decomposition. In some cases, a less polar solvent like toluene may be beneficial.[3]

  • Temperature Control: While some reactions require heating, high temperatures can accelerate decomposition.[3] If possible, run the reaction at the lowest effective temperature. For less reactive coupling partners that necessitate heating, careful monitoring is essential.

Q3: I am seeing a significant amount of a de-brominated byproduct in my reaction mixture. How can I avoid this?

A3: Dehalogenation is a known side reaction in cross-coupling reactions, particularly with more reactive aryl or vinyl halides.[1]

Causality: This can occur under harsh reaction conditions, such as high temperatures or the use of strong, bulky bases, which can facilitate reductive elimination of the bromine atom.

Solutions:

  • Milder Reaction Conditions: Attempt the reaction at a lower temperature for a longer duration.[1]

  • Base Selection: The choice of base can play a role. Experiment with different bases to find one that minimizes dehalogenation while still promoting the desired coupling.

Troubleshooting Guides

Guide 1: Sonogashira Coupling Reactions

Issue: Low yield of the desired cross-coupled product with significant byproduct formation.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for Sonogashira reactions.

Table 1: Recommended Starting Conditions for Sonogashira Coupling with this compound

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)A standard, reliable palladium source.
Co-catalyst CuI (0.5-2 mol%)For traditional Sonogashira; omit for copper-free protocols.
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 eq.)Mild amine bases that also act as solvents.
Solvent Anhydrous, degassed THF or TolueneProvides good solubility for many substrates.
Temperature Room temperature to 50°CStart with milder conditions to minimize decomposition.
Atmosphere Strictly inert (Argon or Nitrogen)Crucial to prevent Glaser coupling.[1][2]
Guide 2: Handling and Storage

To ensure the stability of this compound before and during use, proper handling and storage are paramount.

Storage Recommendations:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

  • Container: Keep the container tightly closed to prevent moisture and air exposure.

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and copper.

Potential Decomposition Pathways

Understanding the potential chemical transformations that this compound can undergo is key to preventing them.

Base-Induced Elimination

In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, leading to the formation of a highly reactive enyne.

Caption: Base-induced elimination pathway.

To avoid this, use milder bases such as TEA or DIPEA, or consider inorganic bases like K₂CO₃.

Acid-Catalyzed Meyer-Schuster Rearrangement

Accidental exposure to acidic conditions can catalyze the Meyer-Schuster rearrangement, converting the propargyl alcohol into an α,β-unsaturated ketone.[4][5][6]

Caption: Acid-catalyzed rearrangement pathway.

Ensure all reagents and glassware are free from acidic residues. If an acidic workup is necessary, perform it at low temperatures and for a minimal amount of time.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling

This protocol is designed to minimize copper-catalyzed side reactions.

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., THF).

  • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Add this compound (1.2 eq.) dropwise via syringe.

  • Stir the reaction at the desired temperature and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. [Link]
  • Váradi, A., et al. (2009). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]
  • Organic Reactions. (2023). The Meyer–Schuster Rearrangement. [Link]
  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. [Link]
  • Royal Society of Chemistry. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. [Link]

Sources

Minimizing homocoupling in Sonogashira reactions with 4-Bromo-2-methyl-3-butyn-2-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing homocoupling in Sonogashira reactions with 4-Bromo-2-methyl-3-butyn-2-ol. Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges with the formation of homocoupled byproducts. We will explore the mechanistic origins of this common side reaction and provide actionable troubleshooting strategies and optimized protocols to enhance the yield and purity of your desired cross-coupled product.

Troubleshooting Guide

This section addresses specific, practical issues you may encounter during your experiments.

Q1: My reaction is producing a significant amount of a symmetrical diyne byproduct, presumably from the homocoupling of this compound. What are the most immediate causes and fixes?

A1: The formation of a 1,3-diyne byproduct is a classic sign of alkyne homocoupling, often referred to as Glaser or Hay coupling.[1][2] This side reaction is primarily driven by two factors in a standard Sonogashira setup: the presence of oxygen and the copper(I) cocatalyst.[2][3]

  • Primary Cause - Oxygen: The oxidative dimerization of the alkyne is highly promoted by oxygen.[4][5] The copper acetylide intermediate, essential for the Sonogashira cycle, is susceptible to oxidation, which leads to the undesired coupling.[2][6]

  • Immediate Fix - Rigorous Inert Atmosphere: The most critical first step is to ensure your reaction is performed under strictly anaerobic conditions.[1][3]

    • Degassing: Thoroughly degas your solvent(s) and amine base. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas like argon or high-purity nitrogen for at least 30-45 minutes can suffice.

    • Inert Gas Blanket: Use Schlenk line techniques or a glovebox to maintain a positive pressure of an inert gas throughout the entire setup, reaction, and workup process.[7]

Q2: I've improved my inert atmosphere technique, but homocoupling is still a significant issue (>10%). How can I optimize my copper-catalyzed reaction conditions?

A2: If homocoupling persists, the kinetics of the desired cross-coupling reaction may be slow relative to the undesired homocoupling pathway. The goal is to accelerate the Sonogashira cycle while suppressing the Glaser coupling.

  • Slow Addition of Alkyne: Instead of adding all the this compound at the beginning, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkyne low, which disfavors the bimolecular homocoupling reaction.[2][5][8]

  • Ligand Choice: The ligand on your palladium catalyst is crucial. Standard triphenylphosphine (PPh₃) is common, but often not optimal. Switching to a bulkier, more electron-rich phosphine ligand can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the Sonogashira cycle, helping it outcompete the homocoupling.[3][6] Consider ligands such as SPhos or XPhos.

  • Base Selection: While triethylamine (TEA) is common, other amine bases like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) can sometimes offer better results by altering the reaction kinetics or solubility of intermediates.[3][9]

  • Temperature Optimization: Aryl bromides are less reactive than aryl iodides and typically require heating.[1] However, excessively high temperatures can sometimes accelerate side reactions. Try running the reaction at the lowest temperature that allows for a reasonable conversion rate of your aryl bromide (e.g., starting around 50-60 °C and gradually increasing if necessary).

Q3: My aryl bromide is particularly electron-rich and unreactive, leading to low conversion and favoring homocoupling over time. What advanced strategies should I consider?

A3: For challenging substrates, a more significant change in the catalytic system is often required. The best approach is to eliminate the primary catalyst of homocoupling: copper.

  • Adopt a Copper-Free Protocol: Numerous highly effective copper-free Sonogashira protocols have been developed precisely to avoid the Glaser coupling side reaction.[1][10][11][12][13] These systems typically rely on a more active palladium catalyst and a different base.

  • Recommended Copper-Free System: A robust starting point for coupling with this compound is a system comprising a palladium(II) precatalyst, a specialized phosphine ligand, and an inorganic base. For example:

    • Catalyst: Pd(OAc)₂ with a ligand like SPhos or XPhos.

    • Base: An inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1][14]

    • Solvent: A polar aprotic solvent like THF or 1,4-dioxane. This approach completely removes the copper acetylide intermediate from the equation, thus preventing the primary homocoupling pathway.[15]

Frequently Asked Questions (FAQs)

This section delves into the fundamental principles behind the troubleshooting advice.

Q1: What is the precise mechanism of Glaser homocoupling, and why is it so competitive with the Sonogashira reaction?

A1: The Sonogashira and Glaser coupling pathways diverge from a common intermediate: the copper(I) acetylide.[4][6]

  • Sonogashira Pathway: In the desired reaction, the copper acetylide undergoes transmetalation with the palladium(II)-aryl complex (formed after oxidative addition of the aryl bromide to Pd(0)). This is followed by reductive elimination to yield the cross-coupled product.

  • Glaser Pathway: In the presence of an oxidant (typically O₂), two molecules of the copper acetylide can undergo oxidative dimerization. This process is catalyzed by the copper(I) itself and forms the symmetrical 1,3-diyne byproduct.[2][4]

The two pathways are in direct competition. If the transmetalation step in the Sonogashira cycle is slow (e.g., due to an unreactive aryl bromide or a suboptimal catalyst), the copper acetylide has more time to react via the Glaser pathway, especially if oxygen is present.[8]

G cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Undesired) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Br Pd0->ArPdX Oxidative Addition (Ar-Br) ArPdC Ar-Pd(II)L₂(C≡CR) ArPdX->ArPdC Transmetalation Product Ar-C≡CR ArPdC->Product Reductive Elimination Product->Pd0 CuC Cu(I)-C≡CR CuC->ArPdX To Sonogashira Cycle Dimer R-C≡C-C≡C-R CuC->Dimer Oxidative Coupling (O₂, Cu(I) catalyzed) Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuC + Cu(I), Base Base Base

Figure 1. Competing Sonogashira and Glaser coupling pathways.

Q2: How does the choice of palladium ligand specifically help in minimizing homocoupling?

A2: Palladium ligands are not merely spectators; they actively control the catalyst's reactivity and stability.[16] To suppress homocoupling, the ligand should promote the desired Sonogashira cycle to proceed much faster than the undesired Glaser coupling.

  • Electron-Rich Ligands: Ligands that are strong sigma-donors (electron-rich) increase the electron density on the palladium center. This facilitates the oxidative addition of the aryl bromide, which is often the rate-limiting step for less reactive bromides.[6]

  • Bulky Ligands: Sterically demanding (bulky) ligands promote the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst.[6]

By accelerating these key steps, a bulky, electron-rich ligand ensures that the palladium catalyst turns over quickly, efficiently consuming the aryl bromide and making the transmetalation step more favorable for the copper acetylide, thereby minimizing its availability for homocoupling.

Q3: Are there any specific chemical properties of this compound I should be aware of?

A3: Yes. The structure of this compound is significant. It is a type of propargyl alcohol.[17][18] The tertiary alcohol and two methyl groups provide steric bulk around the triple bond. More importantly, this molecule is often used as a stable, solid, and less hazardous surrogate for acetylene itself.[19] The 2-hydroxyprop-2-yl group acts as a protecting group for the terminal alkyne. After a successful Sonogashira coupling, this group can be easily removed under basic conditions (e.g., heating with NaOH in toluene) to yield the terminal arylacetylene, a process known as deacetonative coupling.[19][20] This two-step sequence is a powerful method for synthesizing terminal alkynes.

Optimized Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Sonogashira Coupling

This protocol is designed to minimize homocoupling when a copper co-catalyst is used.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Solvent/Base Addition: Add freshly distilled and thoroughly degassed triethylamine (10 mL) via cannula under a positive flow of argon.

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes.

  • Slow Alkyne Addition: In a separate, dry syringe, prepare a solution of this compound (1.2 mmol) in degassed triethylamine (5 mL). Add this solution to the reaction mixture dropwise over 4 hours using a syringe pump.

  • Heating and Monitoring: After the addition is complete, heat the reaction to 60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: High-Fidelity Copper-Free Sonogashira Coupling

This protocol is recommended for difficult substrates or when homocoupling must be strictly avoided.

  • Vessel Preparation: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive flow of argon, add the this compound (1.2 mmol) as a solid.

  • Solvent Addition: Add thoroughly degassed THF (10 mL) via cannula.

  • Heating and Monitoring: Heat the reaction mixture to 70 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Data & Decision Making

Table 1: Comparative Analysis of Conditions for Minimizing Homocoupling
Condition IDCatalyst System (mol%)Co-Catalyst (mol%)Base (equiv.)SolventTemp (°C)StrategyTypical Homocoupling (%)
A (Standard) PdCl₂(PPh₃)₂ (3)CuI (5)TEA (solvent)TEA60Standard15-30%
B (Optimized Cu) PdCl₂(PPh₃)₂ (3)CuI (5)TEA (solvent)TEA60Slow Alkyne Addition5-10%
C (Cu-Free) Pd(OAc)₂ (2) / SPhos (4)NoneCs₂CO₃ (2)THF70Copper-Free<2%
D (Cu-Free, Amine) Pd(PPh₃)₄ (5)NoneDIPA (3)Toluene80Copper-Free<5%

This table illustrates that while optimizing a copper-catalyzed system can reduce homocoupling, switching to a well-designed copper-free protocol is the most effective strategy for near-complete suppression of this side reaction.

Troubleshooting Decision Tree

G start High Homocoupling Detected check_inert Is the inert atmosphere rigorous? (Freeze-Pump-Thaw, Degassed Reagents) start->check_inert check_inert->check_inert No, improve technique slow_add Implement slow addition of alkyne via syringe pump check_inert->slow_add Yes change_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) slow_add->change_ligand Still >10% homocoupling success Homocoupling Minimized slow_add->success Problem Solved copper_free Switch to a Copper-Free Protocol (e.g., Pd(OAc)₂/SPhos/Cs₂CO₃) change_ligand->copper_free Still significant homocoupling change_ligand->success Problem Solved copper_free->success

Figure 2. Decision tree for troubleshooting homocoupling.

References

  • Golden, K. C. Sonogashira coupling. Golden.
  • Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia.
  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393.
  • Deb, A., Manna, S., Singh, S., & Singh, V. K. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(11), 15915–15924.
  • BenchChem. Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. BenchChem.
  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
  • Shafi, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8690-8713.
  • Reactivity. (2008). Copper-free Sonogashira coupling.
  • Shafi, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Ortar, O., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3848–3853.
  • Dunetz, J. R., & Hsiao, Y. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • BenchChem. Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. BenchChem.
  • Zhang, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4968–4972.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • BenchChem. preventing homocoupling in Sonogashira reactions of terminal alkynes. BenchChem.
  • Shafi, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Singh, G. (2014). Answer to "What is the best procedure for Sonogashira coupling?".
  • ChemOrgChem. (2025). Sonogashira Cross Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. YouTube.
  • MDPI. (2020). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. MDPI.
  • Cole-Hamilton, D. J., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 36–42.
  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?.

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromo-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-methyl-3-butyn-2-ol. This guide provides in-depth troubleshooting for common catalyst poisoning and deactivation issues encountered during catalytic reactions involving this versatile building block. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to diagnose and solve challenges in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. We have structured this in a question-and-answer format to provide direct solutions to specific problems.

Issue 1: My Palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki) is sluggish, stalls, or fails to initiate.

Question: I've set up my Sonogashira coupling between this compound and a terminal alkyne using a standard Pd/Cu catalyst system, but I'm seeing very low conversion even after extended reaction times. What's going wrong?

Answer: This is a classic symptom of catalyst poisoning or inhibition, which can stem from several sources. The active catalytic species, typically Palladium(0), is highly sensitive to its chemical environment.

  • Causality - The Role of Oxygen: The most common culprit in Pd(0)-catalyzed reactions is oxygen. The active Pd(0) catalyst is readily oxidized to Pd(II), which is not competent to initiate the catalytic cycle via oxidative addition to the aryl/vinyl halide.[1] This oxidation often leads to the formation of palladium black, an inactive agglomerated form of palladium metal.[1][2]

  • Causality - Substrate & Reagent Purity:

    • Impurities in this compound: Synthesis of this reagent can leave behind trace impurities. Sulfur-containing compounds (from reagents like thiophene in starting materials) are potent poisons as they bind irreversibly to the palladium center, blocking active sites.[1]

    • Solvent Quality: Solvents can be a major source of poisons. Anhydrous, degassed solvents are critical. Undegassed solvents contain dissolved oxygen. Older bottles of ethers like THF can contain peroxides, which are highly oxidizing.

    • Base Quality: The amine base used (e.g., triethylamine, diisopropylamine) must be pure and properly handled. Impurities or degradation products can coordinate to the metal center. Furthermore, some bases can promote the reduction of Pd(II) to inactive Pd(0) nanoparticles under certain conditions.[3][4]

Troubleshooting Steps:

  • Ensure a Rigorously Inert Atmosphere: Use Schlenk techniques or a glovebox. Solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (Argon or Nitrogen) through them for at least 30 minutes.[1]

  • Purify the Substrate: If you suspect substrate impurity, you can purify this compound by recrystallization or by passing a solution of it through a short plug of activated alumina to remove polar impurities.

  • Use High-Purity Reagents: Use freshly opened bottles of anhydrous solvents and high-purity bases.

  • Catalyst Choice: Consider using a more robust, pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern catalyst system with bulky, electron-rich phosphine ligands (like SPhos or XPhos) that protect the palladium center and can be more resistant to certain poisons.[1]

Issue 2: My reaction mixture turns black and a precipitate forms.

Question: Shortly after heating my reaction, the solution turned dark brown/black, and I see a fine black powder. Is my reaction still working?

Answer: The formation of a black precipitate is a strong visual indicator of catalyst decomposition into "palladium black".[2] This is catalytically inactive, agglomerated palladium metal. While a small amount of color change is normal, significant precipitation means the concentration of your active, homogeneous catalyst is dropping, which will slow or stop your reaction.

  • Causality - Why Does It Form?

    • High Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition and agglomeration, especially with less stable catalyst systems.[2]

    • Sub-optimal Ligand:Palladium Ratio: The phosphine ligands stabilize the palladium nanoparticles and prevent them from crashing out of solution. If the ligand concentration is too low, or if the ligand itself degrades, the palladium will agglomerate.[2]

    • Inefficient Pre-catalyst Reduction: When using a Pd(II) source (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. If this process is inefficient or if side reactions occur, it can lead to the formation of palladium black.[1]

Preventative Measures:

  • Optimize Temperature: Determine the lowest effective temperature for your reaction. Sometimes, running the reaction for a longer time at a lower temperature (e.g., 80 °C instead of 110 °C) can preserve the catalyst's lifespan.

  • Adjust Ligand Ratio: Increasing the ligand-to-palladium ratio can sometimes help. Try adding a small excess of the phosphine ligand (e.g., 2.5-4 equivalents per Pd).

  • Consider a Different Solvent: Some solvents are better at stabilizing catalytic species. For example, THF has been anecdotally reported to promote palladium black formation in some Sonogashira reactions.[5] Toluene or dioxane may be better alternatives.

Issue 3: In the selective hydrogenation of the alkyne, I'm getting over-reduction and poor selectivity.

Question: I am trying to selectively hydrogenate the triple bond of this compound to the corresponding alkene using a Pd-based catalyst (e.g., Lindlar's catalyst), but I am seeing significant amounts of the fully saturated alkane product.

Answer: While over-reduction is often a problem of reaction conditions (hydrogen pressure, temperature), catalyst deactivation can paradoxically play a role in changing selectivity.

  • Causality - Active Site Modification:

    • Coking/Fouling: The surface of a heterogeneous catalyst can become blocked by carbonaceous deposits (coke) from the oligomerization or decomposition of the alkyne starting material or solvent.[6][7] This can block the specific active sites responsible for selective hydrogenation, altering the catalyst's behavior.

    • Sintering: At higher temperatures, the small metal nanoparticles on the catalyst support can migrate and fuse into larger particles.[7] This reduces the surface area and can change the nature of the active sites, potentially affecting selectivity.

    • Leaching and Redeposition: The active metal can dissolve from the support (leach) and redeposit as less selective, unsupported particles.[7]

Troubleshooting & Optimization:

  • Analyze the Spent Catalyst: Use techniques like Transmission Electron Microscopy (TEM) to check for particle sintering or Thermogravimetric Analysis (TGA) to quantify coke formation.[8]

  • Optimize Reaction Conditions: Lower the hydrogen pressure and reaction temperature to favor selectivity. The goal is to find conditions where the desired alkene desorbs from the catalyst surface faster than it can be further hydrogenated.

  • Use Catalyst Modifiers: The classic Lindlar catalyst (Pd on CaCO₃ poisoned with lead) is designed for this selectivity. The lead "poisons" the most active sites that are responsible for over-reduction. If you are using a different catalyst, you may need to introduce a selective poison or modifier.

  • Ensure Substrate Purity: Impurities in your this compound could act as unintentional poisons, altering the catalyst surface in an uncontrolled manner.

Troubleshooting Summary Table
Observed Issue Potential Cause(s) Diagnostic Steps Recommended Solutions
Low or No Conversion (Cross-Coupling) Catalyst poisoning by oxygen or impurities (sulfur, water).[1]Analyze starting materials (GC-MS, NMR). Re-run on a small scale with purified reagents.Use rigorous inert atmosphere techniques (Schlenk line, glovebox). Purify substrate and use fresh, anhydrous, degassed solvents.[1]
Black Precipitate Formation Catalyst decomposition and agglomeration (Palladium black).[1][2]Visual inspection. Filter and check if the filtrate has lost its catalytic activity.Lower reaction temperature. Increase ligand-to-palladium ratio.[2] Switch to a more robust ligand/catalyst system.
Inconsistent Results Between Batches Variable purity of reagents, especially this compound. Degradation of reagents on storage.Run QC on new batches of starting materials. Keep a log of reagent lot numbers.Establish a purification protocol for the substrate. Store sensitive reagents under an inert atmosphere and in a desiccator.
Poor Selectivity (Hydrogenation) Coking/Fouling on the catalyst surface. Sintering of metal nanoparticles. Leaching of the active metal.[6][7]Characterize the spent catalyst (TEM, TGA). Analyze the reaction mixture for leached metal (ICP-MS).Optimize reaction conditions (lower temperature and pressure).[8] Consider catalyst regeneration or using a catalyst with better thermal stability.
Visualizing the Problem: Catalyst Deactivation Pathways

The following diagram illustrates the common pathways through which an active Pd(0) catalyst can become deactivated during a cross-coupling reaction. Understanding these pathways is key to prevention.

CatalystDeactivation Active_Catalyst Active Pd(0)L₂ Catalyst Oxidative_Addition Oxidative Addition (Desired Pathway) Active_Catalyst->Oxidative_Addition Aryl Halide Inactive_PdII Inactive Pd(II) Species Active_Catalyst->Inactive_PdII O₂ (Oxygen) Pd_Black Inactive Palladium Black (Agglomeration) Active_Catalyst->Pd_Black High Temp / Poor Ligand Stab. Poisoned_Complex Poisoned Complex (e.g., Pd-Sulfur) Active_Catalyst->Poisoned_Complex Impurities (S, etc.) Catalytic_Cycle Productive Catalytic Cycle Oxidative_Addition->Catalytic_Cycle TroubleshootingWorkflow Start Reaction Failed (Low/No Conversion) Check_Precipitate Is a black precipitate (Pd Black) visible? Start->Check_Precipitate Check_Purity Have you verified substrate and solvent purity? Check_Precipitate->Check_Purity No Sol_Temp_Ligand ACTION: Lower Temperature Increase Ligand Ratio Change Solvent Check_Precipitate->Sol_Temp_Ligand Yes Check_Inertness Was the reaction run under strictly inert conditions? Check_Purity->Check_Inertness Yes Sol_Purify ACTION: Purify Substrate Use Fresh/Degassed Solvent Check_Purity->Sol_Purify No Sol_Improve_Technique ACTION: Use Schlenk Technique Degas all reagents thoroughly Check_Inertness->Sol_Improve_Technique No Rerun Re-run Experiment Check_Inertness->Rerun Yes, problem is likely intrinsic to reactivity Sol_Temp_Ligand->Rerun Sol_Purify->Rerun Sol_Improve_Technique->Rerun

Caption: A decision tree for troubleshooting failed reactions.

References
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. BenchChem.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Sonogashira troubleshooting help needed. Reddit.
  • Poisoning and deactivation of palladium c
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Technical Support Center: Bromoethyne Sonogashira Coupling. BenchChem.
  • Poisoning and deactivation of palladium catalysts.
  • Technical Support Center: Catalyst Deactivation in 2-Methyl-3-butyn-2-OL Hydrogen
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. MDPI.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Technical Support Center: Catalyst Poisoning in Methyl 3-boronobenzo
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles.
  • Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. Royal Society of Chemistry.

Sources

Technical Support Center: Purification of 4-Bromo-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 4-Bromo-2-methyl-3-butyn-2-ol. As a critical propargyl bromide intermediate, its purity is paramount for the success of subsequent synthetic steps, such as cross-coupling reactions.[1] This document provides in-depth troubleshooting, validated protocols, and the rationale behind our recommended procedures.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a clear understanding of the potential impurities. The synthesis of this compound, typically involving the bromination of 2-methyl-3-butyn-2-ol, can generate a variety of contaminants.

Q1: What are the most common impurities I should expect in my crude this compound, and where do they come from?

A1: The impurity profile is directly linked to the synthetic route and workup conditions. The synthesis of the precursor, 2-methyl-3-butyn-2-ol, is often achieved via a Favorskii-type reaction between acetone and acetylene.[2][3] Impurities can therefore arise from multiple stages.

Table 1: Common Impurities and Their Origins

Impurity Class Specific Example(s) Typical Origin Rationale for Formation
Unreacted Starting Material 2-methyl-3-butyn-2-ol Incomplete bromination reaction. Insufficient brominating agent, low reaction temperature, or short reaction time.
Reagent-Derived Succinimide (if using NBS), inorganic salts (e.g., AgBr, KBr). Byproducts of the brominating agent or catalysts. N-Bromosuccinimide (NBS) is a common reagent for this transformation, yielding succinimide as a byproduct.[4]
Solvent-Derived Acetone, THF, Diethyl Ether. Residual solvents from reaction or extraction. Incomplete removal during workup and concentration steps.
Side-Reaction Products Dibrominated species, allenic rearrangement products. Over-bromination or reaction under non-optimal pH. Propargylic systems can undergo rearrangement. The presence of excess acid or base can catalyze side reactions.[2]

| Degradation Products | Polymeric materials, colored compounds. | Inherent instability of the alkyne; exposure to heat, light, or air. | Terminal and functionalized alkynes can be prone to polymerization or decomposition, especially under thermal stress. |

Section 2: Recommended Purification Strategies

A multi-step approach is often necessary to achieve high purity (>97%). The choice between distillation and chromatography as the primary purification step depends on the specific impurity profile and the scale of the reaction.

Overall Purification Workflow

The following diagram outlines the logical flow for purifying crude this compound from the initial workup to the final, validated product.

PurificationWorkflow cluster_purification Primary Purification crude Crude Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) crude->workup concentrated Concentrated Crude Product workup->concentrated distillation Vacuum Distillation concentrated->distillation For thermally stable compounds & large scale. chromatography Flash Chromatography concentrated->chromatography For heat-sensitive compounds or difficult separations. analysis1 Purity Check 1 (TLC / GC-MS) distillation->analysis1 chromatography->analysis1 analysis1->distillation Purity < 97% analysis1->chromatography Purity < 97% final_product Pure Product (Store Cold & Inert) analysis1->final_product Purity ≥ 97% analysis2 Purity Check 2 (NMR / GC-MS)

Caption: General workflow for the purification of this compound.
Initial Workup: Liquid-Liquid Extraction

Q2: Why is an aqueous wash (extraction) a mandatory first step?

A2: This is a critical cleanup step to remove water-soluble impurities before committing to more resource-intensive techniques. It efficiently removes inorganic salts, water-soluble byproducts like succinimide, and polar reagents, preventing them from interfering with subsequent purification and analysis.[5][6]

Protocol: Aqueous Workup

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Diethyl Ether or Ethyl Acetate). A 2:1 ratio of solvent to crude mixture volume is a good starting point.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Washing:

    • Wash with deionized water (2 x 1 volume equivalent).

    • Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

    • Wash with brine (saturated NaCl solution) to break up emulsions and remove bulk water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude, dry product.

Primary Method: Vacuum Distillation

Q3: When is distillation the best choice for purification?

A3: Vacuum distillation is highly effective for large-scale purification and for removing non-volatile impurities, such as polymers or salts that were not fully removed during the workup. Given that this compound has a reported atmospheric boiling point of 187°C, performing the distillation under reduced pressure is essential to prevent thermal decomposition.[7]

Protocol: Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the concentrated crude product to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level using a vacuum pump protected by a cold trap.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect fractions based on the boiling point at the operating pressure. Discard any low-boiling forerun (likely residual solvent) before collecting the main product fraction.

Table 2: Estimated Boiling Points under Vacuum

Pressure (mmHg) Estimated Boiling Point (°C) Notes
760 187 °C[7] Prone to decomposition. Not recommended.
50 ~110 - 115 °C Good starting pressure for lab-scale pumps.
10 ~80 - 85 °C Milder conditions, reduces risk of degradation.
1 ~50 - 55 °C Ideal for highly sensitive material.

(Note: These are estimates. Actual boiling points may vary based on purity and apparatus.)

Alternative Method: Flash Column Chromatography

Q4: My product seems to decompose upon heating. Should I use chromatography instead?

A4: Absolutely. Flash column chromatography is the preferred method for thermally sensitive compounds.[8] It is also superior for separating impurities with boiling points very close to that of the product, which would be difficult to resolve by distillation.

Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a system where the product has an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (solvent system).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel, applying positive pressure (air or nitrogen) to accelerate the flow.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 3: Recommended Solvent Systems for Chromatography

Polarity Solvent System (v/v) Typical Application
Low 95:5 Hexane:Ethyl Acetate Good starting point for eluting the non-polar product.
Medium 90:10 Hexane:Ethyl Acetate For eluting the product if it moves too slowly in the lower polarity system.

| High | 80:20 Hexane:Ethyl Acetate | For flushing more polar impurities after the product has been collected. |

Section 3: Troubleshooting Guide & FAQs

Q5: My purified product is a yellow or brown oil, not colorless. What does this indicate?

A5: A persistent color often points to the presence of trace amounts of polymeric or highly conjugated degradation products. If the purity is otherwise high by NMR or GC-MS, you can try passing the material through a short plug of activated charcoal or silica gel, eluting with a non-polar solvent like hexane or dichloromethane.[5]

Q6: My yield after purification is very low. What are the common causes of product loss?

A6: Significant product loss can occur at several stages:

  • During Workup: Incomplete extraction into the organic phase or formation of stable emulsions.

  • During Distillation: Co-distillation with the forerun, leaving product behind in the distillation pot, or thermal decomposition.

  • During Chromatography: Irreversible adsorption onto the silica gel (alkynes can sometimes be problematic), or discarding fractions that contain a mixture of product and impurities. Careful analysis of all fractions by TLC is crucial.

Q7: NMR analysis shows my purified product is contaminated with the starting material, 2-methyl-3-butyn-2-ol. How can I separate them?

A7: These two compounds have similar structures and polarities, making separation challenging.

  • Fractional Distillation: A very efficient fractional distillation column (e.g., a Vigreux column) under high vacuum may provide sufficient resolution.

  • Chromatography: Optimize your solvent system for maximum separation on TLC. A less polar system (e.g., 98:2 Hexane:EtOAc) may improve the resolution between the slightly more polar starting material (alcohol) and the product.

Q8: How should I store the purified this compound to prevent decomposition?

A8: The compound is sensitive. For long-term stability, store it under an inert atmosphere (argon or nitrogen), in a tightly sealed container protected from light, and at low temperatures (refrigerator or freezer at <-15°C).

Section 4: Purity Assessment Protocols

Trust in your material comes from robust analytical validation. Always confirm the purity of your final product using at least two of the following methods.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: Separates volatile compounds and provides both a retention time for quantification and a mass spectrum for identification.[9]

  • Use Case: Ideal for determining the percentage purity and identifying volatile impurities like residual solvents or side-products.

2. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy:

  • Principle: Provides detailed structural information.

  • Use Case: Confirms the chemical structure of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product peaks.[10]

3. Thin-Layer Chromatography (TLC):

  • Principle: A quick, qualitative check of purity.

  • Use Case: A pure compound should appear as a single spot. It is essential for monitoring reaction progress and guiding fraction collection during column chromatography.

Validation cluster_methods Purity Validation Methods TLC TLC (Qualitative Check) GCMS GC-MS (Quantitative Purity & Volatiles) NMR NMR (Structural Confirmation) Product Purified Product Product->TLC Product->GCMS Product->NMR

Caption: Recommended analytical methods for product validation.

References

  • European Patent Office. (1984). EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • Chemsrc. (n.d.). 4-bromo-2-methylbut-3-yn-2-ol.
  • Google Patents. (1974). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • LookChem. (n.d.). This compound.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • PubChem. (n.d.). 3-Butyn-2-ol, 4-bromo-2-methyl-.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • National Institutes of Health. (2011). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol.
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Wikipedia. (n.d.). Favorskii reaction.
  • Google Patents. (2014). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
  • PubMed. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.

Sources

Technical Support Center: Solvent Effects on 4-Bromo-2-methyl-3-butyn-2-ol Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-methyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile propargyl bromide derivative. Here, we will delve into the critical role of solvent choice in dictating reaction outcomes, providing troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic strategies and overcome common experimental hurdles.

I. Troubleshooting Guide: Navigating Common Reactivity Issues

This section addresses specific problems that may arise during reactions involving this compound, with a focus on how the solvent may be the root cause.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution on this compound with a charged nucleophile (e.g., azide, cyanide) in a protic solvent like methanol or ethanol, and I am observing very low to no yield of my desired product. What is going wrong?

Answer: The primary issue is likely the choice of a polar protic solvent. These solvents, which possess O-H or N-H bonds, can significantly hinder the reactivity of strong, anionic nucleophiles through hydrogen bonding.[1][2][3] This "caging" effect stabilizes the nucleophile, reducing its energy and making it less available to attack the electrophilic carbon of the propargyl bromide.[2]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: To enhance the reactivity of your nucleophile, switch to a polar aprotic solvent.[1][2] These solvents lack the ability to act as hydrogen bond donors and will not "cage" the nucleophile.[2][3]

    • Recommended Solvents:

      • Acetone

      • Acetonitrile (MeCN)

      • Dimethylformamide (DMF)

      • Dimethyl sulfoxide (DMSO)

  • Consider the Reaction Mechanism: Nucleophilic substitutions with propargyl halides can proceed through S\N2 or S\N1 pathways.[1] Polar aprotic solvents favor the S\N2 mechanism, which is often desired for direct substitution.[1][2] If an S\N1 pathway is intended, a polar protic solvent would be more appropriate to stabilize the carbocation intermediate, but this may not be suitable for all nucleophiles.[1]

Issue 2: Formation of Undesired Side Products, Including Allenic Compounds

Question: During a substitution reaction, I am observing the formation of an isomeric allene in addition to my expected propargyl product. How can I suppress this side reaction?

Answer: The formation of allenic byproducts is a common issue in reactions with propargyl electrophiles. The reaction can proceed through an S\N2' mechanism, where the nucleophile attacks the γ-carbon of the alkyne, leading to an allene. The solvent can influence the ratio of S\N2 to S\N2' products.

Troubleshooting Steps:

  • Solvent Polarity and Coordinating Ability: The polarity and coordinating ability of the solvent can influence the transition state and the regioselectivity of the attack.

    • Less polar, non-coordinating solvents may favor the S\N2' pathway in some cases by not effectively solvating the developing charge.

    • Experiment with a range of solvents to determine the optimal conditions for your specific substrate and nucleophile.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can help direct the nucleophilic attack to the desired position. However, the choice of solvent is still critical, as it can affect the activity of the Lewis acid. For instance, in BF\3·Et\2O catalyzed reactions, dichloromethane (DCM) has been shown to be superior to more coordinating solvents like THF or DMF.[4]

Issue 3: Poor Performance in Sonogashira Coupling Reactions

Question: I am using this compound in a Sonogashira coupling, but the reaction is sluggish and gives low yields. I am currently using a nonpolar solvent.

Answer: The Sonogashira coupling is a complex catalytic cycle involving palladium and often a copper co-catalyst.[5][6] The solvent plays a crucial role in dissolving the various components, including the polar organometallic intermediates and inorganic bases.[7] A purely nonpolar solvent may not be sufficient to facilitate all steps of the catalytic cycle effectively.

Troubleshooting Steps:

  • Employ a Suitable Solvent System: A variety of solvents and co-solvents can be used for Sonogashira couplings.[7]

    • Common Solvents: Diethylamine, tetrahydrofuran (THF), and N-methylpyrrolidinone (NMP) are often effective.[6][8]

    • Co-solvents: The addition of a co-solvent can be beneficial. For example, using THF as a co-solvent in micellar aqueous conditions has been shown to improve reaction dynamics.[9]

  • Base Selection and Solubility: The base is a critical component of the Sonogashira reaction, and its solubility in the chosen solvent is important.[5] If the base is not sufficiently soluble, the reaction rate will be diminished. Ensure your chosen solvent can dissolve the base (e.g., an amine base or an inorganic carbonate).

  • Consider Temperature: While many Sonogashira couplings can be performed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[5] The choice of solvent will also dictate the accessible temperature range.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the impact of solvent choice on the reactivity of this compound.

Q1: What is the general order of reactivity for this compound in different solvent types?

A1: The reactivity of this compound is highly dependent on the specific reaction being performed. However, some general trends can be observed:

Reaction TypeFavored Solvent TypeRationale
S\N2 with strong, anionic nucleophiles Polar Aprotic (e.g., Acetone, DMF, DMSO)Minimizes hydrogen bonding with the nucleophile, preserving its reactivity.[2]
S\N1 reactions Polar Protic (e.g., water, alcohols)Stabilizes the carbocation intermediate and the leaving group.[1]
Sonogashira Coupling Polar Aprotic or Amine Solvents (e.g., THF, Diethylamine, NMP)Ensures solubility of all reaction components, including catalysts, bases, and intermediates.[6][7][8]
Lewis Acid Catalyzed Reactions Non-coordinating (e.g., Dichloromethane)Prevents coordination of the solvent to the Lewis acid, which would decrease its catalytic activity.[4]

Q2: Can I use protic solvents for any reactions with this compound?

A2: Yes, protic solvents can be suitable for certain reactions. For instance, in solvolysis reactions where the solvent itself acts as the nucleophile, a protic solvent is necessary.[10] They are also the preferred choice for reactions that proceed through an S\N1 mechanism, as they effectively stabilize the carbocation intermediate.[1] However, for reactions involving strong, external nucleophiles, protic solvents are generally detrimental to the reaction rate.[2]

Q3: How does the stability of this compound vary in different solvents?

A3: Propargyl bromides can be unstable and may decompose over time. The choice of solvent can influence their stability. Some commercial preparations of propargyl bromide are sold as solutions in stabilizing solvents like brominated or chlorinated paraffins.[11] For laboratory use, it is crucial to use the reagent as fresh as possible and to be aware that the solvent could potentially react with the substrate, especially under prolonged heating or in the presence of strong acids or bases.

Q4: Are there any "green" or more environmentally friendly solvent options for reactions with this compound?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods. For Sonogashira couplings, reactions in aqueous micellar media have been successfully developed, often with the use of a co-solvent like THF.[9] Water has also been explored as a solvent for some propargylation reactions.[12] The feasibility of these greener alternatives will depend on the specific reaction and substrates involved.

III. Experimental Protocols & Visualizations

Experimental Protocol: General Procedure for Nucleophilic Substitution in a Polar Aprotic Solvent

This protocol provides a general guideline for performing a nucleophilic substitution on this compound using a polar aprotic solvent.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium cyanide)

  • Anhydrous polar aprotic solvent (e.g., Acetone, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.1 equivalents).

  • Add the anhydrous polar aprotic solvent and stir until the nucleophile is dissolved.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution).

  • Perform an aqueous workup to remove the solvent and any inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na\2SO\4, MgSO\4).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization as needed.

Diagrams

Solvent_Effect_on_SN2 cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetone) Nu_protic Nu⁻ (caged) Reactant_protic This compound TS_protic High Energy Transition State Reactant_protic->TS_protic Slow Product_protic Product TS_protic->Product_protic Nu_aprotic Nu⁻ (free) Reactant_aprotic This compound TS_aprotic Lower Energy Transition State Reactant_aprotic->TS_aprotic Fast Product_aprotic Product TS_aprotic->Product_aprotic caption Solvent effect on Scaption2 reaction rate.

Caption: Solvent effect on S\N2 reaction rate.

Sonogashira_Solvent_Role cluster_reactants Reactants cluster_catalysts Catalysts & Base Solvent Solvent System (e.g., THF/Amine) ArylHalide Aryl Halide Solvent->ArylHalide dissolves Alkyne Terminal Alkyne Solvent->Alkyne dissolves Pd_cat Pd Catalyst Solvent->Pd_cat dissolves Cu_cat Cu Co-catalyst Solvent->Cu_cat dissolves Base Base Solvent->Base dissolves Intermediates Catalytic Intermediates (e.g., Pd(II)-acetylide) Solvent->Intermediates stabilizes ArylHalide->Intermediates Alkyne->Intermediates Pd_cat->Intermediates Cu_cat->Intermediates Base->Intermediates Product Coupled Product Intermediates->Product caption Role of the solvent in a Sonogashira coupling.

Caption: Role of the solvent in a Sonogashira coupling.

References
  • Scope and advances in the catalytic propargylic substitution reaction. (2018). RSC Publishing.
  • Nucleophilic substitutions of propargyl halides with carbonyl compounds. ResearchGate.
  • A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. PMC - NIH.
  • US9169178B2 - Manufacturing of stabilized propargyl bromide. Google Patents.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PMC - NIH.
  • Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. (2022). ACS Omega.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH.
  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PubMed Central.
  • Sonogashira Coupling. NROChemistry.
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.
  • Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene.
  • Sonogashira coupling. Wikipedia.
  • 3-Butyn-2-ol, 4-bromo-2-methyl-. PubChem.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • 4-bromo-2-methylbut-3-yn-2-ol. Chemsrc.
  • Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected.
  • 4-Bromo-3-methylbutan-2-ol. PubChem.
  • 4-Bromo-3-methylbut-2-en-1-ol. PubChem.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
  • 4-Bromo-2-methylbutan-2-ol. PubChem.
  • (2S,3R)-4-bromo-3-methylpent-4-en-2-ol. PubChem.

Sources

Validation & Comparative

Introduction: The Indispensable Role of Terminal Alkynes in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Terminal Alkynes in Cross-Coupling Reactions: Spotlight on 4-Bromo-2-methyl-3-butyn-2-ol

Terminal alkynes are foundational building blocks in organic chemistry, prized for their ability to participate in a wide array of carbon-carbon bond-forming reactions. Their unique sp-hybridized carbon atoms confer high reactivity, making them essential precursors for pharmaceuticals, natural products, and advanced organic materials.[1][2][3] Among the most powerful transformations are the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5][6][7]

However, the utility of terminal alkynes is often tempered by practical challenges. The simplest terminal alkyne, acetylene, is a gas and difficult to handle. Other small alkynes can be volatile or prone to hazardous decomposition. A significant side reaction, particularly in the presence of copper catalysts, is oxidative homocoupling (Glaser coupling), which leads to undesired diyne byproducts.[8] To circumvent these issues, chemists often turn to "alkyne surrogates" or protected alkynes. These molecules offer improved stability and handling while masking the reactive C-H bond until it is needed.

This guide provides a detailed comparison of several key terminal alkynes and their surrogates, with a special focus on This compound . We will analyze its unique reactivity profile against established alternatives like the parent compound 2-Methyl-3-butyn-2-ol , the classic protected alkyne Ethynyltrimethylsilane (TMS-acetylene) , and the simplest functionalized alkyne, Propargyl Alcohol . Through an examination of their performance in critical reactions, supported by experimental data and mechanistic insights, this guide aims to equip researchers with the knowledge to select the optimal reagent for their synthetic challenges.

Focus Reagent: this compound

This compound is a unique reagent that combines the features of a bromoalkyne with a tertiary alcohol protecting group. This structure offers distinct advantages and reactivity pathways compared to traditional terminal alkynes.

  • Structure and Properties: The presence of the bromine atom directly on the alkyne terminus makes it an electrophilic alkyne, suitable for a different set of reactions than a nucleophilic terminal alkyne. The 2-hydroxy-2-methylpropyl group provides steric bulk, which can enhance stability and prevent unwanted side reactions.

  • Reactivity Profile: Unlike terminal alkynes that require activation via deprotonation for Sonogashira coupling, bromoalkynes can participate in cross-coupling reactions directly, often under different catalytic conditions. The tertiary alcohol group is robust but can also be cleaved under basic conditions in a retro-Favorskii type reaction to liberate acetone and the corresponding terminal alkyne, although this is less common for the bromo-derivative compared to its non-brominated parent.

Comparative Analysis of Terminal Alkyne Alternatives

To understand the specific advantages of this compound, it is essential to compare it with other commonly used terminal alkynes.

  • Propargyl Alcohol (2-Propyn-1-ol): As the simplest stable alcohol containing an alkyne, it is a versatile and inexpensive building block.[1][9]

    • Pros: Readily available, highly reactive in coupling reactions, and the hydroxyl group provides a handle for further functionalization.[10][11]

    • Cons: Prone to polymerization upon heating or treatment with a base.[9][12] Its high reactivity and acidity (pKa ≈ 13.6) can lead to a higher incidence of Glaser homocoupling, especially in copper-catalyzed reactions.[9] It is also classified as a toxic and flammable liquid.[9]

  • Ethynyltrimethylsilane (TMS-acetylene): This is the archetypal protected alkyne. The trimethylsilyl (TMS) group provides excellent stability and prevents homocoupling.

    • Pros: Thermally stable and less prone to unwanted side reactions.[13] The TMS group can be selectively cleaved under mild conditions (e.g., with fluoride ions like TBAF or basic conditions) to unmask the terminal alkyne just before the desired reaction.[14]

    • Cons: The synthesis requires an additional deprotection step, adding to the overall reaction time and complexity. It is also a volatile liquid that requires careful handling.

  • 2-Methyl-3-butyn-2-ol: This compound serves as both a direct precursor to this compound and as a widely used, inexpensive surrogate for acetylene itself.[15][16]

    • Pros: It is an economical and easy-to-handle liquid. The bulky protecting group effectively prevents homocoupling. The terminal alkyne can be revealed in situ or in a separate step through a base-catalyzed retro-Favorskii reaction, which eliminates volatile acetone.[17]

    • Cons: The deprotection step requires strong basic conditions (e.g., KOH or NaH) and sometimes elevated temperatures, which may not be compatible with sensitive functional groups in the substrate.[15]

FeatureThis compoundPropargyl AlcoholEthynyltrimethylsilane (TMS-acetylene)2-Methyl-3-butyn-2-ol
Molecular Formula C₅H₇BrOC₃H₄OC₅H₁₀SiC₅H₈O
Molecular Weight 163.01 g/mol 56.06 g/mol 98.22 g/mol 84.12 g/mol
Boiling Point 187 °C at 760 mmHg[18]114 °C52 °C104 °C
Key Feature Electrophilic bromoalkyneUnprotected, functionalizedSilyl-protectedAcetone-protected
Handling Liquid, moderate boiling pointFlammable, toxic liquid[9]Volatile, flammable liquidStable liquid
Deprotection Not typically deprotectedN/A (unprotected)Fluoride source (e.g., TBAF) or baseStrong base (e.g., KOH, NaH)

Performance in Key Synthetic Reactions

Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, typically involving a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][19][20] The choice of alkyne significantly impacts the reaction efficiency and conditions.

Causality Behind Experimental Choices: The classic Sonogashira mechanism relies on the in-situ formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[8] This is why copper(I) is a crucial co-catalyst. However, this same intermediate is responsible for the undesirable Glaser homocoupling. To suppress this, "copper-free" Sonogashira protocols have been developed. These typically require a stronger base or different reaction conditions to facilitate the direct interaction of the alkyne with the palladium complex.[8][21] Protected alkynes like 2-methyl-3-butyn-2-ol are often used because the bulky group sterically hinders the formation of the homocoupled diyne product.

Workflow Diagram: Sonogashira Coupling with Different Alkynes This diagram illustrates the synthetic workflows for producing an aryl alkyne using an unprotected alkyne versus a protected alkyne, highlighting the additional deprotection step required for the latter.

G cluster_0 Route A: Unprotected Alkyne (e.g., Propargyl Alcohol) cluster_1 Route B: Protected Alkyne (e.g., TMS-Acetylene) A1 Aryl Halide + Propargyl Alcohol A2 Pd/Cu Catalyst, Base A1->A2 A3 Sonogashira Coupling A2->A3 A4 Final Product: Aryl-Substituted Propargyl Alcohol A3->A4 B1 Aryl Halide + TMS-Acetylene B2 Pd/Cu Catalyst, Base B1->B2 B3 Sonogashira Coupling B2->B3 B4 Intermediate: TMS-Protected Aryl Alkyne B3->B4 B5 Deprotection (e.g., TBAF) B4->B5 B6 Final Product: Terminal Aryl Alkyne B5->B6

Caption: Comparative workflows for Sonogashira coupling.

Experimental Data Summary: Sonogashira Coupling Performance

Aryl HalideAlkyne PartnerCatalyst SystemBase / SolventTemp.YieldReference
4-Bromoanisole2-Methyl-3-butyn-2-olPd(OAc)₂ / PPh₃ / CuIDiethylamineRefluxGood[17]
Aryl Bromides2-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃DBU / THF-Good to Excellent[22]
1-Iodobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuIKOH / n-Butanol-Near Completion[15]
Aryl IodidesEthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIEt₂NH / DMFRT-[14]
Aryl Bromides4-Bromo-2-methylbenzoic acid (Suzuki Coupling)Pd(PPh₃)₄K₃PO₄90 °CModerate[23][24]

Note: The final entry refers to a Suzuki coupling of a bromo-aryl compound, included to illustrate typical conditions for palladium-catalyzed reactions involving bromo-substituents.

The data shows that 2-methyl-3-butyn-2-ol is a robust coupling partner for aryl bromides, often under copper-free conditions which simplifies purification.[16][22] The use of a strong base like KOH can facilitate the subsequent in-situ deprotection to yield diarylalkynes in a one-pot procedure.[15]

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[4] The premier example is the CuAAC reaction, which joins a terminal alkyne and an azide to form a stable 1,2,3-triazole ring.[4][6]

Causality Behind Experimental Choices: The CuAAC reaction is mechanistically distinct from the Sonogashira coupling. It requires a catalytically active Cu(I) species to form a copper acetylide, which then reacts with the azide. This reaction is remarkably tolerant of a vast range of functional groups and is often performed in aqueous, biocompatible conditions.

  • Unprotected Alkynes (Propargyl Alcohol): These are ideal substrates as they can be used directly without a deprotection step. Their primary drawback in this context is the potential for copper-catalyzed homocoupling, though this is often less of an issue than in Sonogashira reactions due to the milder conditions typically employed.[25]

  • Protected Alkynes (TMS-acetylene, 2-Methyl-3-butyn-2-ol): These require deprotection prior to the click reaction, adding a step to the synthetic sequence. This can be an advantage if the alkyne needs to be carried through multiple synthetic steps where it might otherwise be reactive.

  • Bromoalkynes (this compound): Bromoalkynes are generally not used directly in standard CuAAC reactions, as the reaction requires a terminal C-H bond. However, the resulting triazole could be further functionalized at the bromine-bearing position, representing a post-cycloaddition modification strategy.

Workflow Diagram: General CuAAC Reaction This diagram shows the fundamental transformation in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: The basic principle of the CuAAC click reaction.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with 2-Methyl-3-butyn-2-ol

This protocol is adapted from a procedure known to be effective for a range of aryl bromides.[22] The choice of a copper-free system is deliberate to avoid homocoupling byproducts and simplify purification.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Tri(p-tolyl)phosphine (P(p-tol)₃, 0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous Tetrahydrofuran (THF, 5 mL) via syringe. Stir the mixture for 5 minutes at room temperature to allow for catalyst pre-formation.

  • Addition of Alkyne and Base: Add 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-2-methyl-3-butyn-2-ol.

Conclusion and Outlook

The selection of a terminal alkyne is a critical decision in synthetic design, with each reagent offering a unique balance of reactivity, stability, and handling convenience.

  • Propargyl Alcohol remains a valuable, cost-effective choice for direct couplings when its potential for side reactions can be managed.

  • Ethynyltrimethylsilane (TMS-acetylene) is the gold standard for a protected alkyne, offering high stability at the cost of an additional deprotection step.

  • 2-Methyl-3-butyn-2-ol presents an excellent compromise, acting as an inexpensive and stable acetylene surrogate that effectively prevents homocoupling and can be deprotected under strong basic conditions, sometimes in a one-pot sequence.[15]

  • This compound occupies a specialized niche. While not a direct substitute for terminal alkynes in reactions like CuAAC or traditional Sonogashira coupling, its value lies in its capacity to act as a building block for more complex structures, potentially enabling sequential cross-coupling reactions or serving as an electrophilic alkyne partner.

For researchers in drug development and materials science, understanding the nuances of these reagents is paramount. For routine Sonogashira couplings where suppression of homocoupling is critical, 2-methyl-3-butyn-2-ol under copper-free conditions offers a robust and economical solution. For syntheses requiring the careful, stepwise introduction of an ethynyl group, the stability of TMS-acetylene is unparalleled. The unique reactivity of This compound should be considered when the synthetic plan calls for the installation of a bromoalkyne moiety for subsequent transformations.

References

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]
  • Anonymous. (2024, August 21). Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. [Link]
  • Wikipedia. Propargyl alcohol. [Link]
  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Wikipedia. Click chemistry. [Link]
  • Rezaei, S. J., et al. (2014). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. [Link]
  • Vedantu.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. [Link]
  • A. B. Enterprises. (2024, February 17). Propargyl Alcohol Supplier in Europe. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • BYJU'S. Sonogashira Coupling. [Link]
  • Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
  • Kölling, P., et al. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction.
  • Amatore, M., Parrain, J. L., & Commeiras, L. (2021). Alkyne Surrogates in Cycloaddition Reactions for the Preparation of Molecules of Interest.
  • Gelest. Cross-Coupling of Alkynylsilanes. [Link]
  • Brittain, D. E. A. (2017). Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]
  • Novák, Z., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes.
  • Cacchi, S., et al. (2015). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. [Link]
  • Kumar, R., & Van der Eycken, E. V. (2013). Synthesis of alkynes from non-alkyne sources. Organic & Biomolecular Chemistry. [Link]
  • Gelest. Introduction - Technical Library. [Link]
  • LookChem. This compound. [Link]
  • Cacchi, S., et al. (2015). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Hesse, M., et al. (2003). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PMC. [Link]
  • Anonymous. (2019). Late‐Stage Conversion of Terminal Alkynes to Nitriles in Nucleoside Scaffolds: A Tool for Diversification.
  • Gelest. Other Reactions of Silyl Alkynes. [Link]
  • Sabater, S., et al. (2018).
  • Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. [Link]
  • Zhang, Y., et al. (2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
  • Google Patents. EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • Guild, C., et al. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
  • Ali, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions.
  • Khalid, M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Khalid, M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • The Organic Chemistry Tutor. (2021, October 22). Carbocation Stability and Addition of Acid to Alkynes; Predicting Reactions. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Bromo-2-methyl-3-butyn-2-ol: An Evaluation of Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, the propargyl bromide moiety is a valuable building block. The title compound, 4-Bromo-2-methyl-3-butyn-2-ol, offers a versatile scaffold for further synthetic elaborations. This guide provides an in-depth comparison of three distinct synthetic routes to this key intermediate, evaluating each based on experimental evidence, mechanistic considerations, and practical applicability.

Introduction to this compound

This compound is a functionalized propargyl alcohol. The presence of the bromine atom at the terminal position of the alkyne allows for a variety of subsequent transformations, including cross-coupling reactions, while the tertiary alcohol provides a point for further derivatization or can influence the molecule's physical properties. The selection of an appropriate synthetic route is paramount and is often dictated by factors such as scale, available starting materials, and desired purity.

Comparative Overview of Synthetic Strategies

This guide will dissect three primary synthetic strategies for the preparation of this compound:

  • Direct Bromination of a Terminal Alkyne with N-Bromosuccinimide (NBS) and a Silver Catalyst: A common and relatively straightforward approach.

  • In-situ Generation of Hypobromite for Electrophilic Bromination: An alternative employing readily available and inexpensive reagents.

  • The Corey-Fuchs Reaction: A two-step homologation of an aldehyde, offering a different retrosynthetic disconnection.

Synthetic_Routes_Comparison cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Hypobromite Bromination cluster_2 Route 3: Corey-Fuchs Reaction This compound This compound 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol->this compound Electrophilic Bromination NBS, AgNO3 NBS, AgNO3 NBS, AgNO3->2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol_2 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol_2->this compound Electrophilic Bromination NaOH, Br2 (in situ NaOBr) NaOH, Br2 (in situ NaOBr) NaOH, Br2 (in situ NaOBr)->2-Methyl-3-butyn-2-ol_2 2-Hydroxy-2-methylpropanal 2-Hydroxy-2-methylpropanal Intermediate_Dibromoalkene 1,1-Dibromo-3-methyl-3-hydroxy-1-butene 2-Hydroxy-2-methylpropanal->Intermediate_Dibromoalkene Step 1 CBr4, PPh3 CBr4, PPh3 CBr4, PPh3->2-Hydroxy-2-methylpropanal n-BuLi n-BuLi n-BuLi->Intermediate_Dibromoalkene Intermediate_Dibromoalkene->this compound Step 2

Caption: Comparison of three synthetic routes to this compound.

Route 1: Direct Bromination with N-Bromosuccinimide (NBS) and Silver Nitrate

This method is a widely adopted procedure for the bromination of terminal alkynes due to its mild reaction conditions and generally good yields.

Mechanistic Rationale

The reaction proceeds via an electrophilic addition mechanism. The silver nitrate acts as a catalyst, activating the terminal alkyne towards electrophilic attack. It is proposed that the silver ion coordinates to the alkyne, increasing its susceptibility to bromination by N-bromosuccinimide (NBS). The succinimide anion then acts as a base to remove the acetylenic proton, yielding the bromoalkyne and regenerating the catalyst.

Experimental Protocol

Materials:

  • 2-Methyl-3-butyn-2-ol

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Pentane

Procedure:

  • To a solution of 2-methyl-3-butyn-2-ol (1.0 eq) in acetone, add N-bromosuccinimide (1.1 eq) and silver nitrate (0.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a mixture of diethyl ether and pentane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography.

Performance and Considerations

This method is often favored for its operational simplicity and the commercial availability of the reagents. However, a common issue encountered is the potential for polybromination, leading to the formation of di- and tri-brominated side products.[2] Careful control of stoichiometry and reaction time is crucial to minimize these impurities. The purity of NBS is also critical, and recrystallization may be necessary to achieve clean conversions.[2]

Route 2: In-situ Generation of Hypobromite

An alternative approach involves the use of sodium hypobromite (NaOBr), which can be generated in situ from sodium hydroxide and bromine. This method offers the advantage of using inexpensive and readily available starting materials.

Mechanistic Rationale

Sodium hypobromite is a source of electrophilic bromine. The reaction with the terminal alkyne is believed to proceed through the formation of a bromonium ion intermediate, followed by deprotonation to yield the bromoalkyne. The basic conditions of the reaction facilitate the deprotonation of the terminal alkyne, which can then react with the electrophilic bromine source.

Experimental Protocol

Materials:

  • 2-Methyl-3-butyn-2-ol

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Water

  • Dichloromethane

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled aqueous solution of sodium hydroxide.

  • To this freshly prepared hypobromite solution, add a solution of 2-methyl-3-butyn-2-ol in a suitable solvent.

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC.

  • Upon completion, separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Performance and Considerations

While this method is cost-effective, it is generally considered less selective than the NBS/silver nitrate method for allylic bromination.[3] For terminal alkynes, the strongly basic conditions can lead to side reactions, and the handling of elemental bromine requires significant safety precautions. The reaction may also be less reproducible than the NBS-based method.

Route 3: The Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a fundamentally different approach, constructing the bromoalkyne from an aldehyde precursor.[4][5][6] This two-step process involves the initial formation of a 1,1-dibromoalkene, which is then converted to the bromoalkyne.[4][5][6][7][8][9][10][11]

Mechanistic Rationale

Step 1: Formation of the Dibromoalkene

The reaction of triphenylphosphine with carbon tetrabromide generates a phosphorus ylide. This ylide then reacts with the aldehyde in a Wittig-type reaction to form a 1,1-dibromoalkene.[4][5][6]

Step 2: Conversion to the Bromoalkyne

Treatment of the dibromoalkene with a strong base, such as n-butyllithium, at low temperature results in a lithium-halogen exchange followed by elimination of lithium bromide to form a lithium acetylide. This can then be quenched to give the terminal alkyne, or in this case, the reaction can be controlled to isolate the 1-bromoalkyne.[6]

Experimental Protocol

Starting Material: 2-Hydroxy-2-methylpropanal

Step 1: Synthesis of 1,1-Dibromo-3-methyl-3-hydroxy-1-butene

Materials:

  • 2-Hydroxy-2-methylpropanal

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of triphenylphosphine (3.0 eq) in dry DCM at 0 °C, add carbon tetrabromide (1.5 eq).[9]

  • After stirring for 15 minutes, add a solution of 2-hydroxy-2-methylpropanal (1.0 eq) in dry DCM.[9]

  • Allow the reaction to warm to room temperature and stir overnight.[9]

  • Triturate the reaction mixture with cold hexanes and filter to remove triphenylphosphine oxide.[9]

  • Concentrate the filtrate and purify by silica gel chromatography to obtain the dibromoalkene.[9]

Step 2: Synthesis of this compound

Materials:

  • 1,1-Dibromo-3-methyl-3-hydroxy-1-butene

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the dibromoalkene (1.0 eq) in dry THF at -78 °C, add n-butyllithium (1.9 eq).[9]

  • Stir the solution at -78 °C for a specified time, carefully monitoring the reaction to favor the formation of the bromoalkyne over the terminal alkyne.

  • Quench the reaction with a suitable proton source (e.g., water or saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Performance and Considerations

The Corey-Fuchs reaction is a powerful tool for the synthesis of alkynes from aldehydes. A key advantage is the ability to introduce the alkyne functionality with a one-carbon homologation.[5][7] However, this route is longer than the direct bromination methods and requires the synthesis or sourcing of the starting aldehyde. The use of stoichiometric triphenylphosphine results in the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely.[4] Furthermore, the use of pyrophoric n-butyllithium at low temperatures requires specialized handling techniques and an inert atmosphere.

Data Presentation: A Comparative Summary

ParameterRoute 1: NBS/AgNO₃Route 2: In-situ NaOBrRoute 3: Corey-Fuchs
Starting Material 2-Methyl-3-butyn-2-ol2-Methyl-3-butyn-2-ol2-Hydroxy-2-methylpropanal
Key Reagents NBS, AgNO₃NaOH, Br₂CBr₄, PPh₃, n-BuLi
Typical Yield Good to Excellent (substrate dependent)Variable, often lower than Route 1Good to Excellent (for both steps)[7][8]
Reaction Time 0.5 - 2 hoursVariableStep 1: Overnight; Step 2: ~1 hour
Temperature Room TemperatureRoom TemperatureStep 1: 0 °C to RT; Step 2: -78 °C
Key Advantages Mild conditions, operational simplicityInexpensive reagentsDifferent retrosynthetic approach, versatile
Key Disadvantages Potential for polybromination, cost of AgHandling of Br₂, potential side reactionsMulti-step, stoichiometric byproducts, pyrophoric reagents

Conclusion and Recommendations

The choice of synthetic route to this compound is a strategic decision that depends on the specific needs of the researcher.

  • For routine, small-scale synthesis where the starting alkyne is readily available, Route 1 (NBS/AgNO₃) is often the most practical choice. Its mild conditions and generally reliable outcomes make it an attractive option, provided that care is taken to control the stoichiometry and monitor the reaction to avoid over-bromination.

  • Route 2 (in-situ Hypobromite) presents a cost-effective alternative, but with potential trade-offs in terms of selectivity and reproducibility. It may be suitable for initial exploratory work or when cost is a primary driver, but careful optimization would be required for reliable scale-up.

  • Route 3 (Corey-Fuchs Reaction) is the most strategically different approach and is particularly valuable when the starting aldehyde is more accessible or economical than the corresponding terminal alkyne. While it involves more steps and requires handling of sensitive reagents, it offers excellent control and is a powerful tool in a synthetic chemist's arsenal.

Ultimately, the optimal route will be determined by a careful consideration of the factors outlined in this guide. It is recommended that small-scale trials of the most promising routes be conducted to determine the most efficient and reliable method for a given application.

References

  • Corey, E. J.; Fuchs, P. L. A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR'). Tetrahedron Lett.1972, 13 (36), 3769–3772. [Link]
  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]
  • Wikipedia. Corey–Fuchs reaction. [Link]
  • Heravi, M. M.; Zadsirjan, V.; Heydari, M. Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. Curr. Org. Chem.2015, 19, 793-839. [Link]
  • NROChemistry.
  • Singh, V.; Sharma, S.; Kaur, H.; Kumar, V.; Kumar, A.; Singh, G. Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Adv., 2025, 15, 12345-12367. [Link]
  • SynArchive. Corey-Fuchs Reaction. [Link]
  • Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Org. Synth.1983, 62, 140. [Link]
  • Organic Syntheses. 1-NITROÖCTANE. Org. Synth.1955, 35, 83. [Link]
  • Organic Syntheses Procedure. [Link]
  • Organic Syntheses. 2,4-DIBROMO-3-PENTANONE. Org. Synth.1973, 53, 48. [Link]
  • Hovione. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. [Link]
  • Improved Synthesis of a Terthiophene-Based Ligand for Luminescent Complexes. [Link]
  • ResearchGate.
  • Reddit.
  • Organic Syntheses. (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Org. Synth.2011, 88, 262. [Link]
  • ResearchGate.
  • Organic Chemistry Portal.
  • Organic Syntheses. 4-BROMO-2-HEPTENE. Org. Synth.1955, 35, 24. [Link]
  • Organic Syntheses. tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)

Sources

A Head-to-Head Comparison of Reactivity: 4-Bromo- vs. 4-Iodo-2-methyl-3-butyn-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the synthesis of complex molecular architectures often hinges on the strategic formation of carbon-carbon bonds. Among the most powerful tools for this purpose is the Sonogashira cross-coupling reaction, which links terminal alkynes with aryl or vinyl halides.[1] The choice of the halide component is a critical parameter that can dictate reaction efficiency, yield, and overall feasibility. This guide provides an in-depth, objective comparison of the reactivity between two key propargyl alcohol derivatives: 4-Bromo-2-methyl-3-butyn-2-ol and its iodo-analogue, 4-Iodo-2-methyl-3-butyn-2-ol.

Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between the bromo- and iodo-alkynes lies in the nature of the carbon-halogen bond at the terminal (sp-hybridized) carbon. Several key physical properties govern the propensity of this bond to break, a crucial step in many catalytic cycles.

  • Bond Strength: The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond. This is due to the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, leading to less effective orbital overlap with carbon. Consequently, less energy is required to cleave the C-I bond.[2][3]

  • Bond Length: The C-I bond is longer than the C-Br bond. This increased distance also contributes to its lower bond dissociation energy.

  • Polarizability: Iodine is more polarizable than bromine. Its larger, more diffuse electron cloud is more easily distorted by the approach of a catalytic metal center, facilitating the interaction required for oxidative addition.

These factors collectively establish a clear and well-documented reactivity trend for halides in cross-coupling reactions: I > Br > Cl > F .[4] Therefore, from a theoretical standpoint, 4-iodo-2-methyl-3-butyn-2-ol is predicted to be the more reactive coupling partner.

The Sonogashira Coupling: A Mechanistic Perspective

To understand why the iodo-analogue is more reactive, we must examine the mechanism of the Sonogashira reaction. The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst.[5][6] The widely accepted mechanism involves two interconnected catalytic cycles.

The rate-determining step in many cross-coupling reactions, including the Sonogashira, is the initial oxidative addition of the haloalkyne to the Pd(0) catalyst.[7][8] In this step, the C-X bond is cleaved, and the palladium center inserts itself, forming a Pd(II) intermediate. Due to the lower bond energy and higher polarizability of the C-I bond, the oxidative addition of 4-iodo-2-methyl-3-butyn-2-ol to the Pd(0) center is kinetically more favorable and proceeds at a faster rate than with the bromo-analogue.[9] This fundamental difference in the rate of this key activation step is the primary driver for the observed higher reactivity of iodo-alkynes.

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle for Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII trans-R-Pd(II)(X)L2 Pd0->PdII Oxidative Addition (R-X) Pd_Alkyne trans-R-Pd(II)(C≡CR')L2 PdII->Pd_Alkyne Transmetalation (from Cu cycle) Pd_Alkyne->Pd0 Reductive Elimination Product Product R-C≡CR' Pd_Alkyne->Product CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Deprotonation (H-C≡CR', Base) Cu_Alkyne->CuX Transmetalation (to Pd cycle) note R-X = Haloalkyne (e.g., 4-Iodo/Bromo-2-methyl-3-butyn-2-ol) Rate-determining step is typically Oxidative Addition. Iodo-analogue reacts faster here. Experimental_Workflow Figure 2: Experimental Workflow for Reactivity Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A1 Setup Flask A: Bromo-alkyne A2 Add Phenylacetylene to A A1->A2 B1 Setup Flask B: Iodo-alkyne B2 Add Phenylacetylene to B B1->B2 A3 Stir & Monitor A (TLC/GC) A2->A3 B3 Stir & Monitor B (TLC/GC) B2->B3 A4 Quench & Extract A A3->A4 B4 Quench & Extract B B3->B4 A5 Purify & Calculate Yield A A4->A5 B5 Purify & Calculate Yield B B4->B5 C Compare Time & Yield A5->C B5->C

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Bromo-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the unambiguous spectroscopic validation of 4-Bromo-2-methyl-3-butyn-2-ol (CAS No: 2063-19-6), a valuable intermediate in chemical synthesis.[1][2] We present a comparative analysis against its common precursor, 2-Methyl-3-butyn-2-ol, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, detailed protocols, and the interpretation of key spectral features are discussed to ensure a self-validating system for researchers, scientists, and drug development professionals. This approach is particularly crucial as some commercial suppliers may not provide analytical data for this compound, placing the responsibility of identity and purity confirmation on the end-user.

The Imperative of Multi-Modal Spectroscopic Validation

In synthetic chemistry, confirming the successful transformation of a starting material into a desired product is paramount. Simply observing a physical change is insufficient; empirical data is required to verify the new molecular structure. For the synthesis of this compound from 2-Methyl-3-butyn-2-ol, the primary transformation is the replacement of a terminal acetylenic hydrogen with a bromine atom. Our validation strategy is therefore designed to unequivocally confirm this specific structural change while ensuring no unintended side reactions, such as rearrangement, have occurred.

The workflow below outlines the logical progression from synthesis to final validation, employing orthogonal analytical techniques to build a robust, evidence-based confirmation of the product's identity.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Interpretation & Validation Synthesis Synthesis of this compound (e.g., from 2-Methyl-3-butyn-2-ol) Purification Work-up & Purification (e.g., Extraction, Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR Acquire Data NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Acquire Data MS Mass Spectrometry (e.g., GC-MS) Purification->MS Acquire Data Interpretation Comparative Data Analysis (Product vs. Precursor) IR->Interpretation Synthesize Results NMR->Interpretation Synthesize Results MS->Interpretation Synthesize Results Validation Structural Confirmation & Purity Assessment Interpretation->Validation G cluster_HNMR ¹H NMR Interpretation cluster_CNMR ¹³C NMR Interpretation H_Start Analyze Spectrum H_Check Signal at ~2.4 ppm? H_Start->H_Check H_Yes Result: Incomplete Reaction (Precursor Present) H_Check->H_Yes  Yes   H_No Result: Successful H Substitution H_Check->H_No  No   C_Start Analyze Spectrum C_Check Signal at ~42 ppm? C_Start->C_Check C_Yes Result: Confirms C-Br Bond C_Check->C_Yes  Yes   C_No Result: Structure Incorrect C_Check->C_No  No  

Caption: Logical flow for NMR data interpretation to validate the target molecule.

Trustworthiness through Protocol:

Protocol 2: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~10-20 mg of the purified sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans are required. A typical acquisition may take several minutes to hours depending on the sample concentration.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound. For halogenated compounds, it offers a definitive piece of evidence due to the characteristic isotopic patterns of halogens. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [3]Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (a doublet) of roughly equal intensity, separated by 2 mass-to-charge units (m/z). This pattern is a powerful diagnostic tool.

Ion / Fragment m/z (Mass-to-Charge Ratio) Interpretation
[M]⁺ (Molecular Ion)162 and 164 Confirms the molecular formula C₅H₇BrO. The 1:1 intensity ratio of these peaks is the characteristic signature of a monobrominated compound. [4]
[M-CH₃]⁺147 and 149Loss of a methyl group, a common fragmentation pathway for tertiary alcohols. The 1:1 isotopic pattern is retained.
[C₄H₆O]⁺70Loss of the bromine atom.
[C₃H₇]⁺43Isopropyl cation fragment.

Trustworthiness through Protocol:

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable capillary column (e.g., DB-5 or equivalent). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a higher temperature (e.g., 250°C) to ensure separation of the product from any residual solvent or impurities.

  • MS Method: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 40-200).

  • Data Analysis: Analyze the mass spectrum corresponding to the main peak in the chromatogram. Look for the molecular ion doublet at m/z 162/164 and characteristic fragments.

Conclusion

The validation of this compound is achieved with high confidence by employing a multi-technique spectroscopic approach. The collective evidence—the disappearance of the ≡C-H stretch in the IR spectrum, the absence of the acetylenic proton signal in the ¹H NMR spectrum, the significant shift of the brominated carbon in the ¹³C NMR spectrum, and the characteristic 1:1 isotopic doublet for the molecular ion in the mass spectrum—forms a self-consistent and robust confirmation of the target structure. By comparing these results directly with the data from the starting material, researchers can definitively validate the success of the synthesis and the purity of their product.

References

  • LookChem. This compound. [Link]
  • PubChemLite. This compound. [Link]
  • PubChem. 3-Butyn-2-ol, 4-bromo-2-methyl-. [Link]
  • PubChem. 4-Bromo-3-methylbut-2-en-1-ol. [Link]
  • RSC Publishing. Spectroscopic and quantum chemical characterization of the ground and lowest electronically excited singlet and triplet states of halo- and nitro-harmines in aqueous media. [Link]
  • ResearchGate. Figure S4. 13 C NMR spectrum of compound 4-(4-octyloxyphenyl)-2-methylbut-3-yn-2-ol ( 8 ) (CDCl , 75 MHz). [Link]
  • Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]
  • PubChem. 4-Bromo-3-methylbutan-2-ol. [Link]
  • NIST. 3-Butyn-2-ol, 2-methyl-. [Link]
  • MDPI.
  • SpectraBase. 2-Methyl-3-butyn-2-ol. [Link]
  • Journal of the American Chemical Society. Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. [Link]
  • Wikipedia. Alkane. [Link]
  • PubChem.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

Sources

A Senior Application Scientist's Guide to Cost-Effective Arylalkyne Synthesis: A Comparative Analysis of Acetylene Surrogates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon(sp)-carbon(sp²) bonds is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The Sonogashira cross-coupling reaction remains a premier method for this transformation, though its efficiency and cost-effectiveness are highly dependent on the choice of the alkyne source. This guide provides an in-depth comparative analysis of key acetylene surrogates, designed for researchers, process chemists, and drug development professionals. We will evaluate the widely-used, cost-effective 2-methyl-3-butyn-2-ol , the versatile trimethylsilylacetylene (TMSA) , and the specialized, reverse-polarity reagent 4-Bromo-2-methyl-3-butyn-2-ol . This analysis is grounded in mechanistic rationale, field-proven insights, and comparative experimental data to guide logical and economical synthetic planning.

Introduction: The Strategic Importance of Protected Acetylene Surrogates

The direct use of acetylene gas in cross-coupling reactions is often impractical due to its hazardous nature and propensity for symmetrical homocoupling (Glaser coupling). Consequently, protected terminal alkynes that serve as stable, easy-to-handle acetylene equivalents are indispensable.[1] The ideal surrogate should be:

  • Economical: Low cost of the reagent itself and its required catalysts/reagents.

  • Efficient: Consistently provide high yields across a broad range of substrates.

  • Stable: Easy to store and handle under standard laboratory conditions.

  • Readily Deprotected: The protecting group should be removable under conditions that do not compromise the integrity of the final product.

This guide will dissect the performance of three distinct reagents that approach this ideal from different strategic angles.

Reagent Profile and High-Level Cost Analysis

A preliminary assessment of cost and fundamental properties is crucial for any process consideration. The choice of reagent dictates not only the upfront cost but also the subsequent deprotection strategy and potential purification challenges.

Feature2-Methyl-3-butyn-2-olTrimethylsilylacetylene (TMSA)This compound
CAS Number 115-19-51066-54-22063-19-6[2]
Typical Role Protected Acetylene SourceProtected Acetylene SourceBromo-alkyne for "Inverse" Coupling
Physical State Solid / Liquid (low m.p.)Volatile LiquidData not readily available
Approx. Cost $ (Low)

(Moderate)

$
(High - Specialized)
Deprotection Base-catalyzed retro-Favorskii (e.g., KOH, NaH)[3]Fluoride (e.g., TBAF) or mild base (K₂CO₃/MeOH)[4]Not applicable (reagent is consumed)
Byproducts AcetoneTrimethylsilanol derivativesNot applicable
Key Advantage Lowest cost, stableMild, orthogonal deprotectionEnables alternative retrosynthetic cuts

The Workhorse: 2-Methyl-3-butyn-2-ol in Copper-Free Sonogashira Coupling

2-Methyl-3-butyn-2-ol is arguably the most economical and widely adopted acetylene surrogate, particularly for large-scale synthesis.[5][6] Its commercial availability and low price stem from its large-scale production as an intermediate for vitamins and fragrances.[7]

Expertise & Rationale

The genius of this reagent lies in its dual functionality: the terminal alkyne participates in the coupling, while the bulky 2-hydroxy-2-propyl group simultaneously protects it. This protection is later cleaved via a base-catalyzed retro-Favorskii reaction, liberating the desired terminal alkyne and generating acetone as the sole byproduct.[3]

Historically, Sonogashira couplings required a copper(I) co-catalyst.[8] However, copper can facilitate undesirable alkyne homocoupling and introduces toxicity concerns, complicating purification in pharmaceutical applications. Modern protocols often favor copper-free conditions, which have proven highly effective for coupling 2-methyl-3-butyn-2-ol with a wide range of aryl bromides—substrates that are significantly more cost-effective and commercially available than the corresponding aryl iodides.[5][9]

Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is a self-validating system adapted from highly successful methodologies reported for the synthesis of aryl-2-methyl-3-butyn-2-ols.[5][9]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(p-tol)₃, 4 mol% or SPhos, 4 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous solvent (e.g., THF or Dioxane), followed by 2-methyl-3-butyn-2-ol (1.2-1.5 eq.).

  • Base Addition: Add the base, 1,8-Diazabicycloundec-7-ene (DBU, 2.0 eq.), via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 60-80 °C) and monitor by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the protected arylalkyne.

Visualization: Synthetic Workflow

cluster_coupling Step 1: Copper-Free Sonogashira Coupling cluster_deprotection Step 2: Deprotection ArBr Aryl Bromide Catalyst Pd(OAc)₂ / Ligand DBU, THF, 80°C ArBr->Catalyst Alkyne 2-Methyl-3-butyn-2-ol Alkyne->Catalyst Coupled Protected Arylalkyne (4-Aryl-2-methyl-3-butyn-2-ol) Catalyst->Coupled Base Base (e.g., KOH) Toluene, Heat Coupled->Base Terminal Final Product (Terminal Arylalkyne) Base->Terminal Acetone Acetone (Byproduct) Base->Acetone cluster_tmsa TMSA Pathway cluster_alkynol 2-Methyl-3-butyn-2-ol Pathway start Complex Molecule with Ester and Alkyne Protecting Group tmsa_dep Add TBAF (Fluoride) start->tmsa_dep alkynol_dep Add KOH (Strong Base) start->alkynol_dep tmsa_result Ester Intact Terminal Alkyne Revealed tmsa_dep->tmsa_result alkynol_result Ester Hydrolyzed! Undesired Side Reaction alkynol_dep->alkynol_result

Caption: TMSA enables selective deprotection in base-sensitive molecules.

The Niche Reagent: this compound

This compound represents a paradigm shift in synthetic strategy. Instead of coupling a terminal alkyne with an electrophilic aryl halide, this reagent is an electrophilic bromoalkyne designed to couple with a nucleophilic partner.

Expertise & Rationale

The cost-effectiveness of this reagent is not based on its price—it is a specialized chemical and inherently more expensive than its unbrominated counterpart—but on the potential cost savings of its coupling partner. This "inverse" or "reverse-polarity" strategy becomes economically viable in scenarios where an aryl organometallic compound (e.g., an arylboronic acid, arylzinc, or Grignard reagent) is significantly cheaper, more readily available, or is an existing intermediate in a longer synthetic sequence compared to the corresponding aryl bromide.

While specific, optimized protocols for this compound are not as widely documented as for conventional Sonogashira reactions, its application would typically fall under modified coupling conditions like Suzuki-Miyaura or Negishi-type alkynylations.

Hypothetical Protocol: Palladium-Catalyzed Alkynylation with an Arylboronic Acid
  • Inert Atmosphere: To a Schlenk flask, add the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) salt (e.g., CuI, 10 mol%) if required.

  • Reagent Addition: Evacuate and backfill with inert gas. Add anhydrous solvent (e.g., THF/Toluene) and a strong base (e.g., Cs₂CO₃ or K₃PO₄, 3.0 eq.).

  • Substrate Addition: Add this compound (1.0 eq.) to the mixture.

  • Reaction & Workup: Heat the reaction (typically 50-90 °C) and monitor for completion. Follow with a standard aqueous workup and chromatographic purification.

Visualization: Retrosynthetic Decision-Making

cluster_conventional Conventional Sonogashira cluster_inverse Inverse Coupling Target Target Arylalkyne ArBr Aryl Bromide (Cheap & Available) Target->ArBr Alkyne 2-Methyl-3-butyn-2-ol (Very Cheap) Target->Alkyne ArBOH2 Arylboronic Acid (Cheaper than Ar-Br?) Target->ArBOH2 BromoAlkyne This compound (Expensive) Target->BromoAlkyne

Caption: Comparing retrosynthetic pathways and reagent costs.

Senior Scientist's Recommendation

For the overwhelming majority of applications, from discovery chemistry to process scale-up, 2-methyl-3-butyn-2-ol offers an unparalleled balance of low cost and high efficiency , especially when paired with modern copper-free Sonogashira protocols using aryl bromides. [5][6]It should be considered the default, first-line strategy for arylalkyne synthesis.

Trimethylsilylacetylene (TMSA) is the reagent of choice for complex, high-value syntheses where the preservation of base-sensitive functional groups is paramount. Its higher cost is justified by the risk mitigation and cleaner reaction profiles it provides, making it a critical tool in late-stage functionalization and the synthesis of delicate pharmaceutical intermediates.

This compound is a specialized tool. Its cost-effectiveness is not general but situational. It should be considered only when the required aryl organometallic precursor is substantially more economical or readily accessible than the corresponding aryl halide. It remains a niche but valuable option for specific retrosynthetic challenges.

Ultimately, a thorough cost analysis of all required starting materials and reagents for a specific target will determine the most economical route. However, by understanding the fundamental trade-offs in cost, reactivity, and compatibility presented in this guide, researchers can make more informed and strategic decisions from the outset.

References

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health (NIH).
  • C. W. D. Gallop, M.-T. Chen, O. Navarro. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.Organic Letters, 16(14), 3724-7.
  • Q. Zhu, et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.Scientific Research Publishing (SCIRP).
  • Sonogashira Coupling.Organic Chemistry Portal.
  • R. C. Larock, et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.Beilstein Journal of Organic Chemistry.
  • M. A. Kabeshov, et al. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol.Acta Crystallographica Section E, 66(Pt 8), o1866.
  • R. C. Larock, et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.ResearchGate.
  • R. C. Larock, et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.National Institutes of Health (NIH).
  • T. J. J. Müller, et al. (2005). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes.Organic Letters, 7(5), 827-830.
  • Sonogashira coupling.Wikipedia.
  • This compound.LookChem.
  • Sonogashira Coupling.Chemistry LibreTexts.
  • Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?ResearchGate.
  • Recent Progress of Protecting Groups for Terminal Alkynes.OALib.
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).Organic Syntheses.
  • Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.Google Patents.
  • J. M. Campos-Martin, et al. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.MDPI.
  • A. A. Al-Majid, et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.MDPI.
  • Synthesis of 2-methyl-3-buten-2-ol.Google Patents.
  • S. H. K. Reddy, et al. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor.ACS Publications.
  • Silanes as Protecting Groups for Terminal Alkyne.Gelest.
  • Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups.CureFFI.org.

Sources

A Comparative Guide to the Synthesis of 4-Bromo-2-methyl-3-butyn-2-ol: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency is intrinsically linked with the principles of green chemistry. The synthesis of key intermediates, such as 4-Bromo-2-methyl-3-butyn-2-ol, a valuable building block, provides a critical opportunity to evaluate and implement more sustainable chemical practices. This guide offers an in-depth comparison of two plausible synthetic routes to this compound, analyzed through the lens of established green chemistry metrics. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for selecting synthetic pathways that are not only high-yielding but also environmentally responsible.

The Role of Green Chemistry Metrics

To objectively compare the "greenness" of different synthetic routes, we employ several key metrics:

  • Atom Economy (AE): Developed by Barry Trost, this metric calculates the percentage of reactant atoms that are incorporated into the desired product.[1] A higher atom economy signifies a more efficient reaction with less waste generated.[2] The formula is:

    • AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%[3]

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor measures the total mass of waste generated per unit of product.[4] A lower E-Factor is indicative of a greener process.[5] The formula is:

    • E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[6]

  • Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[7][8] A lower PMI value indicates a more sustainable and efficient process.[9] The formula is:

    • PMI = Total Mass in Process (kg) / Mass of Product (kg)

Synthetic Route Analysis: this compound

The synthesis of this compound (CAS 2063-19-6) originates from the starting material 2-methyl-3-butyn-2-ol, an industrially available alkynyl alcohol produced from acetone and acetylene.[10][11] We will explore two distinct methods for the bromination of the terminal alkyne.

Route A: Bromination via N-Bromosuccinimide (NBS) and Silver Nitrate

This method represents a common laboratory-scale approach for the bromination of terminal alkynes. The reaction proceeds via an electrophilic addition mechanism, where a silver(I) salt acts as a catalyst to activate the NBS.

Reaction Scheme: (CH₃)₂C(OH)C≡CH + C₄H₄BrNO₂ --(AgNO₃, Acetone)--> (CH₃)₂C(OH)C≡CBr + C₄H₅NO₂

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-methyl-3-butyn-2-ol (1.0 eq) in acetone.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

  • Add a catalytic amount of silver nitrate (AgNO₃) (0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography.

Green Chemistry Metrics Analysis (Route A):

MetricValueRationale
Atom Economy 49.7%The desired product, this compound (MW: 163.01 g/mol ), is formed along with succinimide (MW: 99.09 g/mol ) as a major byproduct. The calculation is: [163.01 / (84.12 + 177.99)] x 100%.
E-Factor ~20-50This route generates significant waste from the succinimide byproduct, the silver catalyst, quenching agents, and large volumes of solvents for reaction, extraction, and purification. The exact value depends heavily on the scale and efficiency of the workup and purification.
PMI >50The high usage of acetone as a solvent, diethyl ether for extraction, and silica gel for chromatography contributes to a high Process Mass Intensity.

Expertise & Experience Insights:

The use of NBS and a silver catalyst is a well-established and generally reliable method for this transformation. However, from a green chemistry standpoint, it has several drawbacks. N-Bromosuccinimide can be hazardous, causing severe skin burns and eye damage, and is an oxidizing agent that may intensify fires.[12][13][14][15] Silver nitrate is corrosive and toxic, posing risks of skin and eye burns, and long-term exposure can lead to argyria.[16][17][18][19][20] The use of a heavy metal catalyst like silver is undesirable due to its environmental toxicity and the need for its removal from the final product.

Route B: Bromination with an In Situ Generated Bromide/Bromate Couple

A greener alternative involves the use of a bromide/bromate salt mixture in an aqueous acidic medium to generate bromine in situ.[21][22] This approach avoids the use of hazardous liquid bromine and organic solvents in the primary reaction step.[23][24]

Reaction Scheme: 5 (CH₃)₂C(OH)C≡CH + 5 NaBr + NaBrO₃ + 3 H₂SO₄ --> 5 (CH₃)₂C(OH)C≡CBr + 3 Na₂SO₄ + 3 H₂O

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-methyl-3-butyn-2-ol (1.0 eq) in water.

  • Add sodium bromide (NaBr) (1.0 eq) and potassium bromate (KBrO₃) (0.2 eq).

  • Cool the mixture in an ice bath and slowly add dilute sulfuric acid.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Extract the product with a minimal amount of a greener solvent, such as ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify by recrystallization or short-path distillation.

Green Chemistry Metrics Analysis (Route B):

MetricValueRationale
Atom Economy 68.2%The main byproducts are sodium sulfate and water, which are significantly less hazardous than the byproducts in Route A. The calculation is: [5 * 163.01 / (5 * 84.12 + 5 * 102.89 + 151.00 + 3 * 98.08)] x 100%.
E-Factor ~5-15The primary waste is inorganic salts (sodium sulfate) in an aqueous stream, which is generally easier to treat than the mixed organic and inorganic waste of Route A. The use of organic solvents is significantly reduced.
PMI <20By using water as the reaction solvent and minimizing the use of organic solvents for extraction, the PMI is substantially lower than in Route A.

Expertise & Experience Insights:

This method offers significant green chemistry advantages. The reagents, sodium bromide and potassium bromate, are stable solids that are safer to handle than liquid bromine.[25][26][27] The in situ generation of the brominating agent minimizes the hazards associated with handling and transporting highly reactive and toxic substances.[28] The use of water as the reaction solvent is a major improvement over volatile organic solvents. While potassium bromate is a strong oxidizer and a suspected carcinogen, its use in smaller, stoichiometric amounts and in an aqueous medium mitigates some of the risks.[29] The purification process is also potentially greener, with the possibility of recrystallization or distillation avoiding the large solvent volumes associated with column chromatography.

Comparative Summary and Recommendations

Synthetic RouteAtom EconomyE-FactorPMIKey AdvantagesKey Disadvantages
A: NBS/AgNO₃ 49.7%~20-50>50Well-established, reliable for small scale.Low atom economy, hazardous reagents, heavy metal catalyst, high solvent usage.
B: Bromide/Bromate 68.2%~5-15<20Higher atom economy, safer reagents, avoids organic solvents in reaction, less hazardous waste.Requires careful control of stoichiometry and pH, potassium bromate is a hazardous substance.

Logical Workflow Diagrams:

Route_A_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Waste start 2-Methyl-3-butyn-2-ol N-Bromosuccinimide Silver Nitrate Acetone reaction Stir at RT (2-4 hours) start->reaction quench Quench (aq. Na₂S₂O₃) reaction->quench extract Extract (Diethyl Ether) quench->extract waste Succinimide Silver Salts Aqueous Waste Solvent Waste quench->waste wash Wash & Dry extract->wash extract->waste purify Column Chromatography wash->purify wash->waste product This compound purify->product purify->waste

Caption: Workflow for the synthesis of this compound using NBS/AgNO₃.

Route_B_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Waste start 2-Methyl-3-butyn-2-ol Sodium Bromide Potassium Bromate Water Sulfuric Acid reaction Stir at RT (1-2 hours) start->reaction extract Extract (Ethyl Acetate) reaction->extract wash Wash & Dry extract->wash waste Aqueous Salt Waste (Na₂SO₄) Minimal Solvent Waste extract->waste purify Recrystallization/ Distillation wash->purify wash->waste product This compound purify->product purify->waste

Sources

Mechanistic studies to validate reaction pathways of 4-Bromo-2-methyl-3-butyn-2-ol.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mechanistic Pathways of 4-Bromo-2-methyl-3-butyn-2-ol

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a paramount objective. Propargyl alcohols and terminal alkynes are foundational motifs in natural products, pharmaceuticals, and advanced materials. This compound has emerged as a highly effective and versatile reagent, primarily serving as a stable and manageable precursor for the bromoethynyl functional group. Its unique structure, featuring a tertiary alcohol adjacent to a bromoalkyne, offers distinct advantages in handling and reactivity compared to gaseous or highly reactive bromoacetylene.

This guide provides an in-depth analysis of the primary reaction pathways involving this compound, with a focus on the mechanistic underpinnings that dictate its synthetic utility. We will objectively compare its performance against alternative synthetic strategies, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed experimental design.

Part 1: The Sonogashira Coupling Pathway: A Mechanistic Deep Dive

The Sonogashira cross-coupling reaction is a cornerstone of C(sp²)-C(sp) bond formation, linking aryl or vinyl halides with terminal alkynes.[1][2] The direct use of bromoacetylene is impractical due to its instability. This compound circumvents this by acting as a stable surrogate. However, it is crucial to note that this reagent does not function as the alkyne component in a typical Sonogashira reaction. Instead, it is the electrophilic partner, reacting with a terminal alkyne. A more common and mechanistically relevant application involves its structural isomer, 2-methyl-3-butyn-2-ol, which serves as a protected acetylene source that is subsequently deprotected to participate in a second coupling.[3] This tandem, one-pot approach is highly efficient for synthesizing unsymmetrical diarylalkynes.[3]

The reaction sequence begins with the Sonogashira coupling of an aryl halide with 2-methyl-3-butyn-2-ol. This initial step follows the well-established dual catalytic cycle mechanism involving palladium and copper.[1][4]

The Dual Catalytic Cycle Mechanism:

  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Copper Cycle : Concurrently, the terminal alkyne (in this case, 2-methyl-3-butyn-2-ol) reacts with the Cu(I) catalyst in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the halide and forming an alkynyl-palladium(II) complex.

  • Reductive Elimination : This final step yields the coupled product (the aryl-alkyne) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The use of 2-methyl-3-butyn-2-ol is advantageous because the bulky tertiary alcohol group prevents the common side reaction of homocoupling of the terminal alkyne.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X(L₂) Pd0->Pd_Complex Oxidative Addition Alkynyl_Pd Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Alkynyl_Pd Transmetalation Alkynyl_Pd->Pd0 Product Ar-C≡CR Alkynyl_Pd->Product Reductive Elimination ArX Ar-X CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation Cu_Acetylide->Pd_Complex Alkyne H-C≡CR Base Base

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Post-Coupling Deprotection: The Retro-Favorskii Pathway

After the initial coupling, the 2-hydroxyprop-2-yl protecting group is removed to generate the terminal arylalkyne in situ. This is achieved through a base-catalyzed retro-Favorskii reaction.[6][7] This step is critical for tandem syntheses where a second, different aryl halide is added to form an unsymmetrical diarylalkyne.[3]

The mechanism involves the deprotonation of the hydroxyl group by a strong base (e.g., KOH), followed by the fragmentation of the resulting alkoxide. This process eliminates acetone, a neutral and volatile byproduct, to yield the desired terminal alkyne.[7][8]

Retro_Favorskii Start Aryl-C≡C-C(CH₃)₂OH (Coupled Product) Alkoxide Aryl-C≡C-C(CH₃)₂O⁻ Start->Alkoxide Terminal_Alkyne Aryl-C≡C⁻ Alkoxide->Terminal_Alkyne Fragmentation Acetone O=C(CH₃)₂ (Acetone) Alkoxide->Acetone Elimination Final_Product Aryl-C≡CH (Terminal Alkyne) Terminal_Alkyne->Final_Product Base Base (e.g., OH⁻) Base->Start Deprotonation Protonation Protonation (from H₂O)

Caption: The retro-Favorskii mechanism for deprotection of the coupled product.

Part 2: Comparison with Alternative Synthetic Strategies

The choice of an acetylene surrogate is a critical decision in synthesis design. Here, we compare the pathway using 2-methyl-3-butyn-2-ol with a common alternative, trimethylsilylacetylene (TMSA), and contrast the coupling strategy with direct alkynylation methods.

2-Methyl-3-butyn-2-ol vs. Trimethylsilylacetylene (TMSA)

Both reagents serve as protected acetylene sources for Sonogashira couplings.[5] The primary difference lies in the nature of the protecting group and the conditions required for its removal.

Feature2-Methyl-3-butyn-2-olTrimethylsilylacetylene (TMSA)Mechanistic Causality & Field Insights
Protecting Group 2-hydroxyprop-2-ylTrimethylsilyl (TMS)The bulky tertiary alcohol group is robust under many conditions but requires strong base for removal. The TMS group is sensitive to both acid and fluoride ions.
Deprotection Retro-Favorskii (strong base, e.g., KOH, NaOH)[7]Fluoride ion (e.g., TBAF) or mild base (K₂CO₃/MeOH)The choice is dictated by the functional group tolerance of the substrate. The retro-Favorskii conditions are harsh and not suitable for base-sensitive molecules. Fluoride-based deprotection is very mild and orthogonal to many other functional groups.[5]
Byproducts Acetone[6]TMS-F or TMS-OHAcetone is volatile and easily removed. Silyl byproducts may require chromatographic separation.
Cost & Availability Inexpensive and widely available[7]Also widely available, cost-effectiveBoth are commodity chemicals, making them attractive for large-scale synthesis.

Quantitative Data Presentation: Copper-Free Sonogashira Coupling Yields

The following data, compiled from the literature, illustrates the high efficiency of copper-free Sonogashira protocols using 2-methyl-3-butyn-2-ol with various aryl bromides.[5]

Aryl BromideProductYield (%)
3-Bromoaniline4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol91
4-Bromoanisole4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol92
4-Bromotoluene2-Methyl-4-(p-tolyl)but-3-yn-2-ol90
1-Bromonaphthalene2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol95
3-Bromopyridine2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol89
Reaction Conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol) in THF at 80 °C for 6 h.[5]

This protocol demonstrates the robustness and high yields achievable, making it a trustworthy and validated system. The self-validating nature of the protocol is evident in the consistent high performance across a range of substrates with varying electronic properties.

Coupling vs. Direct Alkynylation for Propargyl Alcohol Synthesis

An alternative to the Sonogashira/deprotection sequence for accessing certain propargyl alcohols is the direct enantioselective addition of terminal alkynes to aldehydes, notably the method developed by Carreira.[9][10]

Strategy_Comparison cluster_sonogashira Strategy 1: Sonogashira Coupling cluster_carreira Strategy 2: Direct Alkynylation (Carreira) S_Start1 Aryl-X + H-C≡C-C(CH₃)₂OH S_Mid Sonogashira Coupling (Pd/Cu or Pd-cat) S_Start1->S_Mid S_Product Aryl-C≡C-C(CH₃)₂OH S_Mid->S_Product C_Product Aryl-CH(OH)-C≡C-R C_Start1 Aryl-CHO + H-C≡C-R C_Mid Direct Addition (Zn(OTf)₂, Chiral Ligand) C_Start1->C_Mid C_Mid->C_Product

Caption: Comparison of synthetic strategies for accessing aryl propargyl alcohols.

  • Causality Behind Experimental Choice :

    • Choose the Sonogashira strategy when the desired product is a terminal alkyne (after deprotection) or when building complex diarylalkynes.[3] It is also the method of choice when starting from an aryl halide.

    • Choose the Direct Addition strategy (e.g., Carreira's method) when constructing chiral secondary propargyl alcohols directly from an aldehyde and a terminal alkyne.[9][10] This method offers excellent enantioselectivity and avoids the need for a protecting group on the alkyne if R is not H.

Part 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols are provided.

Protocol 1: Copper-Free Sonogashira Coupling of 4-Bromoanisole

This protocol is adapted from a validated, high-yield procedure.[5]

  • Materials :

    • 4-Bromoanisole (187 mg, 1.0 mmol)

    • 2-Methyl-3-butyn-2-ol (101 mg, 1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (6.7 mg, 0.03 mmol, 3 mol %)

    • Tri(p-tolyl)phosphine (P(p-tol)₃) (18.3 mg, 0.06 mmol, 6 mol %)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (457 mg, 3.0 mmol)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Procedure :

    • To a flame-dried Schlenk tube under an inert argon atmosphere, add 4-bromoanisole, 2-methyl-3-butyn-2-ol, palladium(II) acetate, and tri(p-tolyl)phosphine.

    • Add anhydrous THF (5 mL) via syringe, followed by the DBU.

    • Seal the vessel and heat the reaction mixture to 80 °C in a pre-heated oil bath.

    • Stir the mixture vigorously for 6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the starting material is observed.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol.

Protocol 2: Retro-Favorskii Deprotection

This general procedure removes the protecting group to yield the terminal alkyne.[7]

  • Materials :

    • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol (from Protocol 1)

    • Potassium hydroxide (KOH)

    • Propan-2-ol (IPA) or Toluene

  • Procedure :

    • Dissolve the protected alkyne in propan-2-ol or toluene in a round-bottom flask.

    • Add a catalytic amount of potassium hydroxide.

    • Heat the solution to reflux. The acetone byproduct will distill off.

    • Continue heating until TLC analysis indicates complete conversion.

    • Cool the mixture, neutralize with dilute acid (e.g., 1M HCl), and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the terminal alkyne, 1-ethynyl-4-methoxybenzene.

Conclusion

This compound and its isomer 2-methyl-3-butyn-2-ol are exceptionally useful reagents in organic synthesis. The mechanistic pathways they engage in, primarily the Sonogashira coupling and retro-Favorskii deprotection, are robust, well-understood, and high-yielding. The choice between this pathway and alternatives like those employing TMSA or direct alkynylation depends on the specific synthetic target and the functional group compatibility of the overall molecular framework. By understanding the causality behind these experimental choices, researchers can leverage the unique advantages of each strategy to design more efficient and effective synthetic routes.

References

  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. National Center for Biotechnology Information (PMC).
  • Cacchi, S., et al. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.
  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal.
  • Favorskii rearrangement. Wikipedia.
  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry.
  • Favorskii reaction. Wikipedia.
  • Favorskii Reaction. Organic Chemistry Portal.
  • This compound. LookChem.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. ResearchGate.
  • Favorskii reaction. chemeurope.com.
  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications.
  • Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • 3-Butyn-2-ol, 4-bromo-2-methyl-. PubChem.

Sources

A Senior Application Scientist's Guide to Catalyst Performance in 4-Bromo-2-methyl-3-butyn-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the efficient construction of carbon-carbon bonds is a cornerstone of molecular architecture, particularly in the synthesis of pharmaceuticals and complex organic materials. 4-Bromo-2-methyl-3-butyn-2-ol is a valuable building block, offering a reactive C(sp)-Br bond that serves as a versatile handle for introducing the propargyl alcohol moiety. The success of transformations involving this substrate is critically dependent on the choice of catalyst. This guide provides a comparative analysis of common catalytic systems for reactions involving this compound, with a focus on the widely employed Sonogashira cross-coupling reaction. While direct head-to-head comparative data for this specific substrate is not abundant in the literature, this guide synthesizes data from analogous 1-bromoalkyne reactions to provide a robust framework for catalyst selection and methods development.

The Central Role of Catalysis in Activating this compound

The primary reactivity of this compound lies in the cleavage of the C(sp)-Br bond, which is typically achieved through oxidative addition to a low-valent transition metal catalyst, most commonly palladium(0). This initiates a catalytic cycle that ultimately results in the formation of a new carbon-carbon bond. The choice of the metal center, the ligands coordinating to it, and the reaction conditions all play a pivotal role in the efficiency, selectivity, and overall success of the reaction. This guide will focus on palladium- and copper-based catalytic systems, which are the most prevalent in the literature for these types of transformations.

Comparative Performance of Catalytic Systems

The selection of an appropriate catalyst is a multi-faceted decision, balancing reactivity, cost, and functional group tolerance. Below is a summary of the performance of various catalytic systems in Sonogashira cross-coupling reactions of 1-bromoalkynes, providing a strong predictive basis for reactions with this compound.

Palladium-Based Catalysts

Palladium catalysts are the workhorses of cross-coupling chemistry, renowned for their high efficiency and broad functional group tolerance.[1][2] In the context of Sonogashira reactions, they are typically used in conjunction with a copper(I) co-catalyst, although copper-free systems have also been developed.[2][3]

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIAryl IodideEt₃NDMF1003up to 96[4]
PdCl₂(PPh₃)₂ / CuITerminal AlkyneEt₃NTolueneRT6-20Good[5]
Pd(OAc)₂ / P(p-tol)₃Aryl BromideDBUTHFRT-Good to Exc.[6]
Pd(CF₃COO)₂ / PPh₃ / CuITerminal AlkyneEt₃NDMF1003up to 96[4]
PdCl₂(dppf)Arylboronic AcidK₂CO₃Toluene/H₂O100-High[7]

Causality Behind Experimental Choices:

  • Palladium Precursor: Pd(PPh₃)₄ is a common choice as it is a stable Pd(0) source. PdCl₂(PPh₃)₂ and Pd(OAc)₂ are Pd(II) precursors that are reduced in situ to the active Pd(0) species.

  • Ligands: Phosphine ligands like triphenylphosphine (PPh₃) and tri(p-tolyl)phosphine (P(p-tol)₃) are crucial for stabilizing the palladium center and modulating its reactivity. The choice of ligand can significantly impact catalyst activity and longevity.[8]

  • Copper Co-catalyst: In the traditional Sonogashira reaction, CuI acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and regenerate the catalyst.[9] In copper-free systems, stronger bases like DBU may be necessary.[6]

  • Solvent: Aprotic polar solvents like DMF and THF are commonly used to dissolve the reactants and catalysts.

Copper-Based Catalysts

While often used as a co-catalyst with palladium, copper can also independently catalyze cross-coupling reactions of 1-bromoalkynes, particularly with organozinc reagents and in homocoupling reactions (Glaser-Hay coupling).[10][11][12] These reactions offer a more cost-effective alternative to palladium-catalyzed processes.

Catalyst SystemCoupling PartnerAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
CuCN·2LiBrOrganozinc ReagentLiBrTHF-78 to RT1-468-75[10][11][13]
CuITerminal AlkyneP(o-tol)₃EthanolRT-Good[14]
CuClTerminal Alkyne-----[15]

Causality Behind Experimental Choices:

  • Copper(I) Source: CuI and CuCN are common sources of the active copper(I) species. The use of LiBr in conjunction with CuCN can enhance the solubility and reactivity of the copper catalyst.[11][13]

  • Organometallic Reagents: Copper-catalyzed reactions often involve the use of more reactive organometallic reagents like organozincs.[11][12]

  • Ligands: While some copper-catalyzed reactions are ligand-free, the addition of phosphine ligands can sometimes improve reaction efficiency.[14]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Representative Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the coupling of an aryl halide with this compound is not the typical substrate here, but rather the product of coupling a bromoalkyne with a terminal alkyne. A more relevant protocol would be the coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous toluene

Procedure:

  • To a dry, argon-flushed Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the terminal alkyne (1.2 eq).

  • Add triethylamine (3.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Copper-Catalyzed Coupling with an Organozinc Reagent

Materials:

  • Organozinc reagent (1.2 eq)

  • This compound (1.0 eq)

  • CuCN·2LiBr (5 mol%)

  • LiBr (1.0 eq)

  • Anhydrous THF

Procedure:

  • In an inert atmosphere glovebox, prepare a solution of the organozinc reagent (1.2 eq) in anhydrous THF.

  • In a separate flask, prepare a solution of CuCN·2LiBr (0.05 eq) and LiBr (1.0 eq) in anhydrous THF.

  • Cool the organozinc solution to -78 °C and slowly add the CuCN·2LiBr/LiBr solution.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Pathways

The following diagrams illustrate the generally accepted catalytic cycles for the palladium/copper co-catalyzed and copper-free Sonogashira reactions.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition Oxidative Addition Oxidative Addition R-X R-X R-Pd(II)(C≡CR')L2 R-Pd(II)(C≡CR')L2 R-Pd(II)(X)L2->R-Pd(II)(C≡CR')L2 Transmetalation R'-C≡CCu R'-C≡CCu R-Pd(II)(X)L2->R'-C≡CCu R-Pd(II)(C≡CR')L2->Pd(0)L2 R-C≡CR' R-C≡CR' R-Pd(II)(C≡CR')L2->R-C≡CR' Reductive Elimination CuX CuX R'-C≡CH R'-C≡CH R'-C≡CH->R'-C≡CCu Base R'-C≡CCu->CuX

Caption: Catalytic cycles for the Pd/Cu co-catalyzed Sonogashira reaction.

G Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition π-alkyne complex π-alkyne complex R-Pd(II)(X)L2->π-alkyne complex Coordination Pd(II)-acetylide Pd(II)-acetylide π-alkyne complex->Pd(II)-acetylide Deprotonation (Base) Pd(II)-acetylide->Pd(0)L2 R-C≡CR' R-C≡CR' Pd(II)-acetylide->R-C≡CR' Reductive Elimination

Caption: Catalytic cycle for the copper-free Sonogashira reaction.

Conclusion and Future Outlook

The choice of catalyst for reactions involving this compound is a critical parameter that dictates the efficiency and outcome of the synthesis. Palladium-based catalysts, particularly in combination with a copper(I) co-catalyst, offer a versatile and high-yielding approach for Sonogashira cross-coupling reactions. Copper-catalyzed systems, while less explored for this specific substrate, present a cost-effective alternative, especially when coupled with organozinc reagents.

Future research in this area should focus on developing more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of non-precious metal catalysts, such as nickel and iron, could also provide more sustainable and economical synthetic routes. Furthermore, a systematic comparative study of various catalyst systems specifically for this compound would be of great value to the scientific community, enabling more rational catalyst selection and accelerating the discovery of novel molecules.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol.
  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-pentyne.
  • MDPI. (2020).
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • PMC - NIH. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Organic Chemistry Portal. (2011). Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes.
  • MDPI. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
  • PubMed. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
  • Semantic Scholar. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • NIH. (2024).
  • ArODES. (2023).
  • PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
  • MDPI. (2020).
  • NIH. (2012).
  • ResearchGate. (2025).
  • MDPI. (2019).
  • Scite.ai. (2013). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Semantic Scholar.
  • Johnson Matthey Technology Review. (2002).
  • PMC - NIH. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • NIH. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • PMC - NIH. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
  • ResearchGate.
  • NIH. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Organic Chemistry Portal. Substituted 1,3-enyne synthesis by C-C coupling.
  • Organic Chemistry Portal. (2012). Discovery of A Novel Palladium Catalyst for the Preparation of Enynes with a Copper- and Ligand-Free Sonogashira Reaction.
  • NIH. (2005).
  • BenchChem. A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol.
  • PMC - NIH. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • University of Rochester. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • PubMed. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.

Sources

Cross-reactivity studies of 4-Bromo-2-methyl-3-butyn-2-ol with different functional groups.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity of 4-bromo-2-methyl-3-butyn-2-ol, a bifunctional reagent with significant potential in chemical biology and drug development. As a molecule incorporating both a reactive bromoalkyne and a tertiary propargylic alcohol, its reactivity profile is nuanced, offering opportunities for selective conjugation while presenting challenges in controlling off-target reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into its reactivity with various functional groups, supported by mechanistic explanations and detailed experimental protocols for in-house validation.

Introduction: The Duality of a Promising Reagent

This compound is a structurally intriguing molecule, possessing two key functional groups that dictate its chemical behavior: a terminal bromoalkyne and a tertiary propargylic alcohol. This duality makes it a versatile building block. The bromoalkyne serves as an electrophilic site, susceptible to nucleophilic attack, making it useful for covalent modification of biological macromolecules. The tertiary alcohol, on the other hand, can influence the molecule's solubility and steric profile, and under certain conditions, participate in rearrangement reactions.

Understanding the cross-reactivity of this compound is paramount for its effective application. In drug development, for instance, promiscuous reactivity with off-target biological nucleophiles can lead to toxicity. Conversely, controlled reactivity is the cornerstone of targeted covalent inhibitor design. This guide will dissect the reactivity of this compound with key functional groups encountered in biological systems and synthetic chemistry.

Mechanistic Considerations: A Tale of Two Functional Groups

The reactivity of this compound is primarily governed by the interplay between its bromoalkyne and tertiary alcohol moieties. The likely reaction pathways are influenced by the nature of the reacting partner (the nucleophile) and the reaction conditions (e.g., pH, solvent, and temperature).

The Bromoalkyne: An Electrophilic Hub

The carbon-bromine bond in the bromoalkyne is polarized, rendering the terminal alkyne carbon electrophilic and susceptible to nucleophilic attack. This is the primary mode of reactivity for covalent modification. The reaction typically proceeds via a nucleophilic substitution mechanism where the nucleophile displaces the bromide ion.

G cluster_0 Nucleophilic Substitution at the Bromoalkyne reagents This compound + Nu:⁻ transition Transition State reagents->transition SN2-like attack products Covalently Modified Product + Br⁻ transition->products Bromide departure

Caption: General workflow for nucleophilic substitution.

The Tertiary Propargylic Alcohol: A Potential for Rearrangement

The tertiary alcohol is relatively stable under neutral and basic conditions. However, under acidic conditions, it can undergo a protonation-elimination sequence, leading to a carbocation intermediate that can rearrange to an α,β-unsaturated ketone. This is known as the Meyer-Schuster rearrangement.[1][2] This rearrangement is a critical consideration, as acidic microenvironments (e.g., in lysosomes or inflamed tissues) could potentially trigger this alternative reaction pathway, leading to a different reactive species.

G A Propargyl Alcohol (in this compound) B Protonation of Hydroxyl Group (Acidic Conditions) A->B H⁺ C Loss of Water to form Propargyl Cation B->C -H₂O D 1,3-Hydroxyl Shift C->D E Allenol Intermediate D->E F Tautomerization E->F G α,β-Unsaturated Ketone F->G G A Prepare Stock Solutions (Reagent and Nucleophiles) B Incubate Nucleophile in Buffer A->B C Initiate Reaction with This compound B->C D Incubate at 37°C C->D E Time-Point Quenching (ACN with Formic Acid) D->E F LC-MS Analysis E->F

Caption: Workflow for reactivity screening.

Protocol for Assessing Stability under Acidic Conditions

This protocol is designed to evaluate the potential for Meyer-Schuster rearrangement.

Materials:

  • This compound

  • Citrate buffer, pH 4.5

  • PBS, pH 7.4 (as control)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In separate microcentrifuge tubes, place 100 µL of the citrate buffer and 100 µL of the PBS.

  • Add 1 µL of the this compound stock solution to each tube.

  • Incubate at 37°C for an extended period (e.g., up to 24 hours).

  • At various time points, take an aliquot and quench with ACN containing 0.1% formic acid.

  • Analyze by LC-MS, specifically looking for the mass corresponding to the rearranged product (an isomer of the parent compound).

Data Interpretation and Conclusion

The data generated from these experiments will allow for a quantitative comparison of the reactivity of this compound with different functional groups. By plotting the consumption of the starting material over time, reaction rates can be compared. The identification of the rearrangement product under acidic conditions will inform the stability profile of the compound.

References

Sources

A Comparative Guide to Isotopic Labeling Studies with 4-Bromo-2-methyl-3-butyn-2-ol and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the nuanced field of molecular analysis, the strategic placement of an isotopic label is paramount. The ability to track, quantify, and elucidate the structure and function of biomolecules hinges on the precision and efficiency of the labeling methodology. This guide provides an in-depth comparison of a potential labeling reagent, 4-Bromo-2-methyl-3-butyn-2-ol, with established alternatives for the introduction of alkyne functionalities for subsequent isotopic labeling via click chemistry. We will delve into the mechanistic underpinnings, experimental protocols, and performance data to empower you to make informed decisions for your research endeavors.

Introduction: The Power of the Alkyne Handle in Isotopic Labeling

The advent of bioorthogonal chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has revolutionized the way we approach isotopic labeling. This reaction's high specificity, efficiency, and biocompatibility allow for the covalent attachment of an isotopically labeled azide reporter to a biomolecule that has been modified to bear a terminal alkyne. The challenge, therefore, often lies in the initial, selective introduction of this alkyne "handle" onto the protein of interest. This guide will compare three strategies for achieving this, focusing on the potential utility of this compound and its more conventional counterparts.

The Contender: this compound - A Protected Bromoalkyne Approach

This compound is a propargyl bromide derivative where the terminal alkyne is protected by a 2-hydroxy-2-propyl group. Its utility in isotopic labeling is predicated on a two-step process: initial alkylation of a nucleophilic residue on a biomolecule, followed by deprotection to reveal the reactive terminal alkyne.

Mechanism of Action and Rationale

The primary reaction involves the alkylation of a soft nucleophile, such as the thiol group of a cysteine residue, by the bromoalkyne. The carbon-bromine bond is susceptible to nucleophilic attack, leading to the formation of a stable thioether linkage. The bulky 2-hydroxy-2-propyl protecting group serves to prevent premature reactions of the alkyne.

For this reagent to be effective in a click chemistry workflow, the protecting group must be removed under conditions that do not compromise the integrity of the biomolecule. This can be achieved through a base-catalyzed retro-Favorskii reaction.[1][2]

cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection (Retro-Favorskii) Protein_Cys_SH Protein-Cys-SH Labeled_Protein_Protected Protein-Cys-S-C≡C-C(CH₃)₂OH Protein_Cys_SH->Labeled_Protein_Protected Nucleophilic Attack Bromoalkyne Br-C≡C-C(CH₃)₂OH Bromoalkyne->Labeled_Protein_Protected Labeled_Protein_Protected_2 Protein-Cys-S-C≡C-C(CH₃)₂OH Labeled_Protein_Alkyne Protein-Cys-S-C≡CH Labeled_Protein_Protected_2->Labeled_Protein_Alkyne Elimination Base Base (e.g., KOH) Base->Labeled_Protein_Alkyne Acetone Acetone

Figure 1: Hypothetical two-step labeling and deprotection workflow for this compound.

The Alternatives: Established Reagents for Alkyne Introduction

In contrast to the hypothetical application of this compound, several reagents are widely used and well-characterized for introducing alkyne handles onto biomolecules. We will focus on two of the most common classes, targeting either primary amines or thiols.

N-Succinimidyl Esters of Propargyl/Pentynoic Acid (Amine-Reactive)

These reagents, such as N-succinimidyl 3-(prop-2-yn-1-yloxy)propanoate or N-succinimidyl pent-4-ynoate, target primary amines found on the N-terminus of proteins and the side chain of lysine residues.

  • Mechanism: The N-hydroxysuccinimide (NHS) ester is an excellent leaving group, facilitating the acylation of the amine to form a stable amide bond.[3] This reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure the deprotonation and nucleophilicity of the primary amines.[1]

Iodoacetamide-Alkyne (Thiol-Reactive)

Iodoacetamide-alkyne is a highly specific reagent for the alkylation of cysteine residues.

  • Mechanism: The iodoacetamide moiety reacts with the nucleophilic thiol group of cysteine via an SN2 reaction, forming a stable thioether bond.[4] This reaction is most efficient at a slightly acidic to neutral pH (6.5-7.5) to favor the reactivity of the cysteine thiol over other potentially nucleophilic side chains.[1]

cluster_0 Amine-Reactive Labeling cluster_1 Thiol-Reactive Labeling Protein_Lys_NH2 Protein-Lys-NH₂ Labeled_Protein_Amide Protein-Lys-NH-CO-(CH₂)n-C≡CH Protein_Lys_NH2->Labeled_Protein_Amide Acylation NHS_Alkyne NHS-O-CO-(CH₂)n-C≡CH NHS_Alkyne->Labeled_Protein_Amide Protein_Cys_SH_2 Protein-Cys-SH Labeled_Protein_Thioether Protein-Cys-S-CH₂-CO-NH-(CH₂)n-C≡CH Protein_Cys_SH_2->Labeled_Protein_Thioether Alkylation Iodoacetamide_Alkyne I-CH₂-CO-NH-(CH₂)n-C≡CH Iodoacetamide_Alkyne->Labeled_Protein_Thioether

Figure 2: Reaction schemes for established amine- and thiol-reactive alkyne labeling reagents.

Comparative Analysis: Performance and Practical Considerations

The choice of a labeling reagent should be guided by a thorough understanding of its performance characteristics. The following table provides a comparative overview of the three approaches.

FeatureThis compound (Hypothetical)N-Succinimidyl-Alkyne EstersIodoacetamide-Alkyne
Target Residue Cysteine (primarily)Lysine, N-terminusCysteine
Reaction Type AlkylationAcylationAlkylation
Specificity Moderate to High (for thiols)Moderate (lysines are abundant)High (cysteines are less abundant)
Reaction pH Neutral to slightly basic7.2 - 8.5[1]6.5 - 7.5[1]
Number of Steps Two (Alkylation + Deprotection)OneOne
Labeling Efficiency Potentially lower due to two stepsGenerally 20-35% at ~1 mg/mL protein concentration[4]Typically 70-90% under optimal conditions[5]
Reaction Kinetics Likely slower than iodoacetamide due to steric hindranceRapid (typically 30-60 minutes)[1]Rapid (typically 1-2 hours)[1]
Potential Issues Harsh deprotection conditions (base, heat) may damage proteins[6]; potential for off-target alkylation.Heterogeneous labeling due to multiple lysines; potential to affect protein function if lysines are in active sites.Requires free thiols (may need reduction of disulfides); slow reaction kinetics can necessitate high reagent concentrations.[4]

Experimental Protocols

Protocol 1: Hypothetical Labeling and Deprotection with this compound

Objective: To introduce a terminal alkyne onto a cysteine-containing protein.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potassium hydroxide (KOH)

  • Desalting column

Procedure:

  • Alkylation: a. Prepare a 100 mM stock solution of this compound in DMSO. b. To your protein solution (1-5 mg/mL), add the bromoalkyne stock solution to a final concentration of 1-5 mM. c. Incubate the reaction for 2-4 hours at room temperature with gentle mixing. d. Remove excess reagent using a desalting column, exchanging the buffer to one compatible with the deprotection step.

  • Deprotection (Retro-Favorskii Reaction): a. Adjust the pH of the labeled protein solution to >10 with a dilute KOH solution. b. Incubate at an elevated temperature (e.g., 37-50°C) for 1-2 hours. Note: These conditions may need significant optimization to avoid protein denaturation. c. Neutralize the solution and remove byproducts using a desalting column.

Protocol 2: Labeling with N-Succinimidyl Pent-4-ynoate (Amine-Reactive)

Objective: To label primary amines on a protein with a terminal alkyne.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • N-Succinimidyl pent-4-ynoate

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare a 10 mg/mL stock solution of N-succinimidyl pent-4-ynoate in anhydrous DMSO immediately before use.

  • To your protein solution (1-10 mg/mL), add a 10- to 20-fold molar excess of the NHS-alkyne reagent.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Remove unreacted reagent using a desalting column.

Protocol 3: Labeling with Iodoacetamide-Alkyne (Thiol-Reactive)

Objective: To specifically label cysteine residues with a terminal alkyne.

Materials:

  • Protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • Iodoacetamide-alkyne

  • Anhydrous DMSO or DMF

  • (Optional) TCEP for disulfide reduction

  • Desalting column

Procedure:

  • If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove TCEP using a desalting column.

  • Prepare a 10 mg/mL stock solution of iodoacetamide-alkyne in anhydrous DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the iodoacetamide-alkyne to the protein solution.

  • Incubate for 2 hours at room temperature in the dark.

  • Quench the reaction by adding a small molecule thiol like DTT or cysteine.

  • Remove excess reagents using a desalting column.

cluster_0 General Workflow Start Protein of Interest Labeling Introduce Alkyne Handle Start->Labeling Purification1 Remove Excess Reagent Labeling->Purification1 Click_Reaction CuAAC with Isotopically Labeled Azide Purification1->Click_Reaction Purification2 Remove Excess Azide and Catalyst Click_Reaction->Purification2 Analysis Mass Spectrometry / NMR Purification2->Analysis

Figure 3: A generalized experimental workflow for alkyne-based isotopic labeling.

Concluding Remarks and Future Perspectives

The choice of an alkyne-introduction strategy for isotopic labeling is a critical decision that impacts the specificity, efficiency, and ultimately, the success of the experiment.

  • This compound presents an intriguing, albeit hypothetical, option. Its primary advantage lies in the potential for thiol-specific alkylation, similar to iodoacetamide. However, the necessity of a second, potentially harsh deprotection step is a significant drawback that requires careful optimization to prevent protein degradation. Further research is needed to establish its viability for use with sensitive biological samples.

  • N-Succinimidyl-alkyne esters offer a straightforward, single-step method for labeling abundant lysine residues. While effective, this approach often results in a heterogeneous population of labeled proteins, which may not be suitable for all applications.

  • Iodoacetamide-alkyne stands out for its high specificity for cysteine residues, which are generally less abundant than lysines, allowing for more site-specific labeling. The reaction conditions are mild, and the efficiency is typically high. For proteins with accessible cysteines, or where cysteines can be engineered into specific locations, this is often the preferred method.

References

  • Wikipedia. Favorskii reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Giovanelli, A., et al. Retro-Favorskii reaction employing fluoride sources and its use as immobilization strategy. Journal of Fluorine Chemistry. [Link]
  • Svatunek, D., et al.
  • Horisawa, K. Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology. [Link]
  • Wright, M. H., et al. Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Hauser, C. F., et al.
  • Giovanelli, A., et al. Retro-Favorskii Reaction Employing Fluoride Sources. ChemRxiv. [Link]
  • Gola, F., et al. Quantification of absolute labeling efficiency at the single-protein level.
  • van der Zouwen, C., et al.
  • Abo, M., et al. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular Pharmaceutics. [Link]
  • Abo, M., et al. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Scite.ai. [Link]
  • Abo, M., et al. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PubMed. [Link]
  • Giovanelli, A., et al. Retro-Favorskii Reaction Employing Fluoride Sources. ChemRxiv. [Link]
  • Gout-Fleury, M., et al. Efficient Site-Specific Labeling of Proteins via Cysteines. PLoS ONE. [Link]
  • Abo, M., et al. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling.
  • Chen, Z., et al. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]
  • Wang, Y., et al. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Protein Science. [Link]
  • Valois-Escamilla, I., et al. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2-methyl-3-butyn-2-ol (CAS No. 2063-19-6). As a brominated organic compound, it necessitates specialized handling to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for halogenated organic waste.

I. Core Principles of Halogenated Waste Management

The fundamental principle guiding the disposal of this compound is the segregation of halogenated organic compounds from other waste streams.[1][2] Halogenated compounds, which include substances containing fluorine, chlorine, bromine, or iodine, are often toxic and require specific disposal methods, such as high-temperature incineration, to prevent the release of harmful byproducts.[2][3] Co-mingling these wastes with non-halogenated solvents can complicate and significantly increase the cost of disposal.[3]

II. Hazard Assessment and Safety Precautions

Key Hazard Considerations:

  • Flammability: The compound has a flash point of 66.9°C, indicating it is a flammable liquid.[4] All sources of ignition, such as open flames, hot plates, and spark-producing equipment, must be strictly avoided in the handling and storage areas.[5]

  • Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[1] Handling should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent exposure.[1]

  • Reactivity: While specific reactivity data is limited, it is prudent to avoid mixing this compound with strong oxidizing agents, acids, or bases unless a specific, validated neutralization protocol is in place.

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This creates a primary barrier between the researcher and potential chemical exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation or absorption of the chemical.
Body Protection A flame-retardant lab coat.Protects against splashes and provides a layer of protection in case of a fire.
Footwear Closed-toe shoes.Prevents injury from spills.
III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection Phase cluster_storage Storage & Documentation Phase cluster_disposal Final Disposal Phase Prep Step 1: Don PPE Verify fume hood operation Container Step 2: Select a designated 'Halogenated Organic Waste' container Ensure it is properly labeled and compatible (e.g., HDPE or glass) Prep->Container Transfer Transfer Container->Transfer Seal Step 4: Securely seal the container Do not leave funnels in the container opening Transfer->Seal Log Step 5: Update the hazardous waste log Record the chemical name and quantity Seal->Log Storage Step 6: Store the container in a designated satellite accumulation area Ensure secondary containment is present Log->Storage EHS Step 7: Arrange for pickup by the institutional Environmental Health & Safety (EHS) department or a licensed contractor Storage->EHS

Figure 1. A stepwise workflow for the safe disposal of this compound.

Detailed Procedural Steps:

  • Preparation: Before handling the chemical waste, ensure you are wearing the full complement of required PPE. Verify that the chemical fume hood is operational and functioning correctly.

  • Container Selection: Select a waste container that is specifically designated for "Halogenated Organic Waste."[1][2] This container should be made of a chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass, and must be clearly labeled with "Hazardous Waste" and the names of the chemical constituents.[6][7]

  • Waste Transfer: Carefully pour the this compound waste into the designated container, using a funnel to prevent spills. Do not fill the container beyond 80% of its capacity to allow for vapor expansion.

  • Sealing the Container: Immediately after transferring the waste, securely cap the container.[7] Leaving funnels in the opening is a common violation of safety protocols as it allows for the escape of volatile organic compounds.

  • Documentation: Meticulously log the addition of the waste to the container. Record the chemical name and the approximate quantity. This is a critical step for regulatory compliance and for the safety of the disposal personnel.

  • Interim Storage: Store the sealed container in a designated satellite accumulation area. This area should be well-ventilated, away from sources of ignition, and equipped with secondary containment to control any potential leaks.[6]

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[1]

IV. Emergency Procedures

In the event of an accidental release or exposure, immediate and decisive action is required.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, don the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels or sawdust.[6]

    • Carefully collect the absorbed material into a designated hazardous waste container and seal it.[6]

    • Clean the spill area with soap and water.

    • Report the incident to your EHS department.

  • First Aid:

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.

By adhering to these rigorous protocols, you contribute to a culture of safety and ensure that the disposal of this compound is conducted in a manner that is responsible, compliant, and protective of all personnel and the environment.

References

  • LookChem. This compound. [Link]
  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
  • Braun Research Group.
  • Bucknell University.
  • Temple University.

Sources

Personal protective equipment for handling 4-Bromo-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Bromo-2-methyl-3-butyn-2-ol

As a Senior Application Scientist, my primary goal is to ensure that innovation in the lab is not just groundbreaking, but also fundamentally safe. The compound this compound is a valuable reagent in organic synthesis due to its unique structure, incorporating both a bromo- and an acetylenic alcohol moiety.[1] However, these functional groups also dictate a stringent set of handling protocols.

This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this chemical. It is built on the principle of proactive risk mitigation, ensuring that every step, from preparation to disposal, is part of a self-validating safety system. While specific toxicological data for this exact compound is limited, we can establish a robust safety protocol by analyzing its structural components and referencing data from analogous chemicals.[2][3]

Hazard Assessment: A Structurally-Informed Approach

Understanding the "why" behind PPE selection begins with a thorough hazard assessment. The structure of this compound suggests several potential hazards based on similar, well-documented compounds.

  • Flammability: The presence of a butynol backbone, a type of acetylenic alcohol, indicates significant fire risk.[1] Similar small-molecule alcohols are often flammable liquids with vapors that can form explosive mixtures with air.[4][5] Vapors may travel to an ignition source and flash back.[4] Therefore, all work must be conducted away from ignition sources, using spark-proof tools and explosion-proof equipment.[4][6]

  • Toxicity and Irritation: The molecule contains a halogen (bromine) and is an alcohol. Analogous compounds are listed as harmful if swallowed and may cause skin, respiratory, and severe eye irritation.[4][6] Halogenated organic compounds and phenols, as a class, can be toxic and may be absorbed through the skin, potentially causing systemic effects.[2]

  • Reactivity: The acetylenic group (carbon-carbon triple bond) can be unstable under certain conditions, particularly under pressure or at elevated temperatures.[7][8]

Core Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a multi-layered PPE approach is mandatory. The following table outlines the minimum requirements for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Goggles must provide a complete seal around the eyes to protect against splashes and vapors, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4] A full-face shield must be worn over the goggles during any transfer of the liquid or when a splash hazard is present.
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is the minimum requirement. For direct handling, transfers, or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn over an inner nitrile glove.[2] These materials generally offer better resistance to halogenated and organic solvents.[9][10] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemically resistant material is required. This is to protect against incidental skin contact from splashes.[2]
Respiratory Chemical Fume HoodAll handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of potentially irritating or toxic vapors.[4] If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used, in accordance with OSHA regulations.[4]

Safe Handling Workflow: A Step-by-Step Procedural Guide

A successful experiment is a safe one. The following workflow provides a systematic approach to handling this compound, minimizing exposure and risk at every stage.

Pre-Handling Operations
  • Conduct a Risk Assessment: Before beginning, review the Safety Data Sheet (SDS) for this or structurally similar chemicals.[11]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Locate and verify the accessibility of the nearest emergency eyewash station and safety shower.[4]

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers inside the fume hood before introducing the compound. This minimizes movement and potential for accidents.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

Handling the Compound
  • Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, a potential ignition source.[6]

  • Dispensing: Use only spark-proof tools for transfers.[4] Carefully dispense the required amount of the liquid, avoiding any splashing.

  • Container Management: Keep the container tightly sealed when not in active use to prevent the escape of flammable vapors.[4]

Post-Handling & Decontamination
  • Surface Decontamination: After use, decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last, turning them inside out, and dispose of them in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase a 1. Risk Assessment (Review SDS of analogs) b 2. Verify Controls (Fume Hood, Eyewash) a->b c 3. Assemble Materials (Inside Hood) b->c d 4. Don Full PPE c->d e 5. Ground & Bond Containers d->e f 6. Dispense Chemical (Use Spark-Proof Tools) e->f g 7. Keep Container Sealed f->g h 8. Decontaminate Surfaces g->h i 9. Dispose of Waste h->i j 10. Doff PPE Correctly i->j k 11. Wash Hands Thoroughly j->k

Caption: Safe Handling Workflow for this compound

Emergency and Disposal Protocols

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Spills: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[4]

Storage and Disposal Plan
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, and open flames.[4]

  • Waste Disposal: All contaminated waste (e.g., gloves, absorbent materials, empty containers) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2] Liquid waste containing the compound should be collected in a separate, labeled container for halogenated organic waste. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in compliance with all local, state, and federal regulations.[2]

References

  • Thermo Fisher Scientific. (2009, September 26).
  • BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • Chemsrc. (2025, August 25). 4-bromo-2-methylbut-3-yn-2-ol | CAS#:2063-19-6.
  • Thermo Fisher Scientific. (2019, February 21).
  • Acros Organics. (2009, August 19).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Aldrich. (2025, May 6).
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2025, August 8).
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • Gantrade Corporation. (n.d.). Acetylenic Alcohols.
  • SKAN. (n.d.). PRODUCT BROCHURE Personal protective equipment and consumables.
  • Fisher Scientific. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • National Science Teachers Association (NSTA). (n.d.).
  • PubChem. (n.d.). 4-Bromo-2-methylbutan-2-ol.
  • Wikipedia. (n.d.). Acetylene.
  • hsse world. (2021, July 11). Safe Handling of Acetylene Gas.
  • Princeton EHS. (n.d.). Acetylene.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-methyl-3-butyn-2-ol
Reactant of Route 2
4-Bromo-2-methyl-3-butyn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.